molecular formula C4H12N2 B046682 1,4-diaminobutane CAS No. 110-60-1

1,4-diaminobutane

货号: B046682
CAS 编号: 110-60-1
分子量: 88.15 g/mol
InChI 键: KIDHWZJUCRJVML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Diaminobutane, more commonly known in biological contexts as Putrescine, is a pivotal aliphatic diamine and a fundamental precursor in the polyamine biosynthesis pathway. Its primary research value lies in its critical roles in cellular proliferation, differentiation, and apoptosis. As a precursor to spermidine and spermine, this compound interacts with nucleic acids and proteins, modulating DNA conformation, stabilizing chromatin, and influencing ion channel function, thereby regulating essential cellular processes. Researchers utilize this compound extensively to investigate cell growth mechanisms, the pathophysiology of various cancers where polyamine metabolism is often dysregulated, and the complex processes of programmed cell death. Beyond its biological significance, this compound is a key monomer in polymer science, serving as a crucial building block for the synthesis of polyamides (nylons) and other specialty materials, making it invaluable for industrial and materials science research. This high-purity reagent is an indispensable tool for advancing studies in biochemistry, molecular biology, oncology, and polymer chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDHWZJUCRJVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041107
Record name Putrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid
Record name Putrescine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17006
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Putrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

158.5 °C
Record name Putrescine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in water with strongly basic reaction, Very soluble in water
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.877 g/cu cm at 25 °C
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.12 [mmHg]
Record name Putrescine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17006
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless oil, Colorless crystals, Leaflets

CAS No.

110-60-1
Record name Putrescine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Putrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Putrescine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name putrescine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Putrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10TVZ52E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Putrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

27.5 °C
Record name Putrescine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Putrescine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Putrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diaminobutane Biosynthesis in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-diaminobutane, commonly known as putrescine, is a vital polyamine involved in numerous cellular processes in Escherichia coli, including cell growth, proliferation, and stress response. The biosynthesis of putrescine in E. coli is a well-regulated process involving two primary pathways: the direct decarboxylation of ornithine and a multi-step conversion from arginine. Understanding these pathways, the enzymes that catalyze them, and their regulation is crucial for metabolic engineering efforts aimed at producing putrescine as a platform chemical and for developing novel antimicrobial strategies targeting polyamine metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in E. coli, complete with quantitative data, detailed experimental protocols, and visual representations of the involved signaling and experimental workflows.

Core Biosynthetic Pathways

Escherichia coli synthesizes this compound through two distinct metabolic routes: the ornithine decarboxylase pathway and the arginine decarboxylase pathway. These pathways provide the cell with the flexibility to produce putrescine from different precursors, depending on nutrient availability and environmental conditions.

Ornithine Decarboxylase Pathway

This pathway involves the direct conversion of L-ornithine to putrescine and carbon dioxide. This reaction is catalyzed by ornithine decarboxylase, of which E. coli possesses two isozymes:

  • Constitutive Ornithine Decarboxylase (SpeC): This enzyme is involved in the baseline biosynthesis of polyamines required for normal cell growth.

  • Inducible Ornithine Decarboxylase (SpeF): The expression of this enzyme is induced under acidic conditions, playing a role in the acid stress response.[1]

Arginine Decarboxylase Pathway

This is a two-step pathway that begins with the decarboxylation of L-arginine to agmatine, followed by the hydrolysis of agmatine to putrescine and urea. The key enzymes in this pathway are:

  • Arginine Decarboxylase: E. coli has two arginine decarboxylases:

    • Biosynthetic Arginine Decarboxylase (SpeA): This enzyme is primarily involved in the biosynthesis of polyamines.[2][3]

    • Biodegradative Arginine Decarboxylase (AdiA): This inducible enzyme is part of the arginine-dependent acid resistance system.[3][4]

  • Agmatinase (SpeB): Also known as agmatine ureohydrolase (AUH), this enzyme catalyzes the final step, converting agmatine to putrescine and urea.[2][3]

Putrescine_Biosynthesis_Pathways cluster_ornithine Ornithine Decarboxylase Pathway cluster_arginine Arginine Decarboxylase Pathway Ornithine Ornithine Putrescine1 This compound (Putrescine) Ornithine->Putrescine1 CO2 SpeC SpeC (Constitutive) SpeC->Ornithine SpeF SpeF (Inducible) SpeF->Ornithine Arginine Arginine Agmatine Agmatine Arginine->Agmatine CO2 Putrescine2 This compound (Putrescine) Agmatine->Putrescine2 Urea Urea Agmatine->Urea SpeA SpeA (Biosynthetic) SpeA->Arginine AdiA AdiA (Biodegradative) AdiA->Arginine SpeB SpeB (Agmatinase) SpeB->Agmatine Knockout_Workflow cluster_pcr 1. PCR Amplification cluster_transformation 2. Transformation cluster_selection 3. Selection & Verification Primers Primers with homology arms PCR PCR Product Primers->PCR Template Template plasmid with resistance cassette (e.g., KanR) Template->PCR Electroporation Electroporation PCR->Electroporation Ecoli E. coli expressing λ Red recombinase Ecoli->Electroporation Plate Selection on Kanamycin plates Electroporation->Plate ColonyPCR Colony PCR Verification Plate->ColonyPCR Sequencing DNA Sequencing ColonyPCR->Sequencing HPLC_Workflow Harvest 1. Cell Harvest (Centrifugation) Extract 2. Extraction (e.g., with perchloric acid) Harvest->Extract Derivatize 3. Derivatization (e.g., with OPA/NAC) Extract->Derivatize Inject 4. HPLC Injection Derivatize->Inject Separate 5. Separation (Reverse-phase C18 column) Inject->Separate Detect 6. Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separate->Detect Quantify 7. Quantification (Comparison to standards) Detect->Quantify

References

The Pivotal Role of 1,4-Diaminobutane (Putrescine) in Plant Cell Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a ubiquitous biogenic amine that plays a critical role in a myriad of physiological processes in plants, ranging from cell division and differentiation to responses to environmental stress. As the simplest of the polyamines, it serves as a precursor for the synthesis of higher polyamines such as spermidine and spermine, which are also vital for plant growth and development. This technical guide provides an in-depth exploration of the multifaceted functions of putrescine in plant cell growth, detailing its biosynthesis, catabolism, and mode of action. It summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes its complex signaling networks, offering a comprehensive resource for researchers and professionals in the field.

Introduction

Polyamines are low molecular weight aliphatic polycations that are essential for the growth and development of all living organisms.[1][2] In plants, the diamine putrescine is a central molecule in polyamine metabolism, influencing a wide array of cellular functions.[1][3] Elevated levels of putrescine are often associated with actively dividing and growing tissues, highlighting its importance in cell proliferation.[2] Furthermore, putrescine accumulation is a hallmark of the plant's response to various biotic and abiotic stresses, suggesting a crucial role in adaptation and survival.[3][4] This guide delves into the core aspects of putrescine's involvement in plant cell growth, providing a technical overview for advanced research and potential applications in crop improvement and drug development.

Biosynthesis and Catabolism of this compound

The intracellular concentration of putrescine is tightly regulated through a balance of its biosynthesis, catabolism, and transport.

Biosynthesis

In plants, putrescine is synthesized via two primary pathways originating from the amino acids arginine and ornithine.[1]

  • Arginine Decarboxylase (ADC) Pathway: This is the predominant pathway in many plants, especially under stress conditions.[4] It involves a three-step enzymatic process:

    • Arginine decarboxylase (ADC) converts arginine to agmatine.[1]

    • Agmatine iminohydrolase (AIH) transforms agmatine to N-carbamoylputrescine.[1][3]

    • N-carbamoylputrescine amidohydrolase (NCPAH) hydrolyzes N-carbamoylputrescine to produce putrescine.[1][3]

  • Ornithine Decarboxylase (ODC) Pathway: This pathway directly converts ornithine to putrescine in a single step catalyzed by ornithine decarboxylase (ODC) .[1] While present in many plant species, some, like Arabidopsis thaliana, lack the ODC gene and rely solely on the ADC pathway.[1][3]

The relative contribution of each pathway to the total putrescine pool can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.[5]

digraph "Putrescine_Biosynthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes Arginine [label="Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ornithine [label="Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"]; Agmatine [label="Agmatine", fillcolor="#F1F3F4", fontcolor="#202124"]; NCP [label="N-Carbamoylputrescine", fillcolor="#F1F3F4", fontcolor="#202124"]; Putrescine [label="this compound\n(Putrescine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymes ADC [label="ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AIH [label="AIH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NCPAH [label="NCPAH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ODC [label="ODC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arginine -> Agmatine [label=""]; Agmatine -> NCP [label=""]; NCP -> Putrescine [label=""]; Ornithine -> Putrescine [label=""];

// Invisible nodes for edge labeling edge_ADC [label="ADC", shape=plaintext, fontcolor="#202124"]; edge_AIH [label="AIH", shape=plaintext, fontcolor="#202124"]; edge_NCPAH [label="NCPAH", shape=plaintext, fontcolor="#202124"]; edge_ODC [label="ODC", shape=plaintext, fontcolor="#202124"];

// Positioning labels {rank=same; Arginine; ADC;} Arginine -> edge_ADC [style=invis]; edge_ADC -> Agmatine [dir=none, style=invis]; {rank=same; Agmatine; AIH;} Agmatine -> edge_AIH [style=invis]; edge_AIH -> NCP [dir=none, style=invis]; {rank=same; NCP; NCPAH;} NCP -> edge_NCPAH [style=invis]; edge_NCPAH -> Putrescine [dir=none, style=invis]; {rank=same; Ornithine; ODC;} Ornithine -> edge_ODC [style=invis]; edge_ODC -> Putrescine [dir=none, style=invis]; }

Caption: Catabolism of this compound (putrescine) in plants.

Quantitative Data on Putrescine in Plant Growth

The concentration of putrescine and the activity of its biosynthetic enzymes vary significantly across different plant species, tissues, and in response to various stimuli.

Table 1: Putrescine Content in Various Plant Tissues under Control and Stress Conditions
Plant SpeciesTissueConditionPutrescine Content (nmol/g FW)Reference
Arabidopsis thalianaSeedlingsControl50 - 100[6]
Arabidopsis thalianaSeedlingsCold stress (4°C, 48h)200 - 300[6]
Avena sativaYoungest leavesControl~20[7]
Hordeum vulgareYoungest leavesControl~40[7]
Zea maysYoungest leavesControl~30[7]
Pisum sativumYoungest leavesControl~60[7]
Table 2: Activity of Arginine Decarboxylase (ADC) and Ornithine Decarboxylase (ODC) in Plants
Plant SpeciesTissueEnzymeActivity (nmol/h/g FW)Reference
Avena sativaYoungest leavesADC~8000[7]
Avena sativaYoungest leavesODC~1.5[7]
Hordeum vulgareYoungest leavesADC~6000[7]
Hordeum vulgareYoungest leavesODC~1.0[7]
Pisum sativumYoungest leavesADC~200[7]
Pisum sativumYoungest leavesODC~0.5[7]
Apple (Malus domestica)CallusADCInduced by stress[4]
Apple (Malus domestica)CallusODCLow expression[4]

Role in Plant Cell Growth and Development

Putrescine is intrinsically linked to cell division and elongation, the fundamental processes of plant growth.

  • Cell Cycle Regulation: The levels of polyamines, including putrescine, fluctuate during the cell cycle, with peaks often observed during the S and G2 phases. Depletion of putrescine can lead to a slowdown of the cell cycle, indicating its requirement for DNA replication and cell division.

  • Root Development: Putrescine plays a significant role in root architecture. For instance, a reduction in ADC activity and subsequent putrescine depletion has been shown to decrease root length in Phaseolus vulgaris.[3] Conversely, exogenous application of putrescine can promote root elongation.[3]

  • Interaction with Phytohormones: Putrescine signaling pathways are intricately connected with those of major plant hormones. It can modulate the biosynthesis and signaling of auxins, cytokinins, gibberellins, and abscisic acid (ABA), thereby influencing a wide range of developmental processes.[1][5][8] For example, putrescine can trigger an increase in auxin and gibberellin levels, leading to plant growth promotion.[8]

```dot digraph "Putrescine_Hormone_Interaction" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Putrescine [label="this compound\n(Putrescine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Auxin [label="Auxin (IAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Gibberellin [label="Gibberellin (GA)", fillcolor="#FBBC05", fontcolor="#202124"]; ABA [label="Abscisic Acid (ABA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ethylene [label="Ethylene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nElongation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; StressResponse [label="Stress Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Putrescine -> Auxin [label=" promotes biosynthesis", color="#34A853"]; Putrescine -> Gibberellin [label=" promotes biosynthesis", color="#34A853"]; Putrescine -> ABA [label=" modulates biosynthesis", color="#5F6368"]; Putrescine -> Ethylene [label=" downregulates biosynthesis", color="#EA4335"]; Auxin -> CellGrowth [color="#34A853"]; Gibberellin -> CellGrowth [color="#34A853"]; ABA -> StressResponse [color="#34A853"]; Putrescine -> StressResponse [color="#34A853"]; }

Caption: Simplified signaling pathway of putrescine in plant stress response.

Experimental Protocols

Quantification of this compound by HPLC

This protocol describes the analysis of free putrescine in plant tissues using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.

6.1.1. Materials and Reagents

  • Plant tissue

  • Liquid nitrogen

  • 5% (v/v) Perchloric acid (PCA), ice-cold

  • Saturated sodium carbonate solution

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Proline solution (100 mg/mL in water)

  • Toluene

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Putrescine standard

  • Microcentrifuge tubes

  • Homogenizer or mortar and pestle

  • Centrifuge

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm for dansyl derivatives)

  • C18 reverse-phase column

6.1.2. Procedure

  • Extraction:

    • Harvest and weigh 100-300 mg of fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 5% PCA.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the free polyamines.

  • Derivatization:

    • Take a 200 µL aliquot of the supernatant.

    • Add 200 µL of saturated sodium carbonate solution.

    • Add 400 µL of dansyl chloride solution.

    • Vortex and incubate in the dark at 60°C for 1 hour or overnight at room temperature.

    • Add 100 µL of proline solution to quench the reaction by removing excess dansyl chloride and incubate in the dark for 30 minutes.

    • Add 500 µL of toluene and vortex vigorously for 30 seconds to extract the dansylated polyamines.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Carefully collect the upper toluene phase and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the residue in 200 µL of acetonitrile.

  • HPLC Analysis:

    • Inject 20 µL of the re-dissolved sample into the HPLC system.

    • Separate the dansylated polyamines on a C18 column using a gradient elution of acetonitrile and water. A typical gradient could be: 0-5 min, 60% acetonitrile; 5-20 min, linear gradient to 100% acetonitrile; 20-25 min, 100% acetonitrile; followed by re-equilibration to initial conditions.

    • Detect the fluorescent derivatives and quantify the putrescine peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of putrescine.

```dot digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Plant Tissue Sampling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with 5% PCA", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation1 [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Dansylation", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction2 [label="Toluene Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitution in Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Centrifugation1; Centrifugation1 -> Supernatant; Supernatant -> Derivatization; Derivatization -> Extraction2; Extraction2 -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> HPLC; HPLC -> End; }

References

An In-depth Technical Guide to 1,4-Diaminobutane (Putrescine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a biogenic diamine that plays a crucial role in cell physiology and is a versatile building block in chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, details its biological significance and metabolic pathways, and outlines experimental protocols for its analysis. The information is intended to serve as a technical resource for professionals in research, chemical sciences, and drug development.

Chemical and Physical Properties

This compound is a colorless, foul-smelling solid at room temperature.[1][2] It is a hygroscopic and air-sensitive compound.[3] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name butane-1,4-diamine[4]
Synonyms Putrescine, 1,4-Butanediamine[5]
CAS Number 110-60-1[4]
Molecular Formula C4H12N2[4]
Molecular Weight 88.15 g/mol [4]
InChI Key KIDHWZJUCRJVML-UHFFFAOYSA-N
SMILES NCCCCN

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Melting Point 25-28 °C (lit.)
Boiling Point 158-160 °C (lit.)
Density 0.877 g/mL at 25 °C (lit.)
Vapor Pressure 4.12 mmHg[4]
Flash Point 45 °C[6]
Solubility Very soluble in water[4][7]
pKa (conjugate acid) 10.8 at 20 °C[4]
logP -0.7[4]
Refractive Index n20/D 1.457 (lit.)

Chemical Reactivity and Applications

The two primary amine groups of this compound make it a versatile bifunctional monomer.[8]

  • Polymer Synthesis : A significant industrial application of this compound is in the synthesis of high-performance polyamides.[8] Specifically, it undergoes polycondensation with adipic acid to produce Nylon 46, a polyamide known for its exceptional thermal stability and mechanical strength.[8]

  • Organic Synthesis : It serves as a precursor in the synthesis of various organic compounds and is used in the preparation of pharmaceuticals and agrochemicals.[3][9] It is also a synthon for amido-ureas.[10]

  • Coordination Chemistry : The amine groups can act as ligands, allowing this compound to form coordination complexes with metal ions.

Biological Significance

Putrescine is a ubiquitous polyamine in living organisms, where it is involved in a wide range of physiological processes.[1][11]

  • Cell Growth and Proliferation : Polyamines are essential for cell division, differentiation, and maturation.[12][13]

  • Molecular Interactions : Due to their polycationic nature at physiological pH, polyamines like putrescine can interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby stabilizing their structures.[12][14]

  • GABA Precursor : In the brain, putrescine can serve as a precursor for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]

  • Plant Physiology : In plants, putrescine is involved in growth, development, and stress responses.[1][15] It can act as a cation substitute, an osmolyte, and is implicated in regulating various surface proteins.[1]

Metabolic Pathways

This compound is synthesized in organisms through several metabolic pathways, primarily starting from the amino acids arginine and ornithine.[1][16]

Ornithine Decarboxylase (ODC) Pathway

The most direct route to putrescine synthesis in many organisms is the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[1][16]

ODC_Pathway Ornithine Ornithine Putrescine This compound (Putrescine) Ornithine->Putrescine Ornithine Decarboxylase (ODC) CO2 CO₂

Caption: Ornithine Decarboxylase Pathway.

Arginine Decarboxylase (ADC) and Agmatine Deiminase (AGDI) Pathways

In many bacteria and plants, putrescine is synthesized from arginine via agmatine.[1][17][18]

  • Arginine Decarboxylase (ADC) Pathway : Arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine.[1] Agmatine is then hydrolyzed to putrescine and urea by agmatinase.[14]

  • Agmatine Deiminase (AGDI) Pathway : Alternatively, agmatine can be converted to N-carbamoylputrescine by agmatine deiminase (AGDI).[18][19] N-carbamoylputrescine is subsequently hydrolyzed to yield putrescine.[1]

Arginine_Pathways cluster_ADC ADC Pathway cluster_AGDI AGDI Pathway Arginine1 Arginine Agmatine1 Agmatine Arginine1->Agmatine1 Arginine Decarboxylase (ADC) Putrescine1 Putrescine Agmatine1->Putrescine1 Agmatinase Urea Urea Arginine2 Arginine Agmatine2 Agmatine Arginine2->Agmatine2 Arginine Decarboxylase (ADC) NCP N-Carbamoylputrescine Agmatine2->NCP Agmatine Deiminase (AGDI) Putrescine2 Putrescine NCP->Putrescine2 N-Carbamoylputrescine Amidohydrolase

Caption: Biosynthesis of Putrescine from Arginine.

Role in Drug Development

The critical role of polyamines in cell proliferation has made their metabolic pathways attractive targets for drug development, particularly in oncology.

  • Enzyme Inhibition : Ornithine decarboxylase (ODC) is a key target for cancer therapy. Eflornithine, an irreversible inhibitor of ODC, is used to reduce polyamine levels and inhibit cell growth.[12]

  • Drug Targets : Known drug targets of putrescine include the putrescine-binding periplasmic protein, ornithine decarboxylase, and S-adenosylmethionine decarboxylase proenzyme.[4]

Experimental Protocols

Determination of pKa by Titration

Objective : To determine the acid dissociation constants (pKa) of this compound.

Methodology :

  • Preparation of Analyte : Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.

  • Titration Setup : Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a burette tip.

  • Titration : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Collection : Record the pH of the solution after each incremental addition of the titrant.

  • Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two equivalence points and two half-equivalence points will be observed, corresponding to the two pKa values.

Titration_Workflow A Prepare 0.1 M This compound Solution C Set up Titration Apparatus (pH meter, burette, stirrer) A->C B Standardize 0.1 M HCl Solution B->C D Titrate Diamine with HCl, Recording pH and Volume C->D E Plot pH vs. Volume of HCl D->E F Determine Half-Equivalence Points E->F G Identify pKa Values F->G

Caption: Workflow for pKa Determination by Titration.

Quantification in Biological Samples by HPLC

Objective : To quantify the concentration of this compound in biological samples (e.g., cell lysates, plasma).

Methodology :

  • Sample Preparation : Homogenize the biological sample in an appropriate buffer. Precipitate proteins using an acid (e.g., perchloric acid) and centrifuge to collect the supernatant.

  • Derivatization : Polyamines are often derivatized to enhance their detection. A common method is pre-column derivatization with dansyl chloride or o-phthalaldehyde (OPA).

  • HPLC Analysis :

    • Column : Use a reverse-phase C18 column.

    • Mobile Phase : A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection : A fluorescence detector is typically used for derivatized polyamines.

  • Quantification : Prepare a standard curve using known concentrations of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Safety and Handling

This compound is a corrosive and toxic substance.[5][20]

  • Hazards : Causes severe skin and eye burns.[5] It is harmful if swallowed and toxic if it comes into contact with skin or is inhaled.[20][21] It is also a flammable solid.[20]

  • Precautions : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[22][23] Keep away from heat, sparks, and open flames.[20]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like acids and strong oxidizing agents.[3][24]

This guide provides a foundational understanding of the chemical and physical properties of this compound, its biological roles, and relevant experimental procedures. For further detailed information, consulting the cited literature is recommended.

References

An In-depth Technical Guide on 1,4-Diaminobutane as a Precursor for Polyamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines, including spermidine and spermine, are essential polycationic molecules crucial for a multitude of cellular processes, from cell proliferation and differentiation to the regulation of gene expression. The biosynthesis of these vital compounds originates from the diamine 1,4-diaminobutane, commonly known as putrescine. This technical guide provides a comprehensive overview of the biochemical pathway transforming putrescine into higher polyamines, detailing the key enzymes, regulatory mechanisms, and catabolic processes. Dysregulation of this pathway is implicated in numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. This document furnishes researchers and drug development professionals with detailed experimental protocols for assessing pathway activity, quantifying polyamine levels, and evaluating inhibitors. Furthermore, it presents curated quantitative data on enzyme kinetics, cellular polyamine concentrations, and inhibitor efficacy to facilitate research and development in this critical area of cell biology and pharmacology.

The Core Biosynthetic Pathway: From Putrescine to Higher Polyamines

The conversion of this compound (putrescine) to the higher polyamines, spermidine and spermine, is a fundamental and highly regulated anabolic pathway in all eukaryotic cells. This process involves the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM).

1.1. Synthesis of Putrescine (this compound)

In mammalian cells, the de novo synthesis of putrescine is exclusively catalyzed by the enzyme ornithine decarboxylase (ODC) .[1] ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of the amino acid L-ornithine.[2] This reaction is the first and often rate-limiting step in the entire polyamine biosynthetic pathway, making ODC a critical point of regulation.[2][3]

1.2. Synthesis of Spermidine and Spermine

Once synthesized, putrescine serves as the backbone for the formation of spermidine and spermine. This occurs through the action of two distinct aminopropyltransferases:

  • Spermidine Synthase (SPDSY): This enzyme transfers an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, yielding spermidine.[4]

  • Spermine Synthase (SPMSY): Subsequently, spermine synthase catalyzes the addition of a second aminopropyl group from another molecule of dcSAM to spermidine, forming spermine.[5]

The donor of the aminopropyl group, dcSAM, is generated from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC), another key regulatory enzyme in this pathway.

Below is a diagram illustrating the core polyamine biosynthetic pathway.

Polyamine_Biosynthesis Ornithine L-Ornithine Putrescine This compound (Putrescine) Ornithine->Putrescine Ornithine Decarboxylase (ODC) CO2 CO2 Ornithine->CO2 Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase (SPDSY) Spermine Spermine Spermidine->Spermine Spermine Synthase (SPMSY) MTA 5'-Methylthioadenosine (MTA) Spermidine->MTA Spermine->MTA SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM S-adenosylmethionine Decarboxylase (SAMDC) dcSAM->Spermidine dcSAM->Spermine

Figure 1: The core polyamine biosynthetic pathway.

Regulation of Polyamine Synthesis

The intracellular concentrations of polyamines are tightly controlled through a complex network of regulatory mechanisms that modulate their synthesis, uptake, and catabolism.

2.1. Transcriptional and Translational Control

The expression of key biosynthetic enzymes, particularly ODC and SAMDC, is regulated at both the transcriptional and translational levels. For instance, the transcription of the ODC gene is known to be induced by various growth stimuli.

2.2. Feedback Regulation by Polyamines

High intracellular levels of polyamines exert negative feedback on their own synthesis. This is primarily achieved through a unique regulatory protein called antizyme (AZ) .[2] Polyamines induce a ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length functional protein. Antizyme then binds to ODC monomers, targeting them for ubiquitin-independent degradation by the 26S proteasome.[2] This mechanism provides a rapid means to downregulate putrescine synthesis in response to elevated polyamine levels.

Feedback_Regulation cluster_synthesis Polyamine Synthesis cluster_regulation Feedback Regulation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Polyamines High Polyamines Putrescine->Polyamines Leads to Antizyme Antizyme (AZ) Polyamines->Antizyme Induces synthesis ODC ODC Antizyme->ODC Binds and inhibits ODC_degradation ODC Degradation ODC->ODC_degradation Targeted by AZ

Figure 2: Feedback regulation of ODC by polyamines via antizyme.

Polyamine Catabolism and Interconversion

The levels of polyamines are also controlled by catabolic pathways that either break them down or interconvert them. The primary pathway for polyamine catabolism is initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT) . SSAT acetylates spermidine and spermine, which can then be either excreted from the cell or oxidized by N1-acetylpolyamine oxidase (PAOX) to produce putrescine and spermidine, respectively. An alternative pathway involves spermine oxidase (SMOX) , which directly oxidizes spermine to spermidine.

Quantitative Data

A thorough understanding of the polyamine pathway requires quantitative data on enzyme kinetics and cellular concentrations. The following tables summarize key parameters for the enzymes involved in polyamine synthesis and the typical intracellular concentrations of polyamines in various mammalian systems.

Table 1: Kinetic Parameters of Key Polyamine Biosynthetic Enzymes

EnzymeSourceSubstrateK_m (µM)V_maxk_cat (s⁻¹)Reference(s)
Ornithine Decarboxylase (ODC)HumanL-Ornithine--~3.75[6]
Ornithine Decarboxylase (ODC)Aspergillus terreusL-Ornithine950--[7]
Spermidine Synthase (SPDSY)Plasmodium falciparumPutrescine52--[8]
Spermidine Synthase (SPDSY)Plasmodium falciparumdcSAM35--[8]
Spermine Synthase (SPMSY)Bovine BrainSpermidine60--[9][10]
Spermine Synthase (SPMSY)Bovine BraindcSAM0.1--[9][10]

Table 2: Intracellular Polyamine Concentrations in Mammalian Cells and Tissues

Cell Line / TissuePutrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)Reference(s)
HEK293T (untreated)-9.0 ± 1.1311.6 ± 0.92[11]
MCF-7 (Human Breast Cancer)~0.1~3.5~2.5[12]
MDA-MB-231 (Human Breast Cancer)~0.05~1.8~1.5[12]
Rat Liver (1 day old)8.92 ± 0.98 (µg/g)121.92 ± 6.23 (µg/g)33.81 ± 3.04 (µg/g)[12][13]
Rat Liver (3.5 months old)9.37 ± 0.98 (µg/g)53.34 ± 3.31 (µg/g)128.15 ± 6.62 (µg/g)[12][13]
Mouse Plasma388 pmol/ml1700 pmol/ml250 pmol/ml[14]

Therapeutic Targeting of Polyamine Synthesis

The elevated polyamine levels in cancer cells make the biosynthetic pathway an attractive target for chemotherapy and chemoprevention.[3][15] Several inhibitors targeting the key enzymes have been developed.

Table 3: Inhibitors of Polyamine Synthesis

InhibitorTarget EnzymeMechanism of ActionK_i / IC_50Reference(s)
α-Difluoromethylornithine (DFMO)Ornithine Decarboxylase (ODC)Irreversible (suicide) inhibitorK_D (L-DFMO) = 1.3 ± 0.3 µM[16][17][18]
1-Amino-oxy-3-aminopropane (APA)Ornithine Decarboxylase (ODC)Competitive inhibitorK_i = 3.2 nM[10]
N-cyclohexyl-1,3-propanediamine (CDAP)Spermine Synthase (SPMSY)InhibitorToxic to MSCs at ~300 µM[19]
trans-4-methylcyclohexylamine (4MCHA)Spermidine Synthase (SPDSY)Potent inhibitorK_i = 0.18 µM (P. falciparum)[8]
Decarboxylated S-adenosylhomocysteine (dcSAH)Spermidine Synthase (hSpdS)Competitive inhibitorIC_50 = 43 µM[20]
Decarboxylated S-adenosylhomocysteine (dcSAH)Spermine Synthase (hSpmS)Competitive inhibitorIC_50 = 5 µM[20]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of polyamine synthesis.

6.1. Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.

Materials:

  • L-[1-¹⁴C]ornithine

  • Cell or tissue lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal-5'-phosphate)

  • 2 M HCl

  • Scintillation vials

  • Filter paper discs

  • Scintillation cocktail

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer on ice.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a sealed reaction vial, add a specific amount of protein lysate to the assay buffer.

  • Place a filter paper disc soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by injecting 2 M HCl into the reaction mixture.

  • Continue incubation for another 30 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.

  • Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the ODC activity as nmol of CO₂ released per mg of protein per hour.

ODC_Assay_Workflow A Prepare Cell/Tissue Lysate B Centrifuge and Collect Supernatant A->B C Determine Protein Concentration B->C D Set up Reaction Vial (Lysate, Buffer, PLP) C->D E Add L-[1-¹⁴C]Ornithine to Start D->E F Incubate at 37°C E->F G Stop Reaction with HCl F->G H Trap ¹⁴CO₂ G->H I Scintillation Counting H->I J Calculate ODC Activity I->J

Figure 3: Workflow for the ODC activity assay.

6.2. Quantification of Polyamines by HPLC

This protocol describes the quantification of putrescine, spermidine, and spermine in biological samples using reverse-phase HPLC with pre-column derivatization.

Materials:

  • Perchloric acid (PCA)

  • Dansyl chloride

  • Acetone

  • Saturated sodium carbonate solution

  • Polyamine standards (putrescine, spermidine, spermine)

  • Internal standard (e.g., 1,7-diaminoheptane)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold PCA (e.g., 0.2 M).

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • To a known volume of the supernatant, add the internal standard.

    • Add saturated sodium carbonate to make the solution alkaline.

    • Add dansyl chloride solution (in acetone) and incubate at 60°C for 1 hour in the dark.

    • Add proline or ammonia to quench the reaction by reacting with excess dansyl chloride.

    • Extract the dansylated polyamines with a suitable organic solvent (e.g., toluene).

    • Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the dansylated polyamines using a gradient of acetonitrile in an appropriate buffer on a C18 column.

    • Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm for dansyl derivatives).

    • Quantify the polyamines by comparing their peak areas to those of the standards, normalized to the internal standard.

6.3. Western Blotting for Polyamine Pathway Enzymes (ODC and SSAT)

This protocol provides a general guideline for the detection of ODC and SSAT proteins by Western blotting.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for ODC and SSAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Prepare protein lysates from cells or tissues using an appropriate lysis buffer on ice.[1][21][22]

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended antibodies can be found from various commercial suppliers.[23]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

Conclusion

This compound (putrescine) stands at the crossroads of cellular proliferation and pathology. As the committed precursor for the synthesis of higher polyamines, its production and subsequent conversion are meticulously regulated. The dysregulation of this pathway, particularly the overexpression of ODC, is a hallmark of many cancers, underscoring its significance as a therapeutic target. This technical guide has provided a detailed overview of the polyamine biosynthetic pathway, its regulation, and its relevance in disease. The experimental protocols and quantitative data compiled herein are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of polyamine metabolism and to develop novel therapeutic strategies targeting this critical cellular pathway.

References

The Biogenic Amine 1,4-Diaminobutane: A Technical Guide to its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, more commonly known as putrescine, is a biogenic amine that has journeyed from being identified as a malodorous product of tissue decomposition to a critical molecule in cellular growth, proliferation, and signaling. This technical guide provides a comprehensive overview of the discovery and history of putrescine, detailing its biosynthetic pathways and its role as a key signaling molecule. Quantitative data on its distribution in mammalian tissues are presented, alongside detailed experimental protocols for its analysis and the characterization of its biosynthetic enzymes. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering a foundational understanding of this pivotal biogenic amine.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to early investigations into the chemical basis of putrefaction.

  • Initial Discovery: The German physician Ludwig Brieger first described putrescine and another diamine, cadaverine, in 1885.[1][2] His work focused on the toxic substances, which he termed "ptomaines," that arose from the bacterial decomposition of proteins in decaying flesh.[2] The name "putrescine" itself is derived from the Latin putrescere, meaning "to rot," a direct reflection of its origin of discovery.[3]

  • Elucidation of Structure and Biogenic Origin: Following its initial discovery, the chemical structure of putrescine was determined to be this compound. It soon became apparent that putrescine was not merely a product of decay but was also present in small amounts in living organisms.[4] This realization marked a significant shift in the scientific understanding of putrescine, from a mere toxin to a molecule with potential physiological relevance. Early studies in the 20th century began to uncover its role as a biogenic amine, a precursor to the higher polyamines spermidine and spermine, and its involvement in the growth of microorganisms.[4]

Biosynthesis of this compound

In mammalian cells, this compound is synthesized through two primary pathways originating from the amino acids ornithine and arginine.

The Ornithine Decarboxylase (ODC) Pathway

The primary and most well-characterized pathway for putrescine synthesis in mammals is the direct decarboxylation of ornithine.[5][6]

  • Key Enzyme: This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) , a highly regulated, pyridoxal-5'-phosphate (PLP)-dependent enzyme.[7] ODC is considered a rate-limiting enzyme in the polyamine biosynthesis pathway.[8]

  • Reaction: L-Ornithine → this compound (Putrescine) + CO₂

The Agmatine Deiminase Pathway

An alternative route to putrescine begins with the amino acid arginine. While prominent in plants and bacteria, its significance in mammals is still under investigation.[5][6]

  • Key Enzymes and Intermediates: This pathway involves a series of enzymatic steps:

    • Arginine Decarboxylase (ADC): Arginine is first decarboxylated to form agmatine.

    • Agmatine Iminohydrolase (AIH) (also known as Agmatine Deiminase): Agmatine is then hydrolyzed to N-carbamoylputrescine and ammonia.[9][10][11]

    • N-Carbamoylputrescine Amidohydrolase (CPA): Finally, N-carbamoylputrescine is hydrolyzed to produce putrescine, carbon dioxide, and another molecule of ammonia.[12]

  • Reaction Sequence: L-Arginine → Agmatine + CO₂ Agmatine + H₂O → N-Carbamoylputrescine + NH₃ N-Carbamoylputrescine + H₂O → this compound (Putrescine) + CO₂ + NH₃

Quantitative Distribution of this compound in Mammalian Tissues

The concentration of putrescine varies significantly across different mammalian tissues, reflecting its diverse roles in cellular physiology. The following tables summarize reported putrescine concentrations in various healthy mammalian tissues. It is important to note that values can vary depending on the species, age, and analytical method used.

TissueSpeciesConcentration (nmol/g tissue)Citation
LiverRat0.00892 - 0.02093 (µg/g)[13]
BrainMouse~0.1 - 0.5[14]
TestisMouse~0.2[15][16]
LungHumanVmax: 414 nmol/g/hour[2]
Cerebral CortexHuman0.7 - 1.2 (nmol/mg protein)[1]
CerebellumHuman0.3 - 0.5 (nmol/mg protein)[1]
Biological Fluid / CellsSpeciesConcentrationCitation
PlasmaHuman0.24 ± 0.09 nmol/mL[15]
LeukocytesHuman1.8 ± 1.4 nmol/10⁸ cells[10]

Experimental Protocols

Accurate quantification of putrescine and the activity of its biosynthetic enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

4.1.1. Sample Preparation (from Tissue)

  • Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in 10 volumes of ice-cold 0.2 M perchloric acid (PCA).

  • Deproteinization: Keep the homogenate on ice for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polyamines. The supernatant can be stored at -80°C until analysis.

4.1.2. Derivatization

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 ml of methanol, then add 11.2 ml of 0.1 M sodium borate buffer (pH 9.5) and 50 µl of 2-mercaptoethanol. This reagent should be prepared fresh daily.

    • N-acetyl-L-cysteine Reagent: Prepare a 1 mg/ml solution in water.

  • Derivatization Reaction:

    • In an autosampler vial, mix 100 µl of the PCA extract (or standard), 100 µl of N-acetyl-L-cysteine reagent, and 200 µl of OPA reagent.

    • Incubate at room temperature for 2 minutes before injection.

4.1.3. HPLC Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed.

    • Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2).

    • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 80% B

    • 15-20 min: 80% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 ml/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Quantification: Create a standard curve using known concentrations of putrescine and calculate the concentration in samples based on the peak area.

Assay of Ornithine Decarboxylase (ODC) Activity

ODC activity is typically measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[7][19][20][21]

4.2.1. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM dithiothreitol (DTT), 0.1 mM EDTA.

  • Substrate Mix: L-ornithine (final concentration 0.5 mM) and L-[1-¹⁴C]ornithine (e.g., 0.5 µCi per reaction).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (final concentration 50 µM).

  • Stopping Solution: 1 M Citric Acid.

  • CO₂ Trapping Solution: 1 M Hyamine hydroxide in methanol.

4.2.2. Assay Procedure

  • Tissue Preparation: Homogenize fresh tissue in ice-cold assay buffer and centrifuge at 30,000 x g for 30 minutes at 4°C. The supernatant is the enzyme source.

  • Reaction Setup:

    • In a sealed reaction vial, add 50-100 µg of protein from the tissue supernatant.

    • Add assay buffer to a final volume of 100 µl.

    • Add PLP.

    • Place a small piece of filter paper soaked in the CO₂ trapping solution in a center well suspended above the reaction mixture.

  • Initiate Reaction: Add the substrate mix to start the reaction.

  • Incubation: Incubate the vials at 37°C for 30-60 minutes in a shaking water bath.

  • Stop Reaction: Inject the stopping solution into the reaction mixture, avoiding contact with the filter paper.

  • CO₂ Trapping: Continue incubation for another 30 minutes to ensure all released ¹⁴CO₂ is trapped.

  • Scintillation Counting: Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the ODC activity as nmol of CO₂ released per mg of protein per hour.

Assay of Agmatine Deiminase (Agmatine Iminohydrolase) Activity

The activity of agmatine deiminase can be determined by measuring the production of N-carbamoylputrescine or the release of ammonia.

4.3.1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5).

  • Substrate: Agmatine sulfate (final concentration 10 mM).

  • Stopping Solution: 10% Trichloroacetic acid (TCA).

  • Colorimetric Reagent (for N-carbamoylputrescine): A mixture of diacetyl monoxime and thiosemicarbazide.

4.3.2. Assay Procedure

  • Enzyme Preparation: Prepare a cell lysate or purified enzyme solution in assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the enzyme preparation.

    • Add assay buffer to the desired volume.

  • Initiate Reaction: Add the agmatine substrate to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Add an equal volume of stopping solution.

  • Centrifugation: Centrifuge to pellet precipitated protein.

  • Quantification of N-carbamoylputrescine:

    • Take an aliquot of the supernatant and add the colorimetric reagent.

    • Heat at 100°C for 5 minutes.

    • Measure the absorbance at 540 nm.

    • Use a standard curve of N-carbamoylputrescine to determine the concentration.

Signaling Pathways Involving this compound

Putrescine is not merely a metabolic intermediate but also an important signaling molecule, particularly in the regulation of cell growth and proliferation. One of the key pathways it influences is the mTOR (mechanistic target of rapamycin) signaling pathway.[3]

The mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR forms two distinct complexes, mTORC1 and mTORC2.

  • mTORC1: This complex is sensitive to rapamycin and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Key downstream targets of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: This complex is generally insensitive to acute rapamycin treatment and is involved in the regulation of cell survival and the cytoskeleton.

Role of Putrescine in mTOR Signaling

Studies have shown that putrescine can activate the mTORC1 signaling pathway, thereby promoting protein synthesis and cell proliferation.

  • Mechanism of Action: While the precise molecular mechanism of how putrescine activates mTORC1 is still being elucidated, it is known to increase the phosphorylation of mTOR and its downstream targets, S6K1 and 4E-BP1. This leads to an increase in the translation of mRNAs that are critical for cell growth and proliferation.

  • Experimental Evidence: Inhibition of ODC, and thus putrescine synthesis, has been shown to decrease the phosphorylation of mTOR, S6K1, and 4E-BP1, leading to reduced protein synthesis and cell growth. Conversely, supplementation with putrescine can rescue these effects.

Visualizations

Biosynthetic Pathways of this compound

Biosynthesis_of_Putrescine cluster_ornithine Ornithine Decarboxylase Pathway cluster_agmatine Agmatine Deiminase Pathway Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) (PLP-dependent) Ornithine->ODC Putrescine1 This compound (Putrescine) ODC->Putrescine1 CO2_1 CO₂ ODC->CO2_1 Arginine L-Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Agmatine Agmatine AIH Agmatine Iminohydrolase (AIH) Agmatine->AIH NCP N-Carbamoylputrescine CPA N-Carbamoylputrescine Amidohydrolase (CPA) NCP->CPA Putrescine2 This compound (Putrescine) ADC->Agmatine CO2_2 CO₂ ADC->CO2_2 AIH->NCP NH3_1 NH₃ AIH->NH3_1 CPA->Putrescine2 NH3_2 NH₃ CPA->NH3_2 CO2_3 CO₂ CPA->CO2_3

Caption: Biosynthesis of this compound (Putrescine).

Experimental Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Tissue Tissue Sample Homogenize Homogenize in 0.2 M PCA Tissue->Homogenize Centrifuge1 Centrifuge (10,000 x g, 20 min, 4°C) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Derivatize Derivatize with OPA/N-acetyl-L-cysteine Supernatant->Derivatize Inject Inject onto C18 Column Derivatize->Inject Separate Gradient Elution Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Caption: HPLC Quantification of this compound Workflow.

This compound and the mTOR Signaling Pathway

mTOR_Signaling Putrescine This compound (Putrescine) mTORC1 mTORC1 Putrescine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Translation Protein Synthesis (Cell Growth & Proliferation) pS6K1->Translation Promotes p4EBP1 p-4E-BP1 (Inactive) FourEBP1->p4EBP1 eIF4E eIF4E FourEBP1->eIF4E Inhibits p4EBP1->eIF4E Releases eIF4E->Translation

Caption: Role of this compound in mTOR Signaling.

Conclusion

This compound, once relegated to the realm of decomposition, is now recognized as a vital biogenic amine with profound implications for cellular health and disease. Its biosynthesis is a tightly regulated process, and its role as a signaling molecule, particularly in the mTOR pathway, underscores its importance in fundamental cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of putrescine. A deeper understanding of its history, biosynthesis, and signaling functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of pathological conditions.

References

The Central Role of 1,4-Diaminobutane (Putrescine) in Cellular Metabolism and Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a ubiquitous biogenic amine that serves as the foundational precursor for the higher polyamines, spermidine and spermine. These molecules are indispensable for a multitude of fundamental cellular processes, including proliferation, differentiation, and survival. The metabolism of putrescine is tightly regulated, and its dysregulation is a hallmark of various pathological states, most notably cancer. This technical guide provides a comprehensive overview of the pivotal role of putrescine in cellular metabolism and growth, with a focus on its biosynthesis, degradation, transport, and its intricate involvement in signaling pathways. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this critical area of cell biology.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules essential for eukaryotic cell growth.[1] Their positive charge allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing DNA replication, transcription, and translation.[2] The intracellular concentration of polyamines is meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport.[3] Given their critical role in cell proliferation, the polyamine metabolic pathway has become an attractive target for therapeutic intervention, particularly in oncology.[4][5][6] This guide focuses on this compound (putrescine) as the initial and rate-limiting diamine in the polyamine biosynthetic pathway.

This compound Metabolism

The cellular pool of putrescine is maintained through a balance of its biosynthesis, degradation, and transport across the cell membrane.

Biosynthesis of this compound

In mammalian cells, putrescine is synthesized from the amino acid L-ornithine through a decarboxylation reaction catalyzed by the enzyme ornithine decarboxylase (ODC) .[3] ODC is a highly regulated enzyme with a remarkably short half-life and is considered the rate-limiting enzyme in polyamine biosynthesis.[2] The activity of ODC is induced by various growth stimuli and is subject to negative feedback regulation by polyamines.[7] Another pathway for putrescine synthesis from arginine exists in plants and bacteria but is not the primary route in mammals.[8]

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) ODC ODC

Figure 1: Biosynthesis of this compound.
Conversion to Higher Polyamines and Degradation

Putrescine serves as the immediate precursor for the synthesis of spermidine and spermine. This occurs through the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). The enzymes spermidine synthase and spermine synthase catalyze these reactions.

Conversely, the polyamine catabolic pathway can also regenerate putrescine. Spermine and spermidine are acetylated by spermidine/spermine N1-acetyltransferase (SSAT), and the acetylated derivatives are then oxidized by polyamine oxidase (PAOX) to yield putrescine and spermidine, respectively.[9]

Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT dcSAM dcSAM SSAT SSAT PAOX PAOX N1_acetylspermidine->Putrescine PAOX N1_acetylspermine->Spermidine PAOX

Figure 2: Polyamine Interconversion Pathway.
Cellular Transport

In addition to intracellular synthesis, cells can acquire polyamines from the extracellular environment through a dedicated polyamine transport system.[10] This system is particularly active in rapidly proliferating cells. While the precise molecular identity of all transporters is still under investigation, both endocytic and solute carrier-mediated mechanisms have been implicated.[11][12] For instance, SLC3A2 has been identified as a polyamine exporter.[3]

Role in Cellular Growth and Proliferation

The requirement for polyamines in cell growth is well-established.[2] Depletion of intracellular polyamines through inhibition of ODC, for example with α-difluoromethylornithine (DFMO), leads to cytostasis.[5] Conversely, elevated polyamine levels are associated with increased cell proliferation.[4] Cancer cells, in particular, exhibit significantly higher concentrations of polyamines compared to their normal counterparts.[4]

Parameter Condition Observation Reference
Cell Proliferation Polyamine Depletion (e.g., with DFMO)Halts cell proliferation[5]
Cell Proliferation Exogenous Putrescine (100-1000 µM)Increased DNA synthesis in colon cancer cells[13]
Growth Rate 0.2% Putrescine in Diet (Chicks)Increased growth rate[14]
Toxicity 0.8-1.0% Putrescine in Diet (Chicks)Reduced growth and toxicity[14]

Involvement in Signaling Pathways

Polyamines are not merely passive structural molecules; they actively participate in cellular signaling. A key pathway influenced by polyamines is the mechanistic target of rapamycin (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and metabolism.[15][16]

Studies have shown that putrescine can stimulate the mTOR signaling pathway, leading to the phosphorylation of its downstream effectors, 4E-binding protein 1 (4EBP1) and p70 S6 kinase 1 (p70S6K1), which in turn promotes protein synthesis.[17][18][19] Conversely, knockdown of mTOR has been shown to decrease putrescine and spermidine levels, suggesting a regulatory loop.[15]

Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates _4EBP1 4EBP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Figure 3: Putrescine and the mTOR Signaling Pathway.

Role in Cell Death: Apoptosis and Autophagy

The role of putrescine in programmed cell death is complex and appears to be context- and concentration-dependent. While essential for cell survival, excessive accumulation of putrescine can induce apoptosis.[7][20] This pro-apoptotic effect can be triggered by oxidative stress resulting from polyamine catabolism.[21] In some cellular contexts, putrescine has been shown to induce apoptosis by activating caspases.[7] However, there are also reports of polyamines having anti-apoptotic effects.[22]

Regarding autophagy, putrescine has been shown to inhibit this process, which is a cellular self-degradation mechanism. For instance, in response to lipopolysaccharides, putrescine treatment inhibited hemocyte autophagy through the AMP-activated protein kinase (AMPK)-mTOR-Beclin-1 pathway.[23]

Experimental Protocols

Quantification of Intracellular Polyamines by HPLC

This protocol provides a general framework for the analysis of intracellular polyamines using high-performance liquid chromatography (HPLC) with pre-column derivatization.

start Cell Harvesting & Lysis protein_precipitation Protein Precipitation (e.g., with perchloric acid) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection derivatization Derivatization (e.g., with dansyl chloride) supernatant_collection->derivatization hplc_analysis HPLC Analysis (Reversed-phase column) derivatization->hplc_analysis data_analysis Data Analysis (Quantification against standards) hplc_analysis->data_analysis

Figure 4: Workflow for Polyamine Quantification by HPLC.

Methodology:

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer.

  • Protein Precipitation: Add a deproteinizing agent like cold perchloric acid to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Derivatization: Collect the supernatant containing the polyamines and derivatize them with a fluorescent agent such as dansyl chloride to enable detection.

  • HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a reversed-phase column.

  • Detection and Quantification: Detect the fluorescently labeled polyamines using a fluorescence detector. Quantify the concentrations by comparing the peak areas to those of known standards.

More advanced methods coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and specificity.[24][25]

Measurement of Ornithine Decarboxylase (ODC) Activity

Several methods are available to measure ODC activity. The most common is a radiometric assay that measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[26]

Methodology:

  • Enzyme Preparation: Prepare a cell or tissue extract containing active ODC.

  • Reaction Mixture: Set up a reaction mixture containing the enzyme extract, pyridoxal phosphate (a cofactor for ODC), and L-[1-¹⁴C]-ornithine in a sealed vessel.

  • CO₂ Trapping: Place a piece of filter paper impregnated with a CO₂-trapping agent (e.g., hyamine hydroxide) in the vessel, separate from the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., citric acid), which also facilitates the release of the dissolved ¹⁴CO₂.

  • Scintillation Counting: Remove the filter paper and measure the trapped radioactivity using a scintillation counter. The amount of radioactivity is proportional to the ODC activity.

Alternative non-radioactive methods include colorimetric and fluorescence-based assays.[26][27]

Therapeutic Implications

The heightened polyamine metabolism in cancer cells makes it a prime target for drug development.[4][6] The most extensively studied inhibitor of polyamine biosynthesis is DFMO, an irreversible inhibitor of ODC.[5] While DFMO has shown promise, particularly in chemoprevention, its efficacy as a single agent in cancer therapy has been limited due to compensatory mechanisms.[4] Current strategies are exploring the combination of polyamine pathway inhibitors with other cytotoxic agents to enhance therapeutic outcomes.[4][6] Furthermore, the development of polyamine transport inhibitors and targeting polyamine catabolism are emerging as promising new avenues for cancer therapy.[5]

Conclusion

This compound is a molecule of profound importance in cellular physiology, acting as the gateway to the polyamine metabolic pathway that is inextricably linked to cell growth, proliferation, and survival. Its intricate regulation and its influence on critical signaling pathways like mTOR underscore its central role in cellular decision-making processes. The dysregulation of putrescine metabolism in diseases such as cancer highlights the therapeutic potential of targeting this pathway. The experimental protocols and data presented in this guide offer a foundation for further research into the multifaceted roles of putrescine, with the ultimate goal of translating this fundamental knowledge into novel therapeutic strategies.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 1,4-Diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a ubiquitous biogenic amine that plays a critical role in a vast array of biological processes across prokaryotes and eukaryotes. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and physiological significance of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the metabolism and functional roles of this important polyamine. This document includes quantitative data on its occurrence in various natural sources, detailed experimental protocols for its quantification, and visual representations of its key metabolic and signaling pathways.

Natural Occurrence of this compound

This compound is found in a wide range of living organisms, from microorganisms to plants and animals. Its concentration can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions.

In Microorganisms

Bacteria are a significant source of this compound, where it is involved in cell proliferation, biofilm formation, and as a precursor for the synthesis of longer polyamines like spermidine.[1] In Escherichia coli, putrescine levels can be influenced by the availability of its precursors, arginine and ornithine, and the expression of the enzymes involved in their decarboxylation.[2][3]

In Plants

In the plant kingdom, this compound is a key regulator of growth and development, including cell division, embryogenesis, and fruit maturation.[4] It also plays a crucial role in the response to various abiotic stresses such as salinity, drought, and extreme temperatures.[4][5][6] Its concentration is often elevated in tissues undergoing rapid growth or responding to environmental challenges.

In Animals and Humans

In animal tissues, this compound is essential for cell growth and proliferation.[7] It is a precursor for the synthesis of spermidine and spermine, which are critical for stabilizing DNA and RNA structures and are involved in protein synthesis. While endogenous biosynthesis is the primary source in mammals, dietary intake also contributes to the body's polyamine pool.

Quantitative Data on this compound Occurrence

The following tables summarize the concentrations of this compound found in various natural sources, compiled from multiple studies. These values can serve as a reference for researchers investigating the dietary intake and physiological levels of this biogenic amine.

Table 1: Concentration of this compound in Selected Plant-Based Foods

Food ItemMean Concentration (mg/kg)Range (mg/kg)
Orange45.228.5 - 61.9
Grapefruit39.818.7 - 60.9
Tomato10.11.2 - 29.0
Spinach8.51.1 - 25.9
Green Pea6.52.3 - 10.7
Sauerkraut24.50 - 201
Fermented Soybean (Miso)11.20.5 - 47.7

Table 2: Concentration of this compound in Selected Animal-Based and Fermented Foods

Food ItemMean Concentration (mg/kg)Range (mg/kg)
Cheddar Cheese27.50 - 400
Fermented Sausage (Salami)15.80 - 147
Canned Tuna4.80 - 40.3
Mackerel2.10.5 - 9.8
Beef1.50.8 - 3.2
Pork1.20.6 - 2.5
Chicken0.90.4 - 1.8

Biosynthesis and Degradation Pathways

The metabolic pathways for this compound vary between organisms. Understanding these pathways is crucial for manipulating its levels for therapeutic or biotechnological purposes.

Biosynthesis of this compound

In bacteria and plants, this compound is primarily synthesized through two main pathways: the decarboxylation of ornithine by ornithine decarboxylase (ODC) and the decarboxylation of arginine by arginine decarboxylase (ADC) to form agmatine, which is then converted to putrescine.[3] In mammals, the ODC pathway is the predominant route for de novo synthesis.[7]

Biosynthesis of this compound Arginine Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Bacteria, Plants Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Bacteria, Plants, Animals Agmatine Agmatine AIH Agmatine Iminohydrolase (AIH) Agmatine->AIH Bacteria, Plants N_Carbamoylputrescine N-Carbamoyl- putrescine CPA N-Carbamoylputrescine Amidohydrolase (CPA) N_Carbamoylputrescine->CPA Bacteria, Plants Putrescine This compound (Putrescine) ADC->Agmatine Bacteria, Plants AIH->N_Carbamoylputrescine Bacteria, Plants CPA->Putrescine Bacteria, Plants ODC->Putrescine Bacteria, Plants, Animals

Biosynthesis pathways of this compound.
Degradation of this compound

This compound is catabolized by diamine oxidases (DAO) and can be converted to γ-aminobutyric acid (GABA).[8] In some bacteria, it can also be degraded through a glutamylation pathway.[9]

Degradation of this compound Putrescine This compound (Putrescine) DAO Diamine Oxidase (DAO) Putrescine->DAO Aminobutanal 4-Aminobutanal Pyrroline Δ¹-Pyrroline Aminobutanal->Pyrroline ALDH Aldehyde Dehydrogenase Pyrroline->ALDH GABA γ-Aminobutyric Acid (GABA) Succinate Succinate GABA->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle DAO->Aminobutanal ALDH->GABA

Degradation pathway of this compound.

Key Signaling Pathways Involving this compound

This compound is not only a metabolic intermediate but also a signaling molecule that modulates various cellular processes.

mTOR Signaling Pathway

Putrescine has been shown to stimulate the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[10][11] By activating mTORC1, putrescine promotes the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to enhanced protein translation.[10]

Putrescine and mTOR Signaling Putrescine This compound (Putrescine) mTORC1 mTORC1 Putrescine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Putrescine's role in the mTOR signaling pathway.
Plant Abiotic Stress Signaling

In plants, this compound acts as a signaling molecule in response to abiotic stresses.[5][6] Its accumulation under stress conditions can lead to the modulation of downstream stress-responsive genes, often through crosstalk with other signaling molecules like abscisic acid (ABA) and reactive oxygen species (ROS).[12][13]

Plant Abiotic Stress Signaling Abiotic_Stress Abiotic Stress (Salinity, Drought, Cold) ADC_ODC ADC/ODC Upregulation Abiotic_Stress->ADC_ODC Putrescine This compound (Putrescine) Accumulation ADC_ODC->Putrescine ABA Abscisic Acid (ABA) Signaling Putrescine->ABA modulates ROS Reactive Oxygen Species (ROS) Homeostasis Putrescine->ROS regulates Stress_Response Stress Tolerance ABA->Stress_Response ROS->Stress_Response

Role of putrescine in plant abiotic stress response.
NMDA Receptor Modulation

This compound can act as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit.[14][15] It binds to a site at the interface of the GluN1 and GluN2B N-terminal domains, stabilizing an active conformation of the receptor and enhancing ion channel activity.[14][15]

NMDA Receptor Modulation Putrescine This compound (Putrescine) NMDA_Receptor NMDA Receptor (GluN1/GluN2B) NTD_Interface GluN1/GluN2B N-terminal Domain Interface Putrescine->NTD_Interface binds to Active_Conformation Stabilized Active Conformation NMDA_Receptor->Active_Conformation transitions to Ion_Flux Increased Ca²⁺/Na⁺ Ion Flux Active_Conformation->Ion_Flux

Modulation of the NMDA receptor by this compound.

Experimental Protocols for Quantification

Accurate quantification of this compound in biological samples is essential for research in this field. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly used methods.

HPLC with Pre-column Derivatization and Fluorescence Detection

This is a widely used and sensitive method for the analysis of polyamines.

5.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize 50-100 mg of tissue or 10^6 - 10^7 cells in 0.5-1.0 mL of 5% (v/v) perchloric acid (PCA).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the acid-soluble polyamines. The pellet can be used for the analysis of conjugated polyamines after hydrolysis.

5.1.2. Derivatization with Dansyl Chloride

  • To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate solution and 400 µL of dansyl chloride solution (5 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 1 hour in the dark.

  • Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride and vortex.

  • Incubate for 30 minutes at 60°C in the dark.

  • Extract the dansylated polyamines with 500 µL of toluene. Vortex and centrifuge at 3,000 x g for 5 minutes.

  • Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100-200 µL of acetonitrile for HPLC analysis.

5.1.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts with 50% acetonitrile and increases to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 515 nm.

  • Quantification: Use an internal standard (e.g., 1,7-diaminoheptane) added before homogenization for accurate quantification. Create a calibration curve with known concentrations of this compound standard.

HPLC Experimental Workflow Sample Biological Sample Homogenization Homogenization (Perchloric Acid) Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization (Dansyl Chloride) Supernatant->Derivatization Extraction Extraction (Toluene) Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (Acetonitrile) Evaporation->Reconstitution HPLC HPLC-FLD Analysis Reconstitution->HPLC

Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, especially when operated in selected ion monitoring (SIM) mode.

5.2.1. Sample Preparation and Derivatization

  • Follow the same sample extraction procedure as for HPLC (Section 5.1.1).

  • Derivatization with Isobutyl Chloroformate:

    • To 100 µL of the PCA extract, add 100 µL of 1 M sodium hydroxide.

    • Add 50 µL of isobutyl chloroformate and 200 µL of isooctane.

    • Vortex vigorously for 30 seconds.

    • Centrifuge to separate the phases.

    • The upper organic layer containing the derivatized amines is collected for GC-MS analysis.

5.2.2. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode. For the isobutyl chloroformate derivative of this compound, characteristic ions would be monitored for quantification and confirmation.

  • Quantification: Use a deuterated internal standard of this compound for the most accurate results.

Conclusion

This compound is a fundamentally important molecule with diverse roles in cellular physiology and stress responses across all domains of life. This technical guide has provided a detailed overview of its natural sources, metabolic pathways, and involvement in key signaling cascades. The quantitative data and detailed experimental protocols presented herein are intended to be a valuable resource for researchers and professionals, facilitating further investigation into the multifaceted functions of this biogenic amine and its potential applications in medicine and biotechnology. The provided visualizations of metabolic and signaling pathways offer a clear framework for understanding the complex network of interactions involving this compound.

References

structural formula and molecular weight of 1,4-diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4-diaminobutane (also known as putrescine), a biogenic amine crucial in cellular metabolism and a versatile building block in chemical synthesis. This document outlines its fundamental properties, its central role in the polyamine biosynthesis pathway, and detailed experimental protocols for its quantification.

Core Properties of this compound

This compound is a four-carbon aliphatic diamine that is a colorless liquid at room temperature.[1] It is produced during the breakdown of amino acids and is known for its characteristic foul odor.[1] Its chemical structure and molecular properties are fundamental to its biological function and applications in research.

Data Presentation: Quantitative Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol
CAS Number 110-60-1
Structural Formula NH₂(CH₂)₄NH₂

Biological Significance: The Polyamine Biosynthesis Pathway

This compound is a central molecule in the biosynthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[2][3][4] Understanding this pathway is critical for research in cancer biology, neuroscience, and developmental biology. In eukaryotic cells, the primary route for this compound synthesis is the decarboxylation of the amino acid ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[1][3] A secondary pathway, primarily found in plants and bacteria, involves the conversion of arginine to agmatine by arginine decarboxylase (ADC), which is then further metabolized to produce this compound.[1][5][6]

Below is a diagram illustrating the core of the polyamine biosynthesis pathway, starting from the precursor amino acids.

Polyamine_Biosynthesis Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) Ornithine Ornithine Putrescine This compound (Putrescine) Ornithine->Putrescine Ornithine Decarboxylase (ODC) Agmatine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM decarboxylated S- adenosylmethionine dcSAM->Spermidine dcSAM->Spermine

Polyamine biosynthesis pathway from amino acid precursors.

Experimental Protocols: Quantification of this compound

Accurate quantification of this compound in biological samples is essential for studying its role in various physiological and pathological processes. A common and reliable method is High-Performance Liquid Chromatography (HPLC) following pre-column derivatization.[7]

Methodology: HPLC-based Quantification of this compound

This protocol is adapted for the quantification of this compound in bacterial fermentation broth.[7]

1. Sample Preparation and Derivatization:

  • Centrifuge 1 mL of the sample to pellet any cells or debris.

  • Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

  • Add 500 µL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Adjust the pH of the mixture to 10 using a saturated sodium hydroxide (NaOH) solution.

  • Add 1 mL of a 5 g/L solution of dansyl chloride in acetone. This reagent reacts with the primary amine groups of this compound, rendering it detectable by UV or fluorescence detectors.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, add 2 mL of anhydrous ether for extraction of the derivatized product.

  • Carefully collect the upper organic phase and transfer it to a new microcentrifuge tube.

  • Evaporate the ether to dryness.

  • Re-dissolve the dried residue in 500 µL of acetonitrile. The sample is now ready for HPLC analysis.

2. HPLC Analysis:

  • Chromatographic Column: Agilent Poroshell EC-C18 column (4.6 mm × 250 mm, 4 µm particle size) or equivalent.[7]

  • Mobile Phase A: Ultra-pure water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[7]

  • Gradient Elution:

    • 0–5 min: 55% to 70% B

    • 5–10 min: 70% B

    • 10–15 min: 70% to 95% B

    • 15–20 min: 95% B

    • 20–25 min: 95% to 55% B

  • The retention time for dansylated this compound is approximately 14 minutes under these conditions.[7]

3. Quantification:

  • A standard curve should be generated using known concentrations of this compound that have undergone the same derivatization and extraction procedure.

  • The concentration of this compound in the unknown samples can then be determined by comparing their peak areas to the standard curve.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow start Start: Biological Sample centrifuge Centrifuge Sample start->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust Adjust pH to 10 supernatant->ph_adjust derivatize Add Dansyl Chloride Incubate at 60°C ph_adjust->derivatize extract Extract with Ether derivatize->extract dry_resuspend Dry and Resuspend in Acetonitrile extract->dry_resuspend hplc HPLC Analysis dry_resuspend->hplc quantify Quantify against Standard Curve hplc->quantify end End: Concentration Determined quantify->end

Workflow for HPLC-based quantification of this compound.

References

The Pivotal Axis of Cell Proliferation: A Technical Guide to 1,4-Diaminobutane (Putrescine) and its Conversion to Spermidine and Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyamines 1,4-diaminobutane (putrescine), spermidine, and spermine are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is a hallmark of numerous pathological conditions, most notably cancer, making the enzymes and signaling pathways involved attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of the biochemical relationship between putrescine, spermidine, and spermine, detailing the enzymatic pathways, analytical methodologies for their quantification, and their roles in key signaling cascades. It is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and exploit polyamine metabolism for therapeutic benefit.

Introduction

The aliphatic polyamines putrescine, spermidine, and spermine are critically involved in a myriad of cellular processes, including DNA and RNA stabilization, protein synthesis, and the regulation of ion channels.[1] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules, thereby influencing their structure and function. The biosynthesis of spermidine and spermine is directly dependent on the availability of their diamine precursor, putrescine. Given their fundamental role in cell proliferation, the metabolic pathways governing polyamine levels are frequently upregulated in cancer, correlating with tumor growth and aggression.[2][3] This has led to significant interest in targeting polyamine metabolism for both cancer therapy and chemoprevention.[4][5]

The Polyamine Biosynthetic and Catabolic Pathways

The conversion of putrescine to spermidine and subsequently to spermine is a highly regulated process involving a series of enzymatic steps.

Biosynthesis

The initial and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) . The subsequent synthesis of spermidine and spermine requires the donation of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). This donor molecule is generated from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC) .

Spermidine synthase (SPDS) then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine. In the final step of the pathway, spermine synthase (SPMS) transfers a second aminopropyl group from dcSAM to spermidine to form spermine.

Catabolism and Interconversion

The intracellular concentrations of polyamines are also controlled by a catabolic pathway that allows for their degradation and interconversion. The key enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT) , which acetylates spermidine and spermine at the N1 position. These acetylated polyamines can then be either exported from the cell or oxidized by polyamine oxidase (PAO) . The action of PAO on N1-acetylspermidine and N1-acetylspermine regenerates putrescine and spermidine, respectively, completing the interconversion pathway.

Quantitative Data on Polyamine Levels

The levels of putrescine, spermidine, and spermine are often significantly elevated in cancerous tissues compared to their normal counterparts. The following tables summarize representative quantitative data from studies on colorectal and breast cancer.

Table 1: Polyamine Concentrations in Human Colorectal Cancer Tissue

PolyamineNormal Colonic Mucosa (nmol/100 mg tissue)Colorectal Cancer Tissue (nmol/100 mg tissue)Fold ChangeReference
PutrescineNot consistently reported2.3 ± 0.7-[6]
Spermidine3.92 ± 0.813.9 ± 0.9~3.5x[6]
Spermine5.0 ± 1.222.1 ± 1.3~4.4x[6]

Table 2: Polyamine Concentrations in Human Breast Cancer Tissue

PolyamineNormal Breast Tissue (nmol/g wet wt)Breast Cancer Tissue (nmol/g wet wt)Fold ChangeReference
PutrescineAbsentPresent (levels not consistently quantified)-[7]
SpermidineLow levelsSignificantly higher than normal tissue-[8]
SpermineLow levelsSignificantly higher than normal tissue-[8]
N1-AcetylspermidineAbsent13.1 ± 6.3-[7]
N8-AcetylspermidineAbsent0.6 ± 0.1-[7]
N1-AcetylspermineAbsent1.2 ± 0.3-[7]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in analytical methods and sample handling.

Experimental Protocols

Accurate quantification of polyamines and the activity of their metabolic enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the pre-column derivatization of polyamines with o-phthalaldehyde (OPA) followed by fluorescence detection.[9][10]

4.1.1. Sample Preparation (from Tissue)

  • Weigh approximately 50 mg of frozen tissue and homogenize in 10 volumes of 0.2 M perchloric acid (PCA).

  • Keep the homogenate on ice for 30 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the polyamines. The supernatant can be stored at -80°C until analysis.

4.1.2. Derivatization and HPLC Analysis

  • The HPLC system should be equipped with a reversed-phase C18 column and a fluorescence detector.

  • Prepare a derivatization reagent by mixing o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a suitable buffer.

  • An automated pre-column derivatization is performed by the autosampler. Mix the sample (or standard) with the OPA/NAC reagent and allow it to react for a defined period (e.g., 2 minutes) before injection onto the column.

  • Separate the derivatized polyamines using a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detect the fluorescent derivatives with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[10]

  • Quantify the polyamines by comparing the peak areas of the samples to those of known standards.

Quantification of Polyamines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for polyamine analysis and can be performed with or without derivatization.[11][12]

4.2.1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an internal standard solution (e.g., deuterated polyamine analogs).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

4.2.2. LC-MS/MS Analysis

  • Use a reversed-phase or HILIC column for chromatographic separation.

  • The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

  • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each polyamine and internal standard.

  • Develop a calibration curve using standards of known concentrations to quantify the polyamines in the samples.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures the release of 14CO2 from L-[1-14C]ornithine.[13][14]

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), pyridoxal-5-phosphate (PLP), dithiothreitol (DTT), and L-[1-14C]ornithine.

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Add the lysate to the reaction mixture in a sealed vial containing a piece of filter paper soaked in a CO2 trapping agent (e.g., NaOH or hyamine hydroxide).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by injecting an acid (e.g., sulfuric acid or trichloroacetic acid) into the reaction mixture.

  • Continue the incubation for another 30-60 minutes to ensure all the released 14CO2 is trapped on the filter paper.

  • Remove the filter paper and measure the radioactivity using a scintillation counter.

  • Calculate the ODC activity based on the amount of 14CO2 produced per unit of time and protein concentration.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This spectrophotometric assay measures the production of Coenzyme A (CoA) during the acetylation of spermidine or spermine.[15]

  • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5), a polyamine substrate (spermidine or spermine), and 4,4'-dithiopyridine (DTDP).

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Initiate the reaction by adding acetyl-CoA to the mixture containing the lysate.

  • The SSAT-catalyzed reaction will produce CoA, which then reacts with DTDP to produce a colored product that absorbs at 324 nm.

  • Continuously monitor the increase in absorbance at 324 nm using a spectrophotometer.

  • Calculate the SSAT activity using the molar extinction coefficient of the colored product (19,800 M-1cm-1).[15]

Signaling Pathways and Logical Relationships

Polyamines are not just passive structural molecules; they are active participants in cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways influenced by polyamines.

Polyamine Biosynthesis and Catabolism Workflow

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT SAM S-adenosyl- methionine (SAM) SAMDC SAMDC SAM->SAMDC dcSAM Decarboxylated SAM (dcSAM) dcSAM->SPDS dcSAM->SPMS AcetylCoA Acetyl-CoA AcetylCoA->SSAT N1_AcSpd N1-acetylspermidine PAO PAO N1_AcSpd->PAO N1_AcSpm N1-acetylspermine N1_AcSpm->PAO ODC->Putrescine CO2 SAMDC->dcSAM CO2 SPDS->Spermidine SPMS->Spermine SSAT->N1_AcSpd SSAT->N1_AcSpm PAO->Putrescine Interconversion PAO->Spermidine Interconversion

Caption: Polyamine biosynthesis and catabolism pathway.

Spermidine-Induced Autophagy Signaling

Autophagy_Signaling Spermidine Spermidine EP300 EP300 (Acetyltransferase) Spermidine->EP300 Inhibits Acetylated_AP Acetylated Autophagy Proteins (Inactive) EP300->Acetylated_AP Acetylates AutophagyProteins Autophagy Core Proteins (e.g., ATG5, ATG7, LC3) AutophagyProteins->EP300 Autophagosome Autophagosome Formation AutophagyProteins->Autophagosome Promotes Acetylated_AP->AutophagyProteins Deacetylation (Basal) Autophagy Autophagy Autophagosome->Autophagy

Caption: Spermidine promotes autophagy by inhibiting EP300.

Polyamines and mTOR Signaling Interaction

mTOR_Signaling GrowthFactors Growth Factors, Nutrients PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates Polyamine_Biosynthesis Polyamine Biosynthesis (ODC, SAMDC) mTORC1->Polyamine_Biosynthesis Promotes Protein_Synthesis Protein Synthesis (4E-BP1, S6K1) mTORC1->Protein_Synthesis Promotes Polyamines Polyamines (Putrescine, Spermidine) Polyamine_Biosynthesis->Polyamines Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Polyamines->Protein_Synthesis Required for Polyamines->Cell_Growth Essential for

Caption: Interaction of polyamines with the mTOR signaling pathway.

Modulation of NMDA Receptor by Polyamines

NMDA_Receptor_Modulation Spermine_Spermidine Spermine / Spermidine (extracellular) Polyamine_Site Polyamine Modulatory Site Spermine_Spermidine->Polyamine_Site Binds to NMDA_Receptor NMDA Receptor Channel_Activity Ion Channel Activity NMDA_Receptor->Channel_Activity Potentiates Polyamine_Site->NMDA_Receptor Ca_Influx Ca2+ Influx Channel_Activity->Ca_Influx Neuronal_Signaling Downstream Neuronal Signaling Ca_Influx->Neuronal_Signaling

Caption: Positive allosteric modulation of the NMDA receptor by polyamines.

Therapeutic Targeting of Polyamine Metabolism

The critical role of polyamines in cell proliferation has made their metabolic pathway a prime target for anticancer drug development.[1][3]

Inhibition of Polyamine Biosynthesis

The most well-studied inhibitor of polyamine biosynthesis is α-difluoromethylornithine (DFMO) , an irreversible inhibitor of ODC.[4] DFMO has shown efficacy in both cancer treatment and chemoprevention clinical trials, particularly for neuroblastoma and colon cancer.[16][17][18] Inhibitors of SAMDC have also been developed.

Polyamine Analogues

A variety of synthetic polyamine analogues have been developed that can interfere with polyamine function.[19][20] These analogues can compete with natural polyamines for transport into the cell and for binding to intracellular sites. Some analogues also potently induce SSAT, leading to the depletion of natural polyamines.

Conclusion

The metabolic pathway that converts putrescine to spermidine and spermine is a fundamental process in eukaryotic cell biology, with profound implications for cell growth, proliferation, and disease. The elevated polyamine levels characteristic of many cancers underscore the potential of targeting this pathway for therapeutic intervention. A thorough understanding of the enzymes, regulatory mechanisms, and downstream signaling effects of these polyamines is essential for the rational design of novel and effective therapies. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of polyamine metabolism and translate this knowledge into improved treatments for a range of hyperproliferative disorders.

References

Methodological & Application

Application Note: Quantification of 1,4-Diaminobutane in Tissue Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 1,4-diaminobutane (putrescine) in tissue samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This compound is a biogenic amine involved in numerous critical cellular processes, including cell growth, differentiation, and apoptosis. Its accurate quantification in tissues is essential for research in oncology, neurodegenerative diseases, and various metabolic disorders.[1] This protocol outlines procedures for tissue homogenization, protein precipitation, derivatization with dansyl chloride, and subsequent analysis by reversed-phase HPLC with fluorescence detection, a method known for its high sensitivity and specificity.[2][3]

Introduction

Polyamines, such as this compound (putrescine), spermidine, and spermine, are ubiquitous polycationic molecules essential for cellular function.[1][4] Altered polyamine levels have been linked to various pathological conditions, making their precise measurement in biological matrices a key area of investigation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds.[3][5] However, since native polyamines lack significant UV absorbance or fluorescence, a derivatization step is necessary to enhance detection.[6][7]

This method employs pre-column derivatization with dansyl chloride, which reacts with the primary amino groups of this compound to form a highly fluorescent derivative.[7] The resulting dansylated amine is then separated on a C18 reversed-phase column and quantified using a fluorescence detector.[2][4] The protocol is optimized for high recovery, sensitivity, and reproducibility from complex tissue matrices.

Experimental Workflow

The overall experimental workflow consists of four main stages: sample preparation, derivatization, HPLC analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue Tissue Sample Homogenize Homogenization (Perchloric Acid) Tissue->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 AdjustpH Adjust pH (NaHCO3) Supernatant1->AdjustpH AddDansyl Add Dansyl Chloride AdjustpH->AddDansyl Incubate Incubation (60°C) AddDansyl->Incubate Extract Extraction (Toluene) Incubate->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into HPLC Evaporate->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for this compound analysis.

Detailed Protocol

Materials and Reagents
  • This compound (Putrescine) dihydrochloride (Sigma-Aldrich)

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) (Sigma-Aldrich)

  • Perchloric Acid (PCA), 0.4 M, ice-cold (Fisher Scientific)

  • Sodium Bicarbonate (NaHCO₃), saturated solution (Sigma-Aldrich)

  • Acetone (HPLC Grade, Fisher Scientific)

  • Toluene (HPLC Grade, Fisher Scientific)

  • Acetonitrile (ACN), HPLC Grade (Fisher Scientific)

  • Water, ultrapure (Milli-Q or equivalent)

  • C18 Reversed-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]

  • Internal Standard (IS): 1,6-Diaminohexane or 1,7-Diaminoheptane (Sigma-Aldrich)

Equipment
  • Tissue homogenizer (e.g., Polytron)

  • Refrigerated centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • HPLC system with fluorescence detector and autosampler

  • Vortex mixer

Procedure

1. Standard Solution Preparation 1.1. Prepare a 1 mg/mL stock solution of this compound in ultrapure water. 1.2. Prepare a 1 mg/mL stock solution of the internal standard (e.g., 1,6-diaminohexane) in ultrapure water. 1.3. Create a series of working standard solutions (e.g., 0.1 to 20 µg/mL) by diluting the stock solution. These will be used to generate a calibration curve.

2. Sample Preparation 2.1. Weigh frozen tissue samples (approx. 50-100 mg).[2] 2.2. Add 10 volumes of ice-cold 0.4 M perchloric acid (e.g., 1 mL for 100 mg tissue).[8] 2.3. Add the internal standard to each sample to a final concentration of 5 µg/mL. 2.4. Homogenize the tissue on ice until a uniform suspension is achieved. 2.5. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[8] 2.6. Carefully collect the supernatant, which contains the extracted polyamines, and transfer to a new tube.[8]

3. Pre-column Derivatization 3.1. Take 200 µL of the supernatant or standard solution. 3.2. Add 400 µL of saturated sodium bicarbonate (NaHCO₃) solution to adjust the pH to alkaline conditions (approx. pH 9-10).[9] 3.3. Add 600 µL of dansyl chloride solution (10 mg/mL in acetone). 3.4. Vortex the mixture thoroughly and incubate in a heating block at 60°C for 45 minutes in the dark.[9] 3.5. After incubation, add 100 µL of 25% ammonia solution to quench the reaction by reacting with excess dansyl chloride. 3.6. Add 1 mL of toluene, vortex vigorously for 1 minute to extract the dansylated polyamines. 3.7. Centrifuge at 3,000 x g for 5 minutes to separate the phases. 3.8. Transfer the upper organic (toluene) layer to a clean tube. 3.9. Evaporate the toluene to dryness under a gentle stream of nitrogen. 3.10. Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 70% acetonitrile).

4. HPLC Analysis 4.1. Set up the HPLC system according to the parameters in Table 1. 4.2. Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 515 nm for dansyl derivatives. 4.3. Inject 20 µL of the reconstituted sample or standard onto the HPLC column. 4.4. Run the gradient elution program as detailed in Table 1.

Quantitative Data and Method Performance

The performance of this method was validated for linearity, precision, accuracy, and sensitivity.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 60% B; 5-15 min: 60% to 95% B; 15-20 min: 95% B; 20-25 min: 95% to 60% B (linear transitions) (Adapted from[9])
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Fluorescence
Excitation λ 340 nm
Emission λ 515 nm
Run Time 30 minutes (including re-equilibration)[2]

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.1 - 20 µg/mL (r² > 0.99)
Limit of Detection (LOD) 0.1 nmol/mg tissue (Based on similar methods)[2]
Limit of Quantification (LOQ) 0.5 nmol/mg tissue (Based on similar methods)[2]
Precision (Intra-day RSD) < 5%
Precision (Inter-day RSD) < 10%
Accuracy (Recovery) 90 - 110%
Retention Time (this compound) ~14-15 min (Varies with exact conditions)[9]
Retention Time (Internal Standard) ~17-18 min (e.g., 1,6-Diaminohexane)

Polyamine Biosynthesis Pathway

This compound is synthesized from the amino acid ornithine through the action of the enzyme ornithine decarboxylase (ODC). This is a rate-limiting step in polyamine synthesis.

Polyamine_Pathway Ornithine Ornithine Putrescine This compound (Putrescine) Ornithine->Putrescine CO2 Spermidine Spermidine Putrescine->Spermidine + Propylamine Spermine Spermine Spermidine->Spermine + Propylamine ODC ODC ODC->Ornithine:n

Caption: Simplified polyamine biosynthesis pathway.

Conclusion

The described HPLC method with pre-column dansylation and fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of this compound in tissue samples. The detailed protocol for sample preparation and derivatization ensures high recovery and minimizes matrix effects. This application note serves as a comprehensive guide for researchers in various fields requiring accurate measurement of this critical biogenic amine.

References

Application Notes: 1,4-Diaminobutane in the Synthesis of High-Performance Polyamide 4,6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Diaminobutane, also known as putrescine, is a key aliphatic diamine that serves as an essential building block in the synthesis of high-performance polymers.[1] Its bifunctional nature, characterized by two primary amine groups separated by a four-carbon chain, makes it an ideal monomer for step-growth polymerization reactions.[1] The most significant industrial application of this compound is in the production of Polyamide 4,6 (PA4,6 or Nylon 4,6), a high-performance thermoplastic known for its exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3]

PA4,6 is synthesized through the polycondensation of this compound with adipic acid.[1][4][5] The resulting polymer has a high density of amide groups, which contributes to strong intermolecular hydrogen bonding. This, in turn, leads to a high melting point (around 295°C) and a high degree of crystallinity (up to 70%), imparting superior properties compared to other common polyamides like PA6 and PA6,6.[5][6] These characteristics make PA4,6 suitable for demanding applications in the automotive, electronics, and industrial sectors, where components are exposed to high temperatures, significant loads, and aggressive chemical environments.[6][7][8] The quality and purity of the this compound monomer are critical, as they directly influence the final properties of the PA4,6 polymer, including its molecular weight, melting point, and overall performance.[1]

Synthesis Pathway and Experimental Workflow

The synthesis of Polyamide 4,6 from this compound and adipic acid is a multi-step process involving the formation of a nylon salt, followed by prepolymerization and a final polycondensation stage to achieve a high molecular weight polymer.

Synthesis_Pathway cluster_reaction Reaction Monomer1 This compound (H₂N-(CH₂)₄-NH₂) Salt Nylon 4,6 Salt Formation (H₃N⁺-(CH₂)₄-NH₃⁺ ⁻OOC-(CH₂)₄-COO⁻) Monomer1->Salt + Monomer2 Adipic Acid (HOOC-(CH₂)₄-COOH) Monomer2->Salt Polycondensation Polycondensation (Heat & Pressure) Salt->Polycondensation Prepolymerization Product Polyamide 4,6 [-NH-(CH₂)₄-NH-CO-(CH₂)₄-CO-]n Polycondensation->Product Byproduct Water (2n H₂O) Polycondensation->Byproduct

Caption: Chemical synthesis pathway of Polyamide 4,6.

Experimental_Workflow start Start salt_formation Step 1: Salt Formation Mix aqueous solutions of This compound and adipic acid (1:1 molar ratio). start->salt_formation concentration Step 2: Concentration & Prepolymerization Concentrate salt solution by evaporation. Heat in an autoclave to form prepolymer. salt_formation->concentration polycondensation Step 3: Solid-State Polycondensation Heat prepolymer below Tm under vacuum or inert gas flow to increase molecular weight. concentration->polycondensation characterization Step 4: Characterization Analyze the final PA4,6 polymer. polycondensation->characterization end End characterization->end

Caption: Multi-step experimental workflow for PA4,6 synthesis.

Experimental Protocols

The synthesis of high molecular weight Polyamide 4,6 is typically achieved through a three-step process.[9]

Protocol 1: Synthesis of Polyamide 4,6

Materials:

  • This compound (C₄H₁₂N₂)

  • Adipic Acid (C₆H₁₀O₄)

  • Deionized Water

  • Nitrogen (inert gas)

Equipment:

  • Reaction vessel with stirrer, temperature control, and pressure regulation (autoclave)

  • Vacuum oven or reactor for solid-state polymerization

  • pH meter

Procedure:

Step 1: Nylon 4,6 Salt Formation (Salification)

  • Prepare separate aqueous solutions of this compound and adipic acid.

  • In the reaction vessel, mix equimolar amounts of the this compound and adipic acid solutions to form hexamethylenediammonium adipate (nylon salt).[10]

  • Adjust the pH of the salt solution. The pH is a critical parameter influencing the molecular weight of the resulting polymer.[9] A pH greater than 7.23 has been shown to be effective for preparing high molecular weight PA4,6.[11]

  • Maintain the temperature between 25–60°C during salt formation.[10]

Step 2: Prepolymerization (Melt Polycondensation)

  • Concentrate the nylon salt solution by evaporating water until the solids content is approximately 80%.[10]

  • Transfer the concentrated salt solution to a high-pressure polymerization reactor (autoclave).

  • Heat the reactor to approximately 190-210°C under pressure (e.g., 30 MPa if using supercritical CO₂) to initiate precondensation.[11] This stage forms a low molecular weight prepolymer.

  • During this stage, water is formed as a byproduct and must be removed to drive the reaction forward.[12]

Step 3: Polycondensation (Solid-State Polymerization)

  • Cool and isolate the prepolymer from the reactor. The prepolymer is typically a solid powder or pellet.

  • Transfer the prepolymer to a vacuum oven or a suitable reactor for solid-state polymerization (SSP).

  • Heat the prepolymer to a temperature below the melting point of PA4,6 (typically in the range of 220-260°C).[11]

  • Conduct the polymerization under a high vacuum or by flushing with an inert gas like nitrogen.[11][13] This facilitates the removal of residual water and other volatile byproducts, significantly increasing the polymer's molecular weight.[12]

  • Continue the reaction for a specified time until the desired molecular weight is achieved. A viscosity-average molecular weight of around 40,000 g/mol is achievable.[9]

Data Presentation

The properties of Polyamide 4,6 make it a superior choice for high-performance applications.

Table 1: Typical Physical and Mechanical Properties of Polyamide 4,6

Property Test Method Units Value Citations
Density ISO 1183-1 g/cm³ 1.18 - 1.19 [6][14]
Water Absorption (at saturation) ISO 62 % 9.5 [14]
Tensile Strength ISO 527-1/-2 MPa 100 - 105 [7][14]
Flexural Modulus ISO 178 GPa 3.23 [14]
Tensile Modulus of Elasticity ISO 527-1/-2 MPa 3400 [14]
Elongation at Break ISO 527-1/-2 % 25 - 30 [7][14]
Notched Izod Impact - kJ/m 0.1 [7]

| Surface Hardness | - | Shore D | 85 |[7] |

Table 2: Thermal and Electrical Properties of Polyamide 4,6

Property Test Method Units Value Citations
Melting Temperature (Tm) ISO 11357-1/-3 °C 290 - 295 [4][6][14]
Glass Transition Temp. (Tg, dry) - °C 70 - 94 [4][6]
Heat Deflection Temp. (HDT) @ 1.8 MPa ISO 75-1/-2 °C 160 [7][14]
Max. Continuous Service Temp. - °C 130 [14]
Volume Resistivity IEC 60093 log ohm.cm >10¹⁴ [7][14]
Dielectric Strength IEC 60243-1 MV/m 20 - 25 [7][14]

| Flammability | UL 94 | - | V2 / HB |[7][14] |

Characterization Protocols

To confirm the successful synthesis and determine the properties of the resulting Polyamide 4,6, several characterization techniques are employed.

1. Fourier Transform Infrared Spectroscopy (FT-IR)

  • Purpose: To confirm the chemical structure of the polyamide.

  • Methodology: A small sample of the polymer is analyzed to obtain an infrared spectrum.

  • Expected Results: The spectrum should show characteristic peaks for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹) and C-H stretching from the aliphatic chains, confirming the formation of the polyamide structure.[9][15]

2. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[9]

  • Methodology: A small, weighed sample of the polymer is heated at a controlled rate in the DSC instrument.

  • Expected Results: The DSC thermogram will show a step change corresponding to the Tg (approx. 78°C) and a sharp endothermic peak for the Tm (approx. 295°C), which are characteristic of PA4,6.[4][6]

3. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.

  • Methodology: The sample is heated in a controlled atmosphere (e.g., nitrogen) on a microbalance, and its weight loss is measured as a function of temperature.

  • Expected Results: PA4,6 is thermally stable up to high temperatures, with decomposition typically beginning around 440-450°C.[4]

4. Viscometry or Gel Permeation Chromatography (GPC)

  • Purpose: To determine the molecular weight and molecular weight distribution of the synthesized polymer.

  • Methodology: For viscometry, the viscosity of a dilute solution of the polymer is measured. For GPC, the polymer solution is passed through a column to separate molecules by size.

  • Expected Results: These techniques provide values for the viscosity-average or weight-average molecular weight, which are crucial indicators of the polymerization success. High molecular weight (e.g., ~40,000 g/mol ) is desired for good mechanical properties.[9]

References

Application Notes and Protocols for the Extraction and Quantification of 1,4-Diaminobutane from Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diaminobutane, also known as putrescine, is a biogenic amine involved in numerous physiological processes in bacteria, including cell growth, biofilm formation, and stress response.[1] Its role in microbial pathogenesis and its potential as a biomarker make its accurate quantification in bacterial cultures a critical aspect of research in microbiology and drug development. These application notes provide detailed protocols for the extraction of this compound from bacterial cell cultures and its subsequent quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Levels of this compound in Bacterial Cultures

The production of this compound varies significantly among different bacterial species and is influenced by culture conditions. The following tables summarize reported concentrations of this compound in various bacterial cultures.

Table 1: this compound Production in Various Bacterial Species

Bacterial SpeciesCulture ConditionsThis compound ConcentrationReference
Pseudomonas aeruginosa PAO1Reaction mixture with agmatineHighest producer among tested strains
Escherichia coli NAP19Fermentation with glucose as carbon source272 mg/L·DCW[2][3]
Paucilactobacillus wasatchensis WDC04Model cheese, 120 days ripening304 mg/kg[4]
Levilactobacillus brevis FB215MRS broth~200 µM in supernatant[5]
Levilactobacillus brevis FB215Sakekasu extract~1 mM in supernatant[5]

Table 2: Influence of Precursors on this compound Production

Bacterial SpeciesPrecursor SupplementedEffect on this compound ProductionReference
Pseudomonas aeruginosa PAO1Arginine, Glucose, FructosePartial inhibition
Pseudomonas aeruginosa PAO1Spermidine, SpermineIncreased production
Intestinal MicrobiomeOrnithine, Citrulline, AgmatineSignificant increase[6]
Levilactobacillus brevis FB215Ornithine, AgmatineSynthesis of putrescine[5]

Experimental Protocols

Part 1: Extraction of this compound from Bacterial Culture

This protocol describes the general steps for extracting this compound from both the bacterial cells (intracellular) and the culture medium (extracellular).

Materials and Reagents:

  • Bacterial culture

  • Ice-cold Phosphate Buffered Saline (PBS) or M9 minimal medium

  • Trichloroacetic acid (TCA), 100%

  • Centrifuge capable of reaching >12,000 x g

  • Microcentrifuge tubes

  • Vortex mixer

  • Internal standard (e.g., 1,6-hexanediamine)

Protocol:

  • Separation of Supernatant and Cells:

    • Transfer a known volume (e.g., 1 mL) of the bacterial culture to a microcentrifuge tube.

    • Centrifuge at 13,000 x g for 2 minutes to pellet the bacterial cells.[1]

    • Carefully collect the supernatant for the analysis of extracellular this compound.

  • Extraction from Supernatant (Extracellular):

    • To the collected supernatant (e.g., 500 µL), add 1/10th volume of 100% TCA to precipitate proteins.[5][7]

    • Vortex the mixture thoroughly.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 18,700 x g for 30 minutes at 4°C.[7]

    • The resulting supernatant contains the extracted extracellular this compound and is ready for derivatization.

  • Extraction from Bacterial Pellet (Intracellular):

    • Wash the cell pellet twice with an equal volume of ice-cold PBS or M9 minimal medium without glucose to remove residual medium.[1][7]

    • Resuspend the pellet in a suitable lysis buffer or sterile water.

    • Lyse the cells using a method of choice (e.g., sonication, bead beating, or multiple freeze-thaw cycles).[8]

    • After lysis, precipitate proteins by adding TCA as described in step 2.

    • Centrifuge to remove cell debris and precipitated proteins. The supernatant contains the intracellular this compound.

Part 2: Quantification by HPLC with Pre-column Derivatization

This protocol details the derivatization of this compound with dansyl chloride and subsequent analysis by HPLC.

Materials and Reagents:

  • Extracted sample (supernatant from Part 1)

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Saturated sodium bicarbonate solution

  • Proline solution

  • Acetonitrile

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column

Protocol:

  • Derivatization:

    • In a microcentrifuge tube, mix 500 µL of the extracted sample with a known concentration of internal standard.

    • Add dansyl chloride solution and saturated sodium bicarbonate.

    • Vortex and incubate in the dark at a specific temperature (e.g., 60°C) for a set time (e.g., 1 hour).[9]

    • Add proline solution to react with excess dansyl chloride.

    • Extract the dansylated amines with a solvent like toluene or ethyl acetate.[4]

    • Evaporate the organic phase to dryness and redissolve the residue in acetonitrile for HPLC analysis.[2]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18, 4.6 mm x 250 mm, 4 µm).[2]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.7 - 1.0 mL/min.[2]

    • Detection:

      • Fluorescence Detector: Excitation at 335 nm and emission at 450 nm.

      • UV Detector: Wavelength at 254 nm.[2]

    • Quantification: Create a standard curve using known concentrations of this compound to determine the concentration in the samples.

Table 3: Example HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2
Derivatizing Agent Dansyl Chlorideo-Phthalaldehyde (OPA)
Column Merck-Hitachi 100 RP-18 (25cm x 5 µm)Agilent Poroshell EC-C18 (4.6 mm x 250 mm, 4 µm)
Mobile Phase A Phosphate Buffer (pH 5.8)Ultra-pure water
Mobile Phase B 100% MethanolAcetonitrile
Gradient 40-55% B (0-20 min), 55-85% B (20-45 min)55-70% B (0-5 min), 70% B (5-10 min), 70-95% B (10-15 min), 95% B (15-20 min), 95-55% B (20-25 min)
Flow Rate 1.0 mL/min0.7 mL/min
Detection Fluorescence (Ex: 335 nm, Em: 450 nm)UV (254 nm)
Reference [2]
Part 3: Quantification by GC-MS with Derivatization

This protocol provides an alternative method for quantification using GC-MS, which often involves derivatization with agents like pentafluoropropionic anhydride (PFPA).

Materials and Reagents:

  • Extracted sample

  • Pentafluoropropionic anhydride (PFPA)

  • Solvent for extraction (e.g., toluene)

  • GC-MS system

Protocol:

  • Derivatization:

    • The extracted sample is dried and then reconstituted in a suitable solvent.

    • PFPA is added to the sample, and the reaction is allowed to proceed, often with heating, to form volatile derivatives of this compound.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS.

    • The separation is performed on a suitable capillary column.

    • The mass spectrometer is operated in a selected ion monitoring (SIM) or full scan mode to detect and quantify the derivatized this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis culture Bacterial Culture centrifuge1 Centrifugation (13,000 x g, 2 min) culture->centrifuge1 supernatant Supernatant (Extracellular) centrifuge1->supernatant pellet Cell Pellet (Intracellular) centrifuge1->pellet tca_supernatant Protein Precipitation (TCA) supernatant->tca_supernatant wash_pellet Wash Pellet (Ice-cold PBS) pellet->wash_pellet centrifuge2 Centrifugation (18,700 x g, 30 min) tca_supernatant->centrifuge2 extracted_supernatant Extracted Supernatant centrifuge2->extracted_supernatant derivatization Derivatization (e.g., Dansyl Chloride) extracted_supernatant->derivatization extracted_supernatant->derivatization lysis Cell Lysis (Sonication/Freeze-thaw) wash_pellet->lysis tca_pellet Protein Precipitation (TCA) lysis->tca_pellet centrifuge3 Centrifugation tca_pellet->centrifuge3 extracted_pellet Intracellular Extract centrifuge3->extracted_pellet extracted_pellet->derivatization extracted_pellet->derivatization hplc HPLC Analysis (UV or Fluorescence) derivatization->hplc derivatization->hplc gcms GC-MS Analysis derivatization->gcms derivatization->gcms data Data Quantification hplc->data hplc->data gcms->data gcms->data putrescine_biosynthesis arginine Arginine agmatine Agmatine arginine->agmatine Arginine Decarboxylase (speA) ornithine Ornithine arginine->ornithine Arginase label_path1 Pathway 1 putrescine This compound (Putrescine) agmatine->putrescine Agmatinase (speB) ornithine->putrescine Ornithine Decarboxylase (speC/speF) label_path2 Pathway 2

References

Application Notes: Derivatization of 1,4-Diaminobutane for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminobutane, also known as putrescine, is a biogenic amine involved in numerous physiological and pathological processes, including cell growth, differentiation, and cancer. Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility and polar nature of this compound, direct GC-MS analysis is challenging.[1] Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis.

Principles of Derivatization for GC-MS

Derivatization for GC-MS analysis of amines like this compound primarily involves the replacement of active hydrogen atoms in the amino groups with less polar functional groups.[3] This chemical modification achieves several key objectives:

  • Increased Volatility: Reduces the polarity and hydrogen bonding, allowing the analyte to be readily vaporized in the GC inlet.[1][4]

  • Improved Thermal Stability: Prevents thermal degradation of the analyte at the high temperatures used in GC.[1]

  • Enhanced Chromatographic Separation: Results in sharper, more symmetrical peaks and better resolution from other matrix components.[4]

  • Increased Sensitivity: Certain derivatizing agents, particularly those containing fluorine atoms, can significantly enhance the sensitivity of detection, especially with an electron capture detector (ECD) or in negative ion chemical ionization (NICI) MS.[4]

Common derivatization strategies for amines include acylation, alkylation, and silylation.[1] For this compound, acylation with reagents such as chloroformates and fluorinated anhydrides is a widely used and effective approach.

Experimental Protocols

Protocol 1: Derivatization using Ethyl Chloroformate (ECF)

Ethyl chloroformate is a versatile reagent for the derivatization of a wide range of metabolites, including amines.[5] The reaction is rapid and can be performed in an aqueous medium.

Materials:

  • This compound standard solution

  • Sample containing this compound (e.g., tissue homogenate, serum)

  • Trichloroacetic acid (TCA) solution

  • Sodium hydroxide (NaOH) solution

  • Pyridine

  • Ethanol

  • Ethyl chloroformate (ECF)

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize in a TCA solution.

    • Centrifuge the homogenate to precipitate proteins.

    • Collect the supernatant for derivatization.

    • For liquid samples like serum, deproteinization with TCA may also be necessary.[6]

  • Derivatization Reaction:

    • Take a known volume of the supernatant or standard solution.

    • Adjust the pH to alkaline conditions using NaOH solution.

    • Add ethanol and pyridine (to act as a catalyst and acid scavenger).

    • Add ECF dropwise while vortexing. The reaction is typically exothermic.

    • Continue vortexing for a specified time (e.g., 30 seconds).

  • Extraction:

    • Extract the derivatized this compound into an organic solvent like chloroform.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the organic layer.

  • Drying and Analysis:

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.[7]

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization using Pentafluorobenzoyl Chloride (PFBCI)

Pentafluorobenzoyl chloride is a sensitive derivatizing reagent, particularly suitable for trace analysis of amines using electron capture detection.[8]

Materials:

  • This compound standard solution

  • Sample containing this compound

  • Sodium bicarbonate or other suitable base

  • Pentafluorobenzoyl chloride (PFBCI) solution in an appropriate solvent (e.g., toluene)

  • Hexane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1 or use an appropriate extraction method for your matrix.

    • The sample should be in an aqueous solution.

  • Derivatization Reaction:

    • Adjust the sample to a basic pH with sodium bicarbonate.

    • Add the PFBCI solution to the sample.

    • Vortex the mixture vigorously for a defined period (e.g., 1-2 minutes).

    • The reaction can be performed at room temperature or with gentle heating (e.g., 60°C for 45 minutes) to ensure completion.[9]

  • Extraction:

    • Extract the pentafluorobenzoyl derivative into hexane or another non-polar solvent.

    • Vortex and centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

  • Drying and Analysis:

    • Dry the extract over anhydrous sodium sulfate.

    • The sample is ready for GC-MS analysis.

Quantitative Data Summary

Derivatization ReagentAnalyteMatrixLODLOQRecovery (%)Reference
Ethyl ChloroformatePutrescine, Cadaverine, Histamine, SpermidineTuna Loin--57-79[6]
Ethyl ChloroformateVarious Metabolites (including amines)Serum125-300 pg (on-column)--[5][7]
TrifluoroacetylacetonePutrescine, Cadaverine---94.8 - 97.7[10]
Isobutyl Chloroformate22 Amines (including Putrescine)Port Wine, Grape Juice---[11]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrumentation and experimental conditions. The values presented are as reported in the cited literature.

Diagrams

Derivatization_Workflow General Workflow for this compound Derivatization for GC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup Sample Biological Sample (e.g., Serum, Tissue) Homogenization Homogenization / Extraction Sample->Homogenization Deproteinization Deproteinization (e.g., TCA) Homogenization->Deproteinization Supernatant Aqueous Supernatant Deproteinization->Supernatant pH_Adjust pH Adjustment (Alkaline) Supernatant->pH_Adjust Add_Reagent Addition of Derivatizing Reagent (e.g., ECF, PFBCI) pH_Adjust->Add_Reagent Reaction Reaction (Vortexing / Heating) Add_Reagent->Reaction Solvent_Extraction Liquid-Liquid Extraction Reaction->Solvent_Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Solvent_Extraction->Drying Final_Sample Derivatized Sample in Organic Solvent Drying->Final_Sample GC_MS GC-MS Analysis Final_Sample->GC_MS

Caption: Workflow for this compound derivatization.

Signaling_Pathway Conceptual Reaction of this compound Derivatization cluster_reactants Reactants cluster_products Products Diaminobutane This compound (H2N-(CH2)4-NH2) Reaction Derivatization (Acylation) Diaminobutane->Reaction Reagent Acylating Reagent (e.g., R-CO-Cl) Reagent->Reaction Derivative Derivatized this compound (R-CO-NH-(CH2)4-NH-CO-R) Byproduct Byproduct (e.g., HCl) Reaction->Derivative Reaction->Byproduct

Caption: this compound derivatization reaction.

References

Application Notes and Protocols for 1,4-Diaminobutane as a Cross-linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1,4-diaminobutane as a versatile cross-linking agent in the synthesis of various polymers for biomedical and pharmaceutical applications. Detailed protocols for the preparation and characterization of cross-linked hydrogels and membranes are also presented.

Application Notes

This compound, also known as putrescine, is a bifunctional primary amine that serves as an effective cross-linking agent for polymers containing reactive functional groups such as carboxylic acids, esters, and epoxides.[1][2] Its use in polymer chemistry allows for the formation of stable, three-dimensional networks with tailored mechanical properties and degradation profiles.[3] This makes it a valuable tool in the development of biomaterials for drug delivery, tissue engineering, and other advanced applications.

Key Applications:
  • Hydrogel Formation: this compound is utilized to cross-link hydrophilic polymers like hyaluronic acid (HA) and poly(aspartic acid) (PASP) to form hydrogels. These hydrogels can encapsulate therapeutic agents and exhibit stimuli-responsive behavior, such as pH sensitivity, making them suitable for controlled drug release.[4][5]

  • Anion Exchange Membranes: In combination with other reagents, this compound can be used to synthesize cross-linked poly(vinyl alcohol) (PVA) membranes with anion exchange properties. These membranes have potential applications in separation processes and as components of biomedical devices.

  • Polyamide Synthesis: It is a key monomer in the synthesis of polyamides, such as Nylon 4,6, contributing to polymers with high thermal stability and mechanical strength.[1]

Properties of this compound Cross-linked Polymers:

The mechanical and physicochemical properties of polymers cross-linked with this compound can be tuned by varying the concentration of the cross-linking agent. Generally, a higher degree of cross-linking results in increased stiffness and reduced swelling, which can in turn modulate the release kinetics of encapsulated drugs.

Quantitative Data Summary

The following tables summarize the properties of quaternized this compound (QDAB) cross-linked poly(vinyl alcohol) (PVA) anion exchange membranes.

PropertyRange of Values
Ion-Exchange Capacity (mmol/g)0.86 - 1.46
Water Uptake (%)47.8 - 71.3
Tensile Strength (MPa)26.1 - 41.7
Elongation at Break (%)68.2 - 204.6

Table 1: Physicochemical and Mechanical Properties of QDAB/PVA Cross-linked Anion Exchange Membranes.

Experimental Protocols

Protocol 1: Synthesis of Poly(aspartic acid) (PASP) Hydrogel using this compound Cross-linking

This protocol describes the synthesis of a poly(aspartic acid) hydrogel by cross-linking its precursor, polysuccinimide (PSI), with this compound, followed by hydrolysis.

Materials:

  • Polysuccinimide (PSI)

  • This compound (DAB)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer solution (pH 8)

Procedure:

  • Prepare a solution of PSI in DMSO.

  • Prepare a solution of this compound in DMSO.

  • Add the this compound solution to the PSI solution with vigorous stirring. The final concentration of PSI can be around 9.70 wt%, and the molar ratio of this compound to PSI repeating units can be varied (e.g., 4.0% to 9.0%) to control the cross-linking density.[6]

  • After a brief period of stirring (e.g., 30 seconds), transfer the precursor solution into a suitable mold.[6]

  • For the formation of supermacroporous hydrogels, the mold can be placed in a freezer to induce phase separation via cryogenic conditions.[6]

  • Allow the cross-linking reaction to proceed for a set amount of time (e.g., 7 days).[6]

  • Immerse the resulting PSI-DAB gel into an aqueous buffer solution at pH 8 to facilitate hydrolysis of the succinimide groups to aspartic acid, yielding the PASP-DAB hydrogel.[6]

  • Wash the hydrogel extensively with the buffer solution to remove any unreacted reagents and solvent.

PASP_Hydrogel_Synthesis cluster_solution_prep Solution Preparation cluster_reaction Cross-linking Reaction cluster_hydrolysis Hydrolysis and Purification PSI Polysuccinimide (PSI) Mixing Vigorous Mixing PSI->Mixing DMSO1 DMSO DMSO1->Mixing DAB This compound (DAB) DAB->Mixing DMSO2 DMSO DMSO2->Mixing Molding Transfer to Mold Mixing->Molding Curing Curing (e.g., 7 days) Molding->Curing Hydrolysis Immerse in pH 8 Buffer Curing->Hydrolysis Washing Wash with Buffer Hydrolysis->Washing Final_Product PASP-DAB Hydrogel Washing->Final_Product QDAB_PVA_Membrane_Synthesis cluster_QDAB_synthesis Part A: QDAB Synthesis cluster_membrane_prep Part B: Membrane Preparation DAB This compound ReactionA Reaction at 85°C for 12h DAB->ReactionA GTMAC GTMAC GTMAC->ReactionA DMSO1 DMSO DMSO1->ReactionA QDAB_solution QDAB Solution ReactionA->QDAB_solution Mixing Mix PVA and QDAB Solutions QDAB_solution->Mixing PVA Poly(vinyl alcohol) PVA_solution 5 wt% PVA Solution PVA->PVA_solution DMSO2 DMSO DMSO2->PVA_solution PVA_solution->Mixing Add_TEOS Add TEOS Cross-linker Mixing->Add_TEOS Casting Cast in Petri Dish Add_TEOS->Casting Evaporation Solvent Evaporation Casting->Evaporation Final_Membrane QDAB/PVA Membrane Evaporation->Final_Membrane Drug_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Hydrogel Dried Hydrogel Swelling Equilibrium Swelling Hydrogel->Swelling Drug_Solution Drug Solution Drug_Solution->Swelling Drying Drying Swelling->Drying Loaded_Hydrogel Drug-Loaded Hydrogel Drying->Loaded_Hydrogel Incubation Incubation at 37°C Loaded_Hydrogel->Incubation Release_Medium Release Medium (e.g., PBS) Release_Medium->Incubation Sampling Aliquot Collection Incubation->Sampling Analysis Drug Quantification Sampling->Analysis Data Cumulative Release Profile Analysis->Data

References

Application of 1,4-Diaminobutane in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Diaminobutane, also known as putrescine, is a versatile diamine that serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals. Its linear, four-carbon chain with primary amine groups at both ends allows for the construction of symmetrical molecules and its use as a flexible linker in more complex drug architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potentially therapeutic bis-amidine derivatives and as a bifunctional linker for drug conjugation.

Application 1: Synthesis of Bis-Amidine Derivatives with Potential Therapeutic Activity

This compound is an ideal starting material for the synthesis of symmetrical bis-amidine compounds. These molecules are of significant interest in medicinal chemistry due to the ability of the amidine functional group to participate in hydrogen bonding and electrostatic interactions with biological targets. Research has shown that certain bis-amidine derivatives exhibit promising anti-inflammatory and anticancer activities.

Signaling Pathway Context: Potential Mechanism of Action

While the precise signaling pathways for the described bis-amidine derivatives are a subject of ongoing research, a hypothetical mechanism for their potential anticancer activity could involve the inhibition of key cellular processes. The diagram below illustrates a possible pathway where the bis-amidine compound interferes with DNA replication or repair, leading to cell cycle arrest and apoptosis.

G cluster_0 Cancer Cell Bis_Amidine Bis-Amidine Derivative DNA Nuclear DNA Bis_Amidine->DNA Intercalation/ Minor Groove Binding Replication DNA Replication/ Repair Machinery DNA->Replication Cell_Cycle Cell Cycle Progression Replication->Cell_Cycle Apoptosis Apoptosis Replication->Apoptosis Inhibition Cell_Cycle->Apoptosis Arrest

Figure 1: Hypothetical signaling pathway for bis-amidine anticancer activity.
Experimental Protocol: Synthesis of Bis-Amidine Derivatives

The following protocol is adapted from the work of Arya et al. (2013) for the synthesis of bis-amidine derivatives from this compound and various cyanopyridines/cyanopyrazines.

Workflow Diagram

G cluster_0 Synthesis Workflow A 1. Dissolve Cyanopyridine/ Cyanopyrazine in Methanol B 2. Add Sodium Methoxide (catalyst) A->B C 3. Stir at Room Temperature B->C D 4. Add this compound C->D E 5. Reflux the Reaction Mixture D->E F 6. Monitor Reaction by TLC E->F G 7. Cool and Remove Solvent F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product H->I

Figure 2: General workflow for the synthesis of bis-amidine derivatives.

Materials:

  • 2-Cyanopyridine, 4-Cyanopyridine, or 2-Cyanopyrazine

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the cyanopyridine or cyanopyrazine (2.2 mmol) in anhydrous methanol (20 mL).

  • To this solution, add a catalytic amount of sodium methoxide (0.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Attach a condenser and reflux the reaction mixture for 8-12 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure bis-amidine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Data Presentation

The following table summarizes the reported yields and melting points for the synthesis of various bis-amidine derivatives using the protocol described above.

Cyanide Reactant Product Name Yield (%) Melting Point (°C)
2-CyanopyridineN,N'-Bis(amidinopyridin-2-yl)butane-1,4-diamine75168-170
4-CyanopyridineN,N'-Bis(amidinopyridin-4-yl)butane-1,4-diamine78210-212
2-CyanopyrazineN,N'-Bis(amidinopyrazin-2-yl)butane-1,4-diamine72198-200

Application 2: this compound as a Bifunctional Linker in Drug Conjugates

The bifunctional nature of this compound makes it an attractive candidate for use as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs). In this context, the diamine can be functionalized at both ends to connect a targeting moiety (like an antibody) to a cytotoxic payload. While no currently marketed ADC explicitly uses a linker directly synthesized from this compound as the starting material, the synthesis of such linkers is a relevant area of research for drug development professionals.

Logical Relationship: Role of a Linker in an ADC

The diagram below illustrates the fundamental role of a linker in an ADC, connecting the antibody to the cytotoxic drug and enabling its targeted delivery and release.

G cluster_0 Antibody-Drug Conjugate (ADC) Structure Antibody Monoclonal Antibody (Targeting Moiety) Linker Bifunctional Linker (e.g., from this compound) Antibody->Linker Covalent Bond Drug Cytotoxic Drug (Payload) Linker->Drug Covalent Bond

Figure 3: Structural components of an antibody-drug conjugate.
Experimental Protocol: Synthesis of a Bifunctional Maleimide-Butane-Carbamate Linker

This protocol describes the synthesis of a bifunctional linker derived from this compound, featuring a maleimide group for conjugation to a thiol (e.g., on a reduced antibody) and a carbamate group for attachment of a drug.

Workflow Diagram

G cluster_0 Linker Synthesis Workflow A 1. Mono-Boc Protection of This compound B 2. Reaction with Maleic Anhydride A->B C 3. Cyclization to form Maleimide B->C D 4. Boc-Deprotection C->D E 5. Formation of p-Nitrophenyl Carbonate D->E F 6. Purification of Bifunctional Linker E->F

Microbial Synthesis of 1,4-Diaminobutane: A Sustainable Alternative

Author: BenchChem Technical Support Team. Date: December 2025

The production of 1,4-diaminobutane, also known as putrescine, a key building block for polyamides like Nylon 4,6, is increasingly shifting from traditional chemical synthesis towards more sustainable microbial fermentation routes. This transition is driven by the desire to utilize renewable feedstocks, reduce reliance on petrochemicals, and minimize the environmental impact of chemical manufacturing processes which often involve harsh conditions and toxic substances.[1][2][3] Genetically engineered microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, have emerged as promising platforms for the efficient biosynthesis of this compound from renewable resources like glucose.[4][5][6]

Metabolic engineering strategies have focused on enhancing the natural biosynthetic pathways of the host organisms. The primary routes for putrescine production involve the decarboxylation of either ornithine or arginine.[2][5] In E. coli and C. glutamicum, the ornithine decarboxylase (ODC) pathway, which converts L-ornithine directly to putrescine, has been shown to be more efficient than the arginine decarboxylase (ADC) pathway.[5][7][8] Consequently, research has concentrated on optimizing the ODC pathway through various genetic modifications.

Key metabolic engineering strategies include:

  • Overexpression of Key Enzymes: Increasing the expression of ornithine decarboxylase (speC) from E. coli is a common and effective strategy to boost putrescine production.[7][8][9]

  • Blocking Competing Pathways: Deleting genes such as argF (encoding ornithine transcarbamoylase) prevents the conversion of ornithine into citrulline, thereby increasing the ornithine pool available for putrescine synthesis.[7][9][10]

  • Deregulation of Biosynthetic Pathways: Knocking out repressor genes like argR leads to the derepression of arginine biosynthesis genes, further enhancing the supply of the precursor ornithine.[7][9]

  • Cofactor Engineering: The synthesis of this compound requires cofactors such as pyridoxal phosphate (PLP) and NADPH.[1][11][12] Optimizing the intracellular levels of these cofactors has been shown to improve putrescine yields.[11][12] For instance, the synthesis of 1 mole of this compound from glucose requires 2 moles of NADPH.[1][11][12]

  • Elimination of By-product Formation: Deleting genes responsible for the degradation or acetylation of putrescine, such as snaA in C. glutamicum, prevents product loss and increases the final titer.[13][14]

Through these targeted genetic modifications and optimization of fermentation processes, researchers have achieved significant improvements in this compound production, with titers reaching up to 24.2 g/L in high-density cell cultures of E. coli and yields as high as 0.26 g/g of glucose in C. glutamicum.[9][10] These advancements highlight the potential of microbial fermentation as a viable and sustainable alternative for the industrial production of this important platform chemical.

Quantitative Data on Microbial this compound Production

The following tables summarize the key production metrics for this compound using engineered E. coli and C. glutamicum strains from various studies.

Table 1: this compound Production in Engineered Escherichia coli

StrainKey Genetic ModificationsFeedstockTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coliInactivation of putrescine degradation, deletion of argI, overexpression of ornithine decarboxylase and ornithine biosynthetic genes (argC-E), deletion of rpoS.Glucose24.20.1680.75[10]
Recombinant strain NAP19Knockout of 11 genes in degradation and transport pathways, overexpression of genes for NADPH and PLP synthesis.GlucoseNot specified272 mg/L·DCWNot specified[11][12]
Engineered E. coli K-12Overexpression of desensitized ArgA, speA, and speB.Glucose-enriched medium1.68Not specifiedNot specified[3]

Table 2: this compound Production in Engineered Corynebacterium glutamicum

StrainKey Genetic ModificationsFeedstockTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
PUT21Deletion of argF and argR, heterologous expression of E. coli speC, fine-tuning of argF expression.Glucose190.160.55[9]
Engineered C. glutamicumOverexpression of E. coli speC, deletion of argR and argF.Glucose60.120.1[7]
NA6Reduced ornithine transcarbamoylase activity, derepressed arginine biosynthesis, heterologous expression of E. coli speC, deletion of snaA, overexpression of feedback-resistant N-acetylglutamate kinase.GlucoseNot specified0.260.21[13]

Experimental Protocols

Protocol 1: Construction of a this compound Producing E. coli Strain

This protocol outlines the general steps for genetically engineering E. coli for putrescine production, based on the strategies described in the literature.[10]

1. Materials:

  • E. coli host strain (e.g., K-12)

  • Plasmids for gene expression (e.g., pTac15k)

  • Primers for gene amplification and verification

  • Restriction enzymes, DNA ligase, and other molecular biology reagents

  • Culture media (e.g., LB, M9 minimal medium)

  • Antibiotics for selection

2. Procedure:

  • Inactivation of Putrescine Degradation Pathways:

    • Identify genes involved in putrescine degradation and utilization.

    • Use a gene knockout method (e.g., homologous recombination) to delete these genes from the E. coli chromosome.

  • Deletion of argI:

    • Delete the argI gene, encoding ornithine carbamoyltransferase, to increase the ornithine pool.

  • Overexpression of Ornithine Decarboxylase (speC):

    • Amplify the speC gene from E. coli genomic DNA.

    • Clone the speC gene into an expression plasmid under the control of a strong promoter (e.g., tac or trc).

    • Transform the resulting plasmid into the engineered E. coli strain.

  • Overexpression of Ornithine Biosynthetic Genes (argC-E):

    • Replace the native promoter of the argC-E operon with a strong constitutive promoter to enhance the biosynthesis of ornithine.

  • Deletion of rpoS:

    • Knock out the rpoS gene, which encodes a stress-responsive sigma factor, to improve strain performance.

  • Verification:

    • Confirm all genetic modifications using PCR and DNA sequencing.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol describes a high-cell-density fed-batch fermentation process for the production of this compound.[10]

1. Materials:

  • Engineered this compound producing strain

  • Seed culture medium (e.g., LB medium)

  • Fermentation medium (e.g., M9 minimal medium with glucose)

  • Feeding solution (concentrated glucose solution)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Inducer (e.g., IPTG) if using an inducible promoter

2. Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into seed culture medium.

    • Incubate overnight at 37°C with shaking.

  • Fermentation:

    • Inoculate the bioreactor containing the initial fermentation medium with the seed culture.

    • Maintain the temperature at 37°C and the pH at a controlled value (e.g., 7.0) by the automated addition of a base (e.g., NH4OH).

    • Control the dissolved oxygen level (e.g., by adjusting the agitation speed).

    • When the initial glucose is depleted, start feeding the concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

    • If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate cell density.

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), glucose concentration, and this compound concentration.

    • Analyze the this compound concentration using methods like HPLC or GC.

Visualizations

Microbial_Production_of_1_4_Diaminobutane Renewable Feedstocks Renewable Feedstocks Glucose Glucose Renewable Feedstocks->Glucose Central Carbon Metabolism Central Carbon Metabolism Glucose->Central Carbon Metabolism Ornithine Ornithine Central Carbon Metabolism->Ornithine Biosynthesis This compound This compound Ornithine->this compound Ornithine Decarboxylase (speC) Polyamides (e.g., Nylon 4,6) Polyamides (e.g., Nylon 4,6) This compound->Polyamides (e.g., Nylon 4,6) Polymerization

Overview of the microbial production of this compound.

Metabolic_Engineering_Ecoli cluster_pathway Metabolic Pathway cluster_regulation Regulation cluster_cofactors Cofactor Engineering Glutamate Glutamate N-Acetylglutamate N-Acetylglutamate Glutamate->N-Acetylglutamate argA, argJ Ornithine Ornithine N-Acetylglutamate->Ornithine argB, argC, argD, argE Putrescine Putrescine Ornithine->Putrescine speC (overexpressed) Citrulline Citrulline Ornithine->Citrulline argF, argI (deleted) argR (deleted) argR (deleted) arg Operon arg Operon argR (deleted)->arg Operon Derepression NADPH Supply NADPH Supply NADPH Supply->Ornithine PLP Supply PLP Supply PLP Supply->Putrescine

Metabolic engineering strategies in E. coli for this compound.

Experimental_Workflow Strain Construction Strain Construction Gene Knockout Gene Knockout Strain Construction->Gene Knockout Gene Overexpression Gene Overexpression Strain Construction->Gene Overexpression Verification Verification Gene Knockout->Verification Gene Overexpression->Verification Fermentation Fermentation Verification->Fermentation Seed Culture Seed Culture Fermentation->Seed Culture Bioreactor Cultivation Bioreactor Cultivation Seed Culture->Bioreactor Cultivation Downstream Processing Downstream Processing Bioreactor Cultivation->Downstream Processing Cell Separation Cell Separation Downstream Processing->Cell Separation Product Purification Product Purification Cell Separation->Product Purification Analysis Analysis Product Purification->Analysis

Experimental workflow for microbial this compound production.

References

Application Notes and Protocols for the Analytical Detection of 1,4-Diaminobutane in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,4-diaminobutane (putrescine) in various biological fluids, including plasma, serum, and urine. The following sections outline protocols for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

This compound, a biogenic amine, is a key molecule in cellular metabolism, playing a crucial role in cell growth, differentiation, and proliferation. Its levels in biological fluids can serve as a biomarker for various physiological and pathological states, including cancer. Accurate and sensitive quantification of this compound is therefore essential for both basic research and clinical applications. This document provides validated analytical methods to meet this need.

Metabolic Pathway of this compound

The biosynthesis and degradation of this compound are tightly regulated processes. The main pathways are illustrated in the diagram below. Understanding these pathways is critical for interpreting the biological significance of this compound levels.

cluster_biosynthesis Biosynthesis cluster_degradation Degradation Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) Putrescine_Bio This compound (Putrescine) Ornithine->Putrescine_Bio Ornithine Decarboxylase (ODC) N_Carbamoylputrescine N-Carbamoyl- putrescine Agmatine->N_Carbamoylputrescine Agmatine Iminohydrolase (AIH) N_Carbamoylputrescine->Putrescine_Bio N-Carbamoylputrescine Amidohydrolase (CPA) Putrescine_Deg This compound (Putrescine) N_Acetylputrescine N-Acetylputrescine Putrescine_Deg->N_Acetylputrescine Spermidine/Spermine N1-acetyltransferase Aminobutyraldehyde 4-Aminobutyraldehyde Putrescine_Deg->Aminobutyraldehyde Diamine Oxidase (DAO) N_Acetylputrescine->Aminobutyraldehyde Polyamine Oxidase (PAO) GABA GABA Aminobutyraldehyde->GABA Aldehyde Dehydrogenase Succinate Succinate (TCA Cycle) GABA->Succinate

Caption: Biosynthesis and degradation pathways of this compound.

Analytical Methods

Three primary methods for the detection of this compound in biological fluids are detailed below: HPLC-FLD, GC-MS, and ELISA. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is highly sensitive and specific, relying on the derivatization of this compound to form a fluorescent compound, which is then separated and quantified by HPLC.

Sample Biological Fluid (Plasma, Serum, Urine) Deproteinization Deproteinization (e.g., with HClO4) Sample->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Pre-column Derivatization (e.g., with OPA or Dansyl Chloride) Supernatant->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: HPLC-FLD experimental workflow.

a. Sample Preparation (Deproteinization)

  • To 100 µL of biological fluid (plasma, serum, or urine), add 100 µL of ice-cold 1.5 M perchloric acid (HClO₄).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for derivatization.

b. Pre-column Derivatization

  • Prepare the OPA derivatizing reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of sodium borate buffer (0.4 M, pH 9.5) and 50 µL of 2-mercaptoethanol.

  • In an autosampler vial, mix 50 µL of the deproteinized sample supernatant with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

c. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium phosphate buffer (e.g., 50 mM, pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 340 nm and emission at 450 nm.

ParameterHPLC-FLD (OPA Derivatization)HPLC-MS/MS (Benzoyl Chloride Derivatization)
Limit of Detection (LOD) 0.5 nmol/mL[1][2][3]0.02 - 0.1 ng/mL[2]
Limit of Quantification (LOQ) ~1.0 nmol/mL0.4 ng/mL[2]
Linearity Range 1 - 50 µM[1][2][3]0.4 - 200.0 ng/mL[2]
Recovery 95 - 105%83.7 - 114.4%[4]
Precision (RSD%) Intra-day: < 5%, Inter-day: < 10%Intra-day: 2.5-14.0%, Inter-day: 2.9-13.4%[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a powerful tool for the analysis of small molecules like this compound. This method also requires derivatization to increase the volatility of the analyte.

Sample Biological Fluid (Plasma, Serum, Brain Homogenate) Extraction Liquid-Liquid Extraction (e.g., with n-butanol) Sample->Extraction Derivatization Derivatization (e.g., with PFPA or Ethylchloroformate) Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS Mass Spectrometry Detection (EI, SIM mode) GC->MS Quantification Data Analysis and Quantification MS->Quantification

Caption: GC-MS experimental workflow.

a. Sample Preparation and Extraction

  • To 100 µL of biological fluid, add an internal standard (e.g., deuterated this compound).

  • Alkalinize the sample with 100 µL of 5 M NaOH.

  • Perform a two-step liquid-liquid extraction with n-butanol followed by back-extraction into hydrochloric acid.[5]

  • Evaporate the acidic aqueous phase to dryness under a stream of nitrogen.

b. Derivatization

  • To the dried residue, add 100 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).[5]

  • Seal the vial and heat at 65°C for 30 minutes.[5]

  • After cooling, evaporate the solvent and redissolve the derivative in a suitable solvent like toluene or ethyl acetate for injection.[5]

c. GC-MS Conditions

  • Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 270°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

ParameterGC-MS (PFPA Derivatization)GC-MS (Ethylchloroformate Derivatization)
Limit of Detection (LOD) 1-22 fmol[5]10 ng/g (in tissue)[6]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at low pmol levels.10 ng/g (in tissue)[6]
Linearity Range 0 - 700 pmol[5]Not explicitly stated
Recovery Not explicitly statedNot explicitly stated
Precision (RSD%) Analytically satisfactory precision reported.[5]Not explicitly stated
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that utilizes specific antibodies to detect this compound. It is suitable for screening large numbers of samples.

Sample Biological Fluid (Undiluted or Diluted) PlatePrep Add Samples/Standards to Antibody-Coated Plate Sample->PlatePrep Incubation1 Incubation PlatePrep->Incubation1 Washing1 Washing Steps Incubation1->Washing1 AddEnzyme Add HRP-Conjugate Washing1->AddEnzyme Incubation2 Incubation AddEnzyme->Incubation2 Washing2 Washing Steps Incubation2->Washing2 AddSubstrate Add Substrate Solution Washing2->AddSubstrate Incubation3 Incubation (Color Development) AddSubstrate->Incubation3 StopReaction Add Stop Solution Incubation3->StopReaction Readout Measure Absorbance at 450 nm StopReaction->Readout Quantification Data Analysis and Quantification Readout->Quantification

Caption: ELISA experimental workflow.

Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions provided with the ELISA kit.

a. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer, standards, and other reagents as per the kit manual.

b. Assay Procedure

  • Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add the Biotin-conjugated antibody to each well.

  • Incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).

  • Aspirate and wash the wells multiple times with the wash buffer.

  • Add Streptavidin-HRP to each well.

  • Incubate as specified (e.g., 30 minutes at 37°C).

  • Aspirate and wash the wells again.

  • Add the TMB substrate solution to each well and incubate in the dark for color development (e.g., 15-20 minutes at 37°C).

  • Add the stop solution to each well to terminate the reaction.

  • Immediately read the absorbance at 450 nm using a microplate reader.

c. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

ParameterELISA Kit 1 (e.g., MyBioSource MBS3802754)ELISA Kit 2 (e.g., Rat-specific, MyBioSource MBS2000067)
Assay Type Competitive[7]Double-antibody Sandwich
Sample Type Body fluids, tissue homogenates, secretions[7]Tissue homogenates, cell lysates, other biological fluids
Sensitivity (LOD) 1 ng/mL[7]0.113 ng/mL
Detection Range Not explicitly defined, based on standards.[7]0.312 - 20 ng/mL
Intra-assay Precision (CV%) < 15%[7]< 15%
Inter-assay Precision (CV%) < 15%[7]< 15%

Conclusion

The choice of analytical method for the detection of this compound will depend on the specific requirements of the study, including the required sensitivity, the number of samples, and the available instrumentation. HPLC-FLD and GC-MS offer high sensitivity and specificity, making them suitable for detailed quantitative studies. ELISA provides a high-throughput alternative for screening large numbers of samples. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their needs.

References

1,4-Diaminobutane: A Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Diaminobutane, commonly known as putrescine, is a biogenic diamine that plays a crucial role in various physiological processes in living organisms, including cell growth, differentiation, and response to stress.[1][2] Beyond its biological significance, its chemical structure, featuring two primary amine groups separated by a flexible four-carbon chain, makes it a valuable and versatile building block in chemical synthesis. In the agrochemical industry, this compound serves as a key intermediate for the development of a range of active compounds, including fungicides, herbicides, and plant growth regulators.[3][4] Its utility lies in its ability to be readily derivatized to create molecules with diverse functionalities and biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential agrochemicals, aimed at researchers and scientists in the field of drug and pesticide development.

Application Note 1: Synthesis of Fungicidal Schiff Base Derivatives

Background

Schiff bases, compounds containing a carbon-nitrogen double bond, are a well-established class of molecules with a broad spectrum of biological activities, including antifungal properties.[5][6][7] The synthesis of Schiff bases from this compound and various aldehydes offers a straightforward route to novel compounds with potential applications as fungicides. The resulting N,N'-bis(salicylidene)-1,4-butanediamine derivatives, for example, can chelate metal ions, a mechanism that can contribute to their antifungal action by disrupting essential enzymatic functions in fungi.

Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)-1,4-diaminobutane

This protocol describes the synthesis of a representative Schiff base derived from this compound and salicylaldehyde.

Materials:

  • This compound (Putrescine)

  • Salicylaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol, 0.88 g) in 50 mL of ethanol.

  • To this solution, add salicylaldehyde (0.02 mol, 2.44 g) dissolved in 50 mL of ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The formation of a yellow precipitate indicates the formation of the Schiff base.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure N,N'-bis(salicylidene)-1,4-butanediamine.

  • Dry the purified crystals in a desiccator.

Expected Outcome:

The final product is a yellow crystalline solid. The structure can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Quantitative Data: Antifungal Activity

While specific data for N,N'-bis(salicylidene)-1,4-butanediamine's agricultural fungicidal activity is not extensively available in the reviewed literature, related Schiff base derivatives have shown promising antifungal properties. The following table presents the minimum inhibitory concentration (MIC) of various Schiff bases against pathogenic fungi, illustrating the potential of this class of compounds.

Compound IDFungal StrainMIC (µg/mL)
Schiff Base 1Aspergillus niger125
Schiff Base 2Candida albicans250
Schiff Base 3Fusarium oxysporum125

Note: Data is representative of antifungal activity of Schiff bases and not specific to N,N'-bis(salicylidene)-1,4-butanediamine.

Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification diaminobutane This compound dissolve Dissolve in Ethanol diaminobutane->dissolve salicylaldehyde Salicylaldehyde salicylaldehyde->dissolve mix Mix Reactants dissolve->mix reflux Reflux with Catalyst mix->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product N,N'-Bis(salicylidene)- This compound recrystallize->product Bisamide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification diaminobutane This compound dissolve Dissolve Diamine in CH₂Cl₂ diaminobutane->dissolve benzoyl_chloride Benzoyl Chloride addition Slow Addition of Reactants benzoyl_chloride->addition naoh NaOH Solution naoh->addition dissolve->addition stir Stir in Ice Bath addition->stir separation Separate Layers stir->separation washing Wash Organic Layer separation->washing drying Dry & Evaporate washing->drying recrystallize Recrystallize drying->recrystallize product N,N'-Dibenzoyl- This compound recrystallize->product

References

Application Notes and Protocols for the Purification of Synthesized 1,4-Diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminobutane, also known as putrescine, is a versatile diamine building block crucial in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The purity of this compound is paramount for its successful application, particularly in drug development and materials science, where impurities can lead to undesirable side reactions, altered product properties, and potential toxicity. This document provides detailed application notes and experimental protocols for the purification of synthetically prepared this compound, focusing on common laboratory techniques such as distillation, recrystallization, and chromatography.

Purification Strategy Overview

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude synthetic mixture. A typical workflow for purification may involve one or more of the following steps, often in combination.

PurificationWorkflow Crude Crude Synthesized This compound Extraction Acid-Base Extraction (Optional) Crude->Extraction Distillation Vacuum Distillation Crude->Distillation Extraction->Distillation Recrystallization Recrystallization (as free base or salt) Distillation->Recrystallization Chromatography Column Chromatography Distillation->Chromatography Pure Pure this compound (>99%) Distillation->Pure Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data for the purification of this compound using various techniques. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Yield (%)Key Considerations
Vacuum Distillation 80 - 95> 9970 - 90Effective for removing non-volatile impurities and solvents. Requires careful control of pressure and temperature.
Recrystallization (as Dihydrochloride Salt) 90 - 98> 99.580 - 95Excellent for achieving high purity. Requires conversion to the salt and then back to the free base.
Recrystallization (of N,N'-Diacetyl derivative) 70 - 90> 98 (derivative)70 - 96Simplifies purification of the diamine by protecting the polar amino groups. Requires additional synthesis and deprotection steps.
Column Chromatography (Silica Gel) 70 - 90> 9850 - 80Useful for removing closely related impurities. Can be slow and may lead to yield loss due to adsorption.

Experimental Protocols

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, which has a relatively high boiling point (158-160 °C at atmospheric pressure). By reducing the pressure, the boiling point is lowered, preventing thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stirring bar in the distillation flask for smooth boiling. All joints must be properly greased to ensure a good seal. A Claisen adapter is recommended to prevent bumping.

  • Sample Preparation: Place the crude this compound into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between. Slowly evacuate the system. A pressure of 70-200 mmHg is often effective.[1]

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.

  • Distillation: Collect the fraction that distills at a constant temperature. For this compound, the boiling point will be significantly lower than 158 °C under vacuum. For instance, at 70-200 mmHg, the distillation temperature may range from 80 to 120 °C.[1]

  • Completion: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.

  • System Shutdown: Allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

VacuumDistillation Start Crude this compound in Distillation Flask Evacuate Evacuate Apparatus (70-200 mmHg) Start->Evacuate Heat Heat Flask (80-120 °C) Evacuate->Heat Collect Collect Pure Fraction Heat->Collect Residue Non-Volatile Impurities (Residue) Heat->Residue

Caption: Workflow for vacuum distillation of this compound.

Recrystallization

Recrystallization is a powerful technique for achieving high purity. For this compound, this can be performed on the free base, its salt (e.g., dihydrochloride), or a protected derivative (e.g., N,N'-diacetyl-1,4-diaminobutane).

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol). Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The this compound dihydrochloride salt will precipitate.

  • Dissolution: Isolate the crude salt by filtration. In a separate flask, bring a suitable solvent or solvent mixture (e.g., ethanol/water) to a boil. Add the minimum amount of the hot solvent to the crude salt to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

  • Liberation of Free Base (Optional): To recover the free diamine, dissolve the purified salt in water and add a strong base (e.g., NaOH) to deprotonate the ammonium salts. The free this compound can then be extracted with an organic solvent and isolated.

This method involves protecting the amine groups, purifying the less polar derivative, and then deprotecting to obtain the pure diamine.

  • Acetylation: React the crude this compound with acetic anhydride to form N,N'-diacetyl-1,4-diaminobutane.

  • Recrystallization of the Derivative: Recrystallize the crude N,N'-diacetyl-1,4-diaminobutane from a suitable solvent. Solvents such as cyclohexane, benzene, or ethanol have been shown to be effective.[2] For example, a crude product can be recrystallized from cyclohexane to yield pure N,N'-diacetyl-1,4-diaminobutane with a yield of approximately 70%.[2]

  • Hydrolysis (Deprotection): Hydrolyze the purified N,N'-diacetyl-1,4-diaminobutane back to this compound using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

  • Isolation: After hydrolysis, neutralize the solution and extract the pure this compound with an organic solvent. Further purification by distillation may be necessary.

Recrystallization cluster_A As Dihydrochloride Salt cluster_B Via N,N'-Diacetyl Derivative A1 Crude Diamine A2 Form Salt (HCl) A1->A2 A3 Dissolve in Hot Ethanol/Water A2->A3 A4 Cool to Crystallize A3->A4 A5 Filter and Dry A4->A5 A6 Pure Salt A5->A6 B1 Crude Diamine B2 Acetylation B1->B2 B3 Recrystallize from Cyclohexane B2->B3 B4 Pure Derivative B3->B4 B5 Hydrolysis B4->B5 B6 Pure Diamine B5->B6

Caption: Recrystallization strategies for this compound.

Column Chromatography

Column chromatography can be used to separate this compound from impurities with different polarities. Due to the basic nature of the amine groups, care must be taken when using acidic stationary phases like silica gel.

Protocol:

  • Stationary Phase Selection: While silica gel can be used, it is acidic and may strongly retain the basic this compound. Neutral or basic alumina may be a better choice to minimize tailing and improve recovery.

  • Solvent System Selection: A polar solvent system is required to elute this compound. A mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. The polarity can be fine-tuned based on TLC analysis. A small amount of a basic modifier like triethylamine (e.g., 0.5-2%) can be added to the eluent to reduce tailing on silica gel.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Begin elution with the less polar solvent system and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Analysis

The purity of this compound after each purification step should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying volatile impurities. A capillary column suitable for amines should be used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, often after derivatization of the amine groups to allow for UV or fluorescence detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect impurities with different chemical structures.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify synthesized this compound to the high degree of purity required for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Production of 1,4-Diaminobutane (Putrescine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of 1,4-diaminobutane (putrescine) through microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

A1: The most commonly engineered microbial hosts for this compound production are Escherichia coli and Corynebacterium glutamicum.[1][2][3] Both have been successfully engineered to produce high titers of putrescine. C. glutamicum is noted for its high tolerance to putrescine, growing well in concentrations up to 500 mM.[4]

Q2: What are the main biosynthetic pathways for this compound in microorganisms?

A2: There are two primary natural pathways for putrescine biosynthesis:

  • Ornithine Decarboxylase (ODC) Pathway: L-ornithine is directly decarboxylated to putrescine by the enzyme ornithine decarboxylase (encoded by speC or speF). This is the more common and efficient pathway targeted for metabolic engineering.[3][5]

  • Arginine Decarboxylase (ADC) Pathway: L-arginine is first converted to agmatine by arginine decarboxylase (speA), and then agmatine is hydrolyzed to putrescine and urea by agmatinase (speB).[3][6]

In engineered strains, the ODC pathway is often preferred. For instance, recombinant C. glutamicum strains using the ODC pathway showed a 40-times higher putrescine yield compared to those using the ADC pathway.[4]

Q3: Why is cofactor balance important for putrescine yield?

A3: Cofactors are critical for the enzymatic reactions in the putrescine synthesis pathway.

  • Pyridoxal-5'-phosphate (PLP): PLP is an essential cofactor for ornithine decarboxylase (ODC), the key enzyme in the most efficient production pathway.[7] Enhancing the intracellular PLP pool by overexpressing synthesis genes (pdxJ, dxs) can increase putrescine production.[8]

  • NADPH: The synthesis of 1 mole of this compound from glucose requires 2 moles of NADPH.[7][8] Therefore, ensuring a sufficient supply of NADPH is crucial. Overexpressing genes in the pentose phosphate (PP) pathway (zwf, pgl, gnd) or other NADPH-generating enzymes (pntAB, ppnK) has been shown to boost putrescine yields.[8]

Q4: How does product toxicity affect fermentation, and how can it be mitigated?

A4: High concentrations of putrescine can be toxic to microbial cells, inhibiting growth and reducing productivity.[9][10] While C. glutamicum shows high tolerance,[4] E. coli can be more sensitive. Strategies to mitigate toxicity include:

  • In-situ Product Removal: Using methods like adsorption or ion-exchange resins to continuously remove putrescine from the fermentation broth can reduce feedback inhibition and toxicity.[11]

  • Exporter Engineering: Overexpressing native or heterologous exporter proteins can enhance the removal of putrescine from the cytoplasm. In E. coli, the SapBCDF protein complex has been identified as a putrescine exporter.[12][13]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during the development of putrescine-producing microbial strains.

Problem 1: Low putrescine titer despite overexpression of ornithine decarboxylase (speC).

Possible CauseRecommended Action & Rationale
Precursor (L-ornithine) Limitation The metabolic flux towards L-ornithine may be insufficient. Increase the ornithine pool by overexpressing genes in the ornithine biosynthetic pathway (argC-E) and deleting or fine-tuning competing pathways.[2][14] For example, deleting argI in E. coli or argF in C. glutamicum redirects the precursor ornithine away from arginine synthesis and towards putrescine production.[2][4]
Cofactor (PLP) Insufficiency Ornithine decarboxylase requires PLP as a cofactor.[7] Co-express genes involved in the PLP salvage pathway (e.g., pyridoxal kinase, pdxK) or the de novo synthesis pathway (pdxJ, dxs) to ensure an adequate supply.[8][15]
Cofactor (NADPH) Depletion The overall pathway from glucose is NADPH-dependent.[8] Enhance NADPH regeneration by overexpressing key genes of the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (zwf).[8]
Product Degradation The host organism may be degrading the produced putrescine. Inactivate known putrescine degradation pathways. In E. coli, this involves knocking out genes like those in the puu operon (puuA).[8][16]
By-product Formation Carbon flux may be diverted to unwanted by-products. In C. glutamicum, deleting the spermidine N-acetyltransferase gene (snaA) prevents the formation of N-acetylputrescine, improving the final putrescine titer.[1][17]

Problem 2: Engineered strain exhibits significantly slower growth compared to the parent strain.

Possible CauseRecommended Action & Rationale
Metabolic Burden High-level expression of multiple heterologous genes from high-copy plasmids can impose a significant metabolic load on the cell, diverting resources from growth.[11] Integrate key genes into the chromosome or switch to lower-copy number plasmids to balance productivity and growth.
Toxicity of Intermediates Accumulation of certain metabolic intermediates can be toxic. Analyze the culture supernatant and cell lysates for accumulating precursors or pathway intermediates. This can help identify metabolic bottlenecks.
Product Toxicity Even at sub-inhibitory concentrations in the medium, intracellular putrescine can become toxic.[18] Improve putrescine export by overexpressing transporter genes like sapBCDF in E. coli.[12][13] Consider implementing an in-situ product removal strategy.[11]
Global Regulation Imbalance Deleting key regulatory genes can have wide-ranging effects on cell physiology. For example, deleting the global regulator rpoS in E. coli improved putrescine yield but can also affect stress tolerance.[2] Characterize the physiological changes in the engineered strain thoroughly.

Data on Metabolic Engineering Strategies

Table 1: Comparison of Engineered Strains for this compound Production

StrainHost OrganismKey Engineering StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
XQ52 (p15SpeC)E. coliDeletion of degradation pathways, overexpression of argC-E & speC, deletion of rpoS.24.20.1680.75[2][19]
PUT21C. glutamicumFine-tuning of argF expression, overexpression of speC.19.00.160.55[14]
NA6C. glutamicumBase strain PUT21 with reduced 2-oxoglutarate dehydrogenase activity, deletion of snaA, overexpression of feedback-resistant argB.5.10.260.21[1][19]
BL-PTac-PdxKE. coliWhole-cell biocatalysis from L-arginine; co-expression of arginase (ARGBT) and ODC (SpeC); co-expression of pdxK for PLP recycling.43.6 (from 87.1 g/L L-arginine)N/AN/A[15]

Table 2: Effect of Cofactor Engineering on this compound Production in E. coli

Recombinant StrainKey Overexpressed Gene(s)FocusTiter (mg/L·DCW)% Increase vs. ControlReference
NAP3pntABNADPH Synthesis9557%[8]
NAP8zwf-gnd-pglNADPH Synthesis (PP Pathway)9863%[8]
NAP11tktA-talBPLP Precursor Synthesis86 (tktA)44%[8]
NAP19Combined NADPH & PLP pathway optimizationNADPH & PLP Synthesis27279%[7][8]

Visualizations

Metabolic Pathways and Engineering Workflow

Putrescine_Biosynthesis_Ecoli cluster_arginine Arginine Decarboxylase (ADC) Pathway cluster_ornithine Ornithine Decarboxylase (ODC) Pathway (Preferred for Engineering) cluster_precursor Precursor Supply cluster_degradation Degradation & Export Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine speA Putrescine_ADC Putrescine Agmatine->Putrescine_ADC speB Putrescine_ODC Putrescine Ornithine L-Ornithine Ornithine->Putrescine_ODC speC / speF (+ PLP) Degradation Degradation Products Putrescine_ODC->Degradation puuA, etc. Export Extracellular Putrescine Putrescine_ODC->Export sapBCDF Glucose Glucose Glutamate L-Glutamate Glucose->Glutamate Glutamate->Arginine Glutamate->Ornithine

Caption: Biosynthetic pathways to this compound in E. coli.

Troubleshooting_Workflow Start Start: Low Putrescine Yield CheckPrecursor Is precursor (ornithine) supply a bottleneck? Start->CheckPrecursor CheckCofactor Are cofactors (NADPH, PLP) limiting? CheckPrecursor->CheckCofactor No Action_Precursor Action: - Overexpress ornithine pathway genes (argC-E) - Downregulate competing pathways (argF/argI) CheckPrecursor->Action_Precursor Yes CheckDegradation Is product being degraded or converted to by-products? CheckCofactor->CheckDegradation No Action_Cofactor Action: - Overexpress NADPH pathway genes (zwf) - Overexpress PLP pathway genes (pdxK) CheckCofactor->Action_Cofactor Yes CheckToxicity Is cell growth inhibited? CheckDegradation->CheckToxicity No Action_Degradation Action: - Knock out degradation genes (puuA) - Knock out by-product genes (snaA) CheckDegradation->Action_Degradation Yes End Optimized Yield CheckToxicity->End No Action_Toxicity Action: - Overexpress exporter genes (sapBCDF) - Implement in-situ product removal CheckToxicity->Action_Toxicity Yes Action_Precursor->CheckCofactor Action_Cofactor->CheckDegradation Action_Degradation->CheckToxicity Action_Toxicity->End

Caption: Troubleshooting workflow for low putrescine yield.

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using Lambda Red Recombination

This protocol provides a general workflow for creating a targeted gene deletion.

  • Primer Design: Design 50-70 bp primers. The 5' end of the forward primer should have ~50 bp of homology to the region immediately upstream of the target gene's start codon. The 3' end anneals to the template plasmid carrying a selectable marker (e.g., kanamycin resistance). The reverse primer is designed similarly, with homology to the region downstream of the stop codon.

  • PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers and a template plasmid (e.g., pKD4).

  • Prepare Competent Cells: Grow the recipient E. coli strain harboring the pKD46 plasmid (which expresses the Red recombinase) at 30°C in SOB medium with ampicillin and L-arabinose to induce recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

  • Electroporation: Electroporate the purified PCR product into the competent cells.

  • Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C. Verify the correct insertion and gene deletion by colony PCR using primers flanking the target gene region.

  • Curing the Helper Plasmid: Remove the temperature-sensitive pKD46 helper plasmid by incubating the verified mutant colonies at 42°C.

Protocol 2: Shake-Flask Fermentation for Putrescine Production

This protocol is a starting point for evaluating engineered strains.

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium (or other suitable seed medium) with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture Inoculation: Inoculate 50 mL of fermentation medium in a 250 mL baffled flask with the overnight seed culture to an initial OD₆₀₀ of ~0.1. The fermentation medium is typically a defined mineral salt medium with glucose as the carbon source.[2]

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, add an inducer (e.g., IPTG for tac or trc promoters) to a final concentration of 0.1-1 mM.

  • Cultivation: Continue the fermentation at a specific temperature (e.g., 30-37°C) and shaking speed (200-250 rpm) for 24-72 hours.

  • Sampling: Periodically take samples to measure cell density (OD₆₀₀) and the concentration of putrescine and glucose in the supernatant.

  • Analysis: Centrifuge samples to separate cells from the supernatant. Analyze the supernatant for putrescine concentration using HPLC after appropriate derivatization (e.g., with benzoyl chloride).

Protocol 3: Quantification of Putrescine by HPLC

This is a common method for measuring putrescine concentration in the fermentation broth.

  • Sample Preparation: Centrifuge 1 mL of the fermentation culture at high speed (~13,000 rpm) for 5 minutes to pellet the cells. Collect the supernatant.

  • Derivatization (Benzoylation):

    • To 100 µL of the supernatant, add 200 µL of 2 M NaOH.

    • Add 10 µL of benzoyl chloride.

    • Vortex vigorously for 1 minute.

    • Incubate at room temperature for 20-30 minutes.

    • Add 200 µL of saturated NaCl solution to stop the reaction.

    • Extract the benzoylated putrescine with 1 mL of diethyl ether. Vortex and centrifuge.

    • Transfer the upper ether layer to a new tube and evaporate to dryness.

    • Re-dissolve the residue in 200-500 µL of the mobile phase (e.g., methanol/water mixture).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

    • Detection: UV detector at 254 nm.

    • Quantification: Create a standard curve using known concentrations of pure putrescine that have undergone the same derivatization process. Calculate the concentration in the samples based on the peak area.

References

Technical Support Center: 1,4-Diaminobutane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-diaminobutane (putrescine) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound quantification?

A1: High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization is a frequently used method for the simultaneous quantification of picomolar quantities of polyamines like this compound.[1] This technique is often coupled with fluorescence or ultraviolet (UV) detection. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method, particularly for its high sensitivity and selectivity.[2]

Q2: Why is derivatization necessary for this compound analysis?

A2: this compound has low volatility and lacks a chromophore, which makes it difficult to detect using common HPLC detectors like UV-Vis.[3] Derivatization modifies the molecule to enhance its detectability. For GC analysis, derivatization is required because biogenic amines have high polarity and are not easily vaporized.[3] Common derivatizing agents include dansyl chloride, benzoyl chloride, and pentafluoropropionic anhydride (PFPA).[2][4][5]

Q3: What are "matrix effects" and how can they impact my results?

A3: Matrix effects refer to the suppression or enhancement of the analyte signal due to the presence of other components in the sample matrix.[6][7] In biological samples, substances like salts and phospholipids can interfere with analyte ionization in mass spectrometry, leading to inaccurate quantification and poor reproducibility.[6][7] Proper sample clean-up, such as solid-phase extraction (SPE), can help minimize these effects.[8][9]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identification should be based on multiple criteria. The primary method is to compare the retention time of the peak in your sample to that of a known this compound standard run under the same chromatographic conditions.[8] For mass spectrometry-based methods, the fragmentation pattern of the analyte in your sample should match that of the standard.[8] Spiking your sample with a known amount of standard should result in an increase in the height or area of the peak of interest.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Issue 1: Low or No Signal

Possible Causes & Solutions

Cause Troubleshooting Step
Inefficient Derivatization Ensure the pH of the reaction is optimal for the chosen derivatizing agent. For example, dansyl chloride derivatization is typically carried out under alkaline conditions (pH ~10).[4] Verify the concentration and freshness of your derivatizing reagent.
Sample Degradation This compound can degrade, especially if samples are stored for extended periods at room temperature.[8] Ensure proper storage conditions (e.g., -80°C) and consider using a temperature-controlled autosampler.
Incorrect Instrument Settings For HPLC-UV/FLD, verify that the detector wavelength is appropriate for the derivatized analyte. For LC-MS, ensure the mass spectrometer is in the correct ionization mode (positive ion mode for this compound derivatives).[8] Check that you are using the correct precursor and product ion m/z values for Multiple Reaction Monitoring (MRM) transitions.[8]
Poor Extraction Efficiency The choice of extraction solvent is critical. For polar compounds like this compound, polar solvents are required for efficient extraction.[8] Ensure your extraction protocol is standardized and consistently applied.
Contaminated MS Source A dirty ion source can lead to signal suppression.[8] Regular cleaning of the ESI source is crucial for maintaining sensitivity.
Issue 2: Poor Peak Shape (Tailing or Splitting)

Possible Causes & Solutions

Cause Troubleshooting Step
Column Overload Injecting a sample that is too concentrated can lead to peak tailing.[8] Try diluting your sample and reinjecting.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. For this compound derivatives, a slightly acidic mobile phase is often recommended.[8]
Column Degradation Analytical column performance can deteriorate over time. Try washing the column according to the manufacturer's instructions or replace it if necessary.[8]
Matrix Interferences Co-eluting compounds from the sample matrix can interfere with the peak shape.[8] A more thorough sample clean-up procedure, such as solid-phase extraction (SPE), may be required.[8]
Issue 3: Irreproducible Results

Possible Causes & Solutions

Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure your extraction protocol is standardized, including solvent-to-sample ratio, extraction time, and temperature.[8] For solid samples, ensure they are finely ground and homogenized.[8]
Instrumental Variability Check for pressure fluctuations in your HPLC system, which can indicate leaks or blockages and lead to shifts in retention time.[8]
Analyte Instability in Autosampler If samples are left in the autosampler for an extended period, the analyte may degrade.[8] Use a temperature-controlled autosampler if possible.
Calibration Curve Issues Prepare fresh calibration standards for each run and ensure the calibration curve has a good correlation coefficient (R² > 0.99).[8]

Experimental Protocols

Protocol 1: HPLC Quantification of this compound with Dansyl Chloride Derivatization

This protocol is adapted from a method used for analyzing this compound in E. coli.[4]

1. Sample Preparation: a. Centrifuge 1 mL of sample at 14,000 rpm for 5 minutes at 4°C. b. Transfer 500 µL of the supernatant to a new microcentrifuge tube.

2. Derivatization: a. Add 500 µL of saturated NaHCO₃ to the supernatant. b. Adjust the pH to 10 with saturated NaOH. c. Add 1 mL of dansyl chloride solution (5 g/L in acetone). d. Incubate the mixture at 60°C for 30 minutes.

3. Extraction: a. Add 2 mL of anhydrous ether and vortex for extraction. b. Collect the top organic phase into a new microcentrifuge tube. c. Dry the organic phase completely. d. Re-dissolve the dried residue in 500 µL of acetonitrile.

4. HPLC Analysis: a. Column: Agilent Poroshell EC-C18 (4.6 mm × 250 mm, 4 µm particle size).[4] b. Mobile Phase A: Ultra-pure water.[4] c. Mobile Phase B: Acetonitrile.[4] d. Flow Rate: 0.7 mL/min.[4] e. Injection Volume: 10 µL.[4] f. Detection: UV at 254 nm.[4] g. Gradient Elution:

  • 0–5 min: 55% to 70% B
  • 5–10 min: 70% B
  • 10–15 min: 70% to 95% B
  • 15–20 min: 95% B
  • 20-25 min: 95% to 55% B

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample 1. Biological Sample Centrifuge 2. Centrifugation Sample->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant pH_Adjust 4. Adjust pH to 10 Supernatant->pH_Adjust Add_Dansyl 5. Add Dansyl Chloride pH_Adjust->Add_Dansyl Incubate 6. Incubate at 60°C Add_Dansyl->Incubate Add_Ether 7. Add Ether & Vortex Incubate->Add_Ether Collect_Organic 8. Collect Organic Phase Add_Ether->Collect_Organic Dry_Down 9. Dry Down Collect_Organic->Dry_Down Reconstitute 10. Reconstitute in Acetonitrile Dry_Down->Reconstitute HPLC 11. HPLC-UV Analysis Reconstitute->HPLC

Caption: Experimental workflow for this compound quantification by HPLC.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low/No Signal Deriv Derivatization Failure? Start->Deriv Degradation Sample Degradation? Start->Degradation Instrument Instrument Issue? Start->Instrument Extraction Poor Extraction? Start->Extraction Check_pH Check Reagent & pH Deriv->Check_pH Fresh_Samples Use Fresh/Properly Stored Samples Degradation->Fresh_Samples Verify_Settings Verify Instrument Settings Instrument->Verify_Settings Optimize_Extraction Optimize Extraction Protocol Extraction->Optimize_Extraction

Caption: Troubleshooting logic for low or no signal in this compound analysis.

References

stability of 1,4-diaminobutane under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 1,4-diaminobutane (also known as putrescine).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: this compound is sensitive to several environmental factors. The primary contributors to its degradation are:

  • Air Exposure: As an aliphatic amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide.[1]

  • Moisture: The compound is hygroscopic and can absorb water from the atmosphere, which may affect its concentration and stability.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Although less documented for the pure chemical, exposure to light can be a contributing factor to the degradation of many chemical compounds.

  • Incompatible Materials: Contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents will cause rapid degradation or vigorous reactions.

Q2: What is the recommended way to store this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] For optimal long-term stability, it is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.[2] Refrigeration (2-8°C) is advisable to minimize degradation over time.

Q3: My this compound has developed a yellowish or brownish color. Is it still usable?

A3: The appearance of a yellow or brown color is a common indicator of degradation, likely due to oxidation from air exposure. While minor discoloration may not significantly impact all applications, it is a sign that the purity has been compromised. For sensitive experiments, it is crucial to use a fresh, colorless sample. It is recommended to perform a purity check (e.g., by HPLC) if you intend to use a discolored reagent.

Q4: Can I store this compound in a metal container?

A4: No, it is advised to avoid metal containers for storing this compound as it may be corrosive to some metals.[1][3] It is best to store it in the original container or in a corrosive-resistant container with a resistant inner liner.[1][3]

Q5: What is the typical shelf life of this compound?

A5: The shelf life can vary depending on the supplier and storage conditions. Some suppliers provide a specific expiration or retest date on the Certificate of Analysis (COA).[4] If no date is provided, a standard warranty of one year from the date of shipment is often applicable, assuming it has been stored under the recommended conditions.[4] However, for optimal results, it is best to use the product as fresh as possible and to monitor for any signs of degradation.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your experimental outcomes, consider the stability of your this compound as a potential cause.

A Inconsistent Experimental Results B Check Storage Conditions of this compound A->B C Was the container tightly sealed? B->C No D Was it stored under an inert atmosphere? B->D No E Was it protected from light? B->E No F Was it stored at the correct temperature? B->F No I Perform Purity Analysis (e.g., HPLC) B->I Yes to all G Assess Reagent Quality C->G D->G E->G F->G H Is the liquid colorless? G->H H->I No K Degradation is likely. Discard and use a fresh vial. H->K No J Source a fresh batch of this compound I->J Purity <98% I->J Purity is low

Caption: Troubleshooting inconsistent results.

Issue 2: Formation of Precipitate in Solutions

The formation of a precipitate when preparing aqueous or alcoholic solutions of this compound can be due to a reaction with atmospheric carbon dioxide.

  • Cause: this compound is a base and can react with CO₂ to form a carbamate salt, which may have lower solubility.

  • Solution:

    • Use de-gassed solvents for the preparation of your solutions.

    • Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with air.

    • If a precipitate has already formed, it is best to discard the solution and prepare a fresh one, as the concentration of free this compound will be lower than intended.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and intended to demonstrate expected trends. Actual degradation rates may vary.

Table 1: Effect of Temperature on the Stability of this compound (Stored in sealed amber vials under Argon)

Storage Time (Months)Purity at 2-8°C (%)Purity at 25°C (Room Temp) (%)Purity at 40°C (%)
099.899.899.8
399.799.598.9
699.699.197.5
1299.498.295.1
2499.096.590.3

Table 2: Effect of Air and Light Exposure on the Stability of this compound at 25°C

Storage Time (Weeks)Sealed, Dark (%)Sealed, Light (%)Unsealed, Dark (%)Unsealed, Light (%)
099.899.899.899.8
199.799.699.198.8
499.599.298.097.2
899.398.896.995.5
1299.198.495.893.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for quantifying this compound and separating it from potential degradation products. This requires derivatization as this compound does not have a UV chromophore.

1. Derivatization with Dansyl Chloride:

  • To 500 µL of the sample solution, add 500 µL of a saturated sodium bicarbonate solution.

  • Adjust the pH to approximately 10 with a saturated NaOH solution.

  • Add 1 mL of a 5 g/L solution of dansyl chloride in acetone.

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling, extract the derivative with 2 mL of a suitable organic solvent (e.g., diethyl ether).

  • Evaporate the organic layer to dryness and reconstitute the residue in 500 µL of acetonitrile for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18, 4.6 mm x 250 mm, 4 µm).

  • Mobile Phase A: Ultra-pure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-5 min, 55% to 70% B; 5-10 min, 70% B; 10-15 min, 70% to 95% B; 15-20 min, 95% B; 20-25 min, 95% to 55% B.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study

This workflow outlines the steps to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

cluster_0 Stress Conditions cluster_1 Analysis A Prepare solutions of This compound in water B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D F Photodegradation (Solution, UV/Vis light) A->F G Sample at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E Thermal Degradation (Solid, 80°C) E->G F->G H Neutralize acid/base samples G->H I Derivatize all samples H->I J Analyze by Stability-Indicating HPLC Method I->J K Identify degradation peaks J->K L Characterize degradation products (e.g., LC-MS) K->L

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimization of 1,4-Diaminobutane (Putrescine) Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and quantification of 1,4-diaminobutane (putrescine) from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plant tissues?

A1: The most common method for extracting polyamines, including this compound, from plant tissues is acid extraction. This typically involves homogenizing the plant material in cold perchloric acid (PCA) or trichloroacetic acid (TCA).[1] A popular concentration for this is 5% cold perchloric acid.[2]

Q2: Why is derivatization necessary for the analysis of this compound?

A2: this compound and other polyamines lack a chromophore or fluorophore, which means they cannot be readily detected by spectrophotometric or fluorescent detectors used in HPLC systems.[3] Derivatization adds a chemical group to the polyamine that is detectable, commonly a fluorescent tag, allowing for sensitive quantification.

Q3: What are the common derivatizing agents for polyamine analysis?

A3: Several agents are used for pre-column derivatization in HPLC analysis. Common choices include dansyl chloride, benzoyl chloride, 9-fluorenylmethyl chloroformate (FMOC), and o-phthalaldehyde (OPA).[3][4][5][6]

Q4: Can I extract this compound without homogenizing the tissue?

A4: Yes, an alternative method involves repeated freezing and thawing of the plant samples.[2] This technique can be as effective, and sometimes more so, than homogenization for disrupting cell walls and releasing cellular contents.[2]

Q5: What are the major challenges in extracting polyamines from plants?

A5: Plant tissues present unique challenges due to the presence of substances like polysaccharides, polyphenols, and secondary metabolites, which can co-purify with the polyamines and interfere with extraction efficiency and subsequent analysis.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Cell Lysis: The extraction method may not be sufficiently breaking down the plant cell walls. 2. Suboptimal Extraction Solvent: The chosen solvent may not be efficient for your specific plant tissue. 3. Degradation of Polyamines: High temperatures or enzymatic activity could be degrading the target molecules.1. If homogenizing, ensure the tissue is thoroughly ground to a fine powder, often in liquid nitrogen.[8] For the freeze-thaw method, ensure at least three cycles are completed.[2] 2. While 5% PCA is standard, consider testing other solvents like 80% methanol, which has been shown to be a good compromise for various secondary metabolites.[9] 3. Perform all extraction steps on ice or at 4°C to minimize degradation.[1][8]
Poor Chromatographic Peak Shape or Resolution 1. Interference from Co-extractants: Plant matrices are complex. Polysaccharides or polyphenols can interfere with the HPLC separation. 2. Incomplete Derivatization: The derivatization reaction may not have gone to completion, leading to multiple or broad peaks.1. Introduce a cleanup step. Solid-phase extraction (SPE) with C18 cartridges can be used to purify the extract before derivatization and HPLC analysis.[10] 2. Optimize the derivatization reaction. Ensure the pH is correct (often alkaline) and that there is a sufficient molar excess of the derivatizing agent. For dansyl chloride, the reaction mixture is often incubated at 60°C for 30 minutes.[11]
High Variability Between Replicates 1. Inhomogeneous Sample: The initial plant material may not be uniform. 2. Inconsistent Sample Handling: Minor variations in extraction time, temperature, or volumes can lead to significant differences.1. Ensure the plant tissue is ground into a very fine, homogenous powder before weighing out aliquots for extraction. 2. Adhere strictly to the protocol for all samples. Use precise pipettes and ensure consistent timing for incubation and centrifugation steps.
No Peaks Detected in HPLC 1. Detector Wavelength Incorrect: The excitation and emission wavelengths might be set incorrectly for the chosen fluorescent derivative. 2. Derivatized Sample Degradation: The fluorescent derivatives can be light-sensitive or unstable over time.1. Verify the correct wavelengths for your derivative. For example, OPA derivatives are typically detected at an excitation of 340 nm and an emission of 450 nm.[3][12] 2. Analyze the samples as soon as possible after derivatization. Store derivatized samples in the dark and at low temperatures if immediate analysis is not possible.

Quantitative Data Summary

The efficiency and sensitivity of this compound analysis are highly dependent on the chosen methodology. The tables below summarize key quantitative parameters from various protocols.

Table 1: Comparison of HPLC Derivatization and Detection Parameters

Derivatizing AgentExcitation Wavelength (nm)Emission Wavelength (nm)Detection LimitReference
o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine3404500.1 nmol/mg tissue[3][12]
Dansyl Chloride340510Not Specified[8]
Benzoyl ChlorideUV Detector (254 nm)N/A100 pmol[5]
9-Fluorenylmethyl Chloroformate (FMOC)Not SpecifiedNot SpecifiedPicomole levels[4]

Table 2: Recovery Rates for Polyamine Extraction

Plant/Sample TypeExtraction MethodDerivatization MethodRecovery Rate (%)Reference
Lycium barbarum L.1M Hydrochloric AcidDansyl Chloride79.3–110.3%[13]
Fruits and Vegetables80% Methanol with 0.5% Formic AcidNone (HPLC-DAD)74.69–92.40%[10]

Experimental Protocols

Protocol 1: Perchloric Acid Extraction with Dansylation

This protocol is a standard method for the extraction and quantification of this compound from plant tissues.

1. Sample Preparation and Extraction:

  • Weigh approximately 300 mg of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[8]

  • Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 5% perchloric acid (PCA).[8]

  • Vortex the mixture thoroughly.

  • Incubate on ice for 60 minutes.[8]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.[8]

  • Carefully collect the supernatant, which contains the free polyamines.

2. Derivatization with Dansyl Chloride:

  • Take an aliquot of the supernatant from the previous step.

  • Add dansyl chloride and saturate with sodium bicarbonate (NaHCO₃) to adjust the pH to approximately 10.[11]

  • Incubate the mixture in the dark at 60°C for 30 minutes.[11]

  • After incubation, the dansylated polyamines can be extracted with a solvent like anhydrous ether or toluene.[11]

  • Evaporate the organic solvent to dryness using a vacuum concentrator (e.g., CentriVap).[8]

  • Re-dissolve the dried residue in a known volume of acetonitrile or methanol prior to HPLC analysis.[8]

3. HPLC Analysis:

  • Inject the re-dissolved sample into an HPLC system equipped with a C18 reversed-phase column.[8]

  • Use a gradient elution program, typically with a mobile phase consisting of acetonitrile and water.[8]

  • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 510 nm.[8]

  • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of derivatized this compound.

Visualizations

The following diagrams illustrate key workflows for the extraction and troubleshooting process.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Derivatization & Analysis A Plant Tissue Sample B Freeze in Liquid Nitrogen & Grind to Fine Powder A->B C Add 5% Cold Perchloric Acid B->C D Incubate on Ice (60 min) C->D E Centrifuge (16,000 x g, 20 min, 4°C) D->E F Collect Supernatant (Contains Free Polyamines) E->F G Derivatize with Dansyl Chloride F->G H Vacuum Dry G->H I Resuspend in Acetonitrile H->I J Inject into HPLC-FLD I->J K Quantify against Standard Curve J->K

Caption: Standard workflow for this compound extraction.

G cluster_check Troubleshooting Path Start Low/No HPLC Peak Detected Check_Wavelength Verify Detector Wavelengths Start->Check_Wavelength Check_Deriv Review Derivatization Protocol (pH, Temp, Time) Check_Wavelength->Check_Deriv Wavelengths Correct Result_OK Problem Resolved Check_Wavelength->Result_OK Incorrect Check_Extract Optimize Extraction (Lysis, Solvent) Check_Deriv->Check_Extract Protocol Correct Check_Deriv->Result_OK Incorrect Check_Cleanup Add Sample Cleanup Step (e.g., SPE) Check_Extract->Check_Cleanup Protocol Correct Check_Extract->Result_OK Incorrect Check_Cleanup->Result_OK Cleanup Effective Result_Fail Issue Persists: Consult Literature for Matrix-Specific Protocol Check_Cleanup->Result_Fail Cleanup Ineffective

References

minimizing degradation of 1,4-diaminobutane during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 1,4-diaminobutane during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The degradation of this compound (putrescine) in biological samples is primarily due to two main factors:

  • Enzymatic Degradation: Enzymes such as diamine oxidase (DAO) and polyamine oxidase (PAO) are major contributors to the breakdown of this compound. These enzymes catalyze the oxidation of this compound, leading to the formation of by-products like 4-aminobutanal, hydrogen peroxide, and ammonia.

  • Oxidative and Chemical Degradation: Non-enzymatic oxidation can also occur, particularly in the presence of reactive oxygen species (ROS) and metal ions. Additionally, factors like elevated temperatures and suboptimal pH can accelerate chemical degradation.

Q2: What is the optimal temperature for storing samples containing this compound?

A2: The optimal storage temperature for samples containing this compound depends on the intended storage duration. For long-term stability, freezing is crucial. Studies have shown that the degradation of polyamines, including this compound, is significantly lower in samples stored at -20°C or ideally at -80°C.[1] For short-term storage during sample processing, it is recommended to keep samples on ice.

Q3: How does pH affect the stability of this compound during sample preparation?

A3: The stability of this compound and the activity of enzymes that degrade it are highly dependent on pH. The enzymatic activity of diamine oxidase, a key enzyme in its degradation, is pH-dependent. Acidic conditions are generally used during sample extraction to inhibit enzymatic activity and improve the stability of polyamines. Polyamine extraction from biological sources is commonly performed by acid extraction with cold trichloroacetic acid (TCA) or perchloric acid (PCA).

Q4: Can repeated freeze-thaw cycles affect the concentration of this compound in my samples?

A4: Yes, repeated freeze-thaw cycles can compromise the integrity of biological samples and affect the stability of this compound.[2] These cycles can lead to changes in sample pH and the release of degradative enzymes from cellular compartments, accelerating the degradation of the analyte. It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Q5: What are the visible signs of this compound degradation in a prepared sample?

A5: Visual signs of degradation can be subtle. However, during chromatographic analysis (e.g., HPLC), degradation can manifest as:

  • A decrease in the peak area or height of the this compound peak.

  • The appearance of unexpected peaks in the chromatogram, which may correspond to degradation products.

  • Changes in peak shape, such as tailing or splitting.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Problem: You are observing a significantly lower concentration of this compound in your samples than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Enzymatic Degradation Ensure immediate processing of fresh samples on ice. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C. Consider adding a broad-spectrum protease inhibitor cocktail to your extraction buffer. For targeted inhibition, aminoguanidine can be used to inhibit diamine oxidase (DAO).[1]
Oxidative Degradation Minimize the exposure of your samples to air and light. Consider adding an antioxidant, such as ascorbic acid or glutathione, to your sample or extraction buffer. The use of chelating agents like EDTA can also help by sequestering metal ions that catalyze oxidation.
Adsorption to Surfaces Polyamines are known to adsorb to glass surfaces. Use polypropylene or other low-binding plasticware for sample collection, processing, and storage.[3]
Inefficient Extraction Ensure that the acidic extraction (e.g., with TCA or PCA) is performed thoroughly to precipitate proteins and release this compound into the supernatant. Optimize the homogenization or sonication time and intensity for tissue samples.
Incomplete Derivatization If using a derivatization step for detection (e.g., with dansyl chloride), ensure the pH of the reaction is optimal (typically pH 9.5-10). Prepare the derivatizing agent solution fresh and use it in sufficient molar excess.
Issue 2: Inconsistent and Irreproducible Results

Problem: You are observing high variability in the measured concentrations of this compound across replicate samples or between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Sample Handling Time Standardize the time from sample collection to processing and analysis. Keep a detailed log of the handling times for each sample.
Inconsistent Storage Conditions Ensure all samples are stored under identical conditions (temperature, light exposure). Use a calibrated freezer with minimal temperature fluctuations.
Repeated Freeze-Thaw Cycles Aliquot samples into single-use tubes before freezing to avoid repeated freeze-thaw cycles of the bulk sample.[2]
pH Fluctuations Buffer your samples and solutions appropriately to maintain a stable pH throughout the sample preparation process.
Instrumental Variability Perform regular calibration and maintenance of your analytical instrument (e.g., HPLC, LC-MS). Use an internal standard to correct for variations in injection volume and instrument response.

Data Presentation

Table 1: Stability of this compound in Human Serum at Different Storage Temperatures

Storage TemperatureDurationAnalyte Recovery (%)
Room Temperature (~25°C)24 hours70-80%
Refrigerated (4°C)24 hours85-95%
Frozen (-20°C)1 month>95%
Ultra-low (-80°C)6 months>98%

Note: The data presented are approximate values compiled from various stability studies and should be used as a general guideline. It is recommended to perform an in-house stability study for your specific sample matrix and storage conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Whole Blood

Objective: To extract this compound from whole blood samples while minimizing degradation.

Materials:

  • Whole blood collected in EDTA tubes

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Polypropylene microcentrifuge tubes

  • Refrigerated centrifuge

  • Vortex mixer

Procedure:

  • Sample Collection and Immediate Cooling: Collect whole blood in EDTA tubes and immediately place them on ice.

  • Deproteinization: In a polypropylene microcentrifuge tube, add 200 µL of ice-cold 10% TCA to 100 µL of whole blood.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the mixture on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new polypropylene tube.

  • Storage: The supernatant can be directly used for analysis or stored at -80°C for long-term storage.

Troubleshooting:

  • Low Yield: Ensure the TCA is ice-cold and the centrifugation is performed at 4°C to minimize enzymatic activity.

  • Precipitate in Supernatant: If the supernatant is not clear, repeat the centrifugation step.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_inhibition Minimization Strategies Putrescine This compound (Putrescine) Aminobutanal 4-Aminobutanal Putrescine->Aminobutanal Diamine Oxidase (DAO) + O2, H2O GABA GABA Aminobutanal->GABA Aldehyde Dehydrogenase LowTemp Low Temperature (e.g., on ice, -80°C) DAO_Node Diamine Oxidase (DAO) LowTemp->DAO_Node Inhibits AcidicpH Acidic pH (e.g., TCA, PCA) AcidicpH->DAO_Node Inhibits Inhibitors Enzyme Inhibitors (e.g., Aminoguanidine) Inhibitors->DAO_Node Inhibits Antioxidants Antioxidants (e.g., Ascorbic Acid)

Caption: Enzymatic degradation of this compound and key strategies for its minimization.

start Start: Sample Collection step1 Immediate Cooling (On Ice) start->step1 step2 Acid Precipitation (e.g., TCA) step1->step2 troubleshoot1 Issue: Degradation Solution: Work Quickly, Add Inhibitors/Antioxidants step1->troubleshoot1 step3 Vortex & Incubate step2->step3 troubleshoot2 Issue: Low Recovery Solution: Use Polypropylene Tubes, Optimize Extraction step2->troubleshoot2 step4 Centrifugation (4°C) step3->step4 step5 Collect Supernatant step4->step5 end Analysis or Storage at -80°C step5->end

Caption: A streamlined workflow for this compound sample preparation with troubleshooting points.

References

Technical Support Center: Enhancing 1,4-Diaminobutane Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding 1,4-diaminobutane (putrescine) derivatization reactions. Our aim is to help you overcome common experimental challenges and improve the efficiency and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Derivatization Yield

  • Question: I am observing a low yield or no formation of my desired derivatized this compound product. What are the potential causes and how can I improve the yield?

  • Answer: Low derivatization yield is a frequent challenge and can be attributed to several factors, primarily suboptimal reaction conditions and reagent degradation.

    • Potential Cause: Suboptimal pH. The derivatization of primary amines is highly dependent on pH. For many common reagents, like dansyl chloride, the reaction is most efficient at a pH between 9.5 and 10.[1] At this pH, the amino groups of this compound are deprotonated and thus more nucleophilic.

      • Recommendation: Utilize a buffer system, such as carbonate-bicarbonate or borate, to maintain the optimal pH throughout the reaction. It is crucial to verify the pH of your reaction mixture before adding the derivatizing agent.[1]

    • Potential Cause: Inactive Reagents. Derivatizing agents can degrade over time, especially if not stored correctly. For instance, dansyl chloride is susceptible to hydrolysis.[1]

      • Recommendation: Always use fresh derivatizing reagent or verify the activity of your current stock. Store reagents under the recommended conditions, typically in a desiccator and protected from light.

    • Potential Cause: Insufficient Reagent Concentration. An inadequate amount of derivatizing agent will lead to an incomplete reaction.

      • Recommendation: Ensure a molar excess of the derivatizing agent is used. The optimal ratio should be determined empirically for your specific application, but a 2 to 10-fold molar excess is a good starting point.[2]

    • Potential Cause: Inappropriate Reaction Temperature and Time. Both temperature and reaction time significantly impact the derivatization yield. While higher temperatures can accelerate the reaction, excessive heat can lead to reagent and sample degradation.[1][3]

      • Recommendation: Optimize the reaction temperature and time for your specific analyte and derivatizing agent. Common starting points are incubation at 60°C for 60 minutes.[1] Monitor the reaction progress to determine the optimal endpoint.

    • Potential Cause: Poor Solubility. If the this compound or the derivatizing agent is not fully dissolved in the reaction solvent, the reaction will be inefficient.

      • Recommendation: Ensure all components are fully soluble in the chosen solvent system. If solubility is an issue, consider switching to a different solvent, such as acetonitrile or acetone, that can better dissolve all reactants.[4]

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My analysis shows multiple unexpected peaks, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

  • Answer: The presence of extraneous peaks often indicates side reactions are occurring.

    • Potential Cause: Hydrolysis of Derivatizing Reagent. Reagents like dansyl chloride can react with water to form an inactive acid (e.g., dansyl acid), which will appear as a separate peak in your chromatogram.[1]

      • Recommendation: To minimize hydrolysis, prepare reagent solutions in a dry organic solvent like acetonitrile or acetone immediately before use and control the water content in your reaction.[1]

    • Potential Cause: Over-derivatization. With primary diamines like this compound, it is possible to have different degrees of derivatization (mono- vs. di-substituted products).

      • Recommendation: Carefully control the stoichiometry. A 1:1 molar ratio of analyte to derivatizing agent may favor mono-substitution, while a larger excess of the reagent will promote di-substitution.[4]

    • Potential Cause: Reaction with Buffer Components. Some buffer components can react with the derivatizing agent.

      • Recommendation: Choose a non-reactive buffer system. Carbonate-bicarbonate and borate buffers are generally suitable for amine derivatization.

Issue 3: Poor Chromatographic Peak Shape (Tailing)

  • Question: The peaks for my derivatized this compound are tailing. What could be causing this?

  • Answer: Peak tailing is often a sign of incomplete derivatization or interaction with the analytical system.

    • Potential Cause: Incomplete Derivatization. The presence of unreacted polar amino groups can lead to interactions with the stationary phase of the chromatography column, causing tailing.[4]

      • Recommendation: Re-optimize your derivatization conditions (temperature, time, reagent concentration) to ensure the reaction goes to completion.[4]

    • Potential Cause: Active Sites in the GC/HPLC System. The derivatized analyte may be adsorbing to active sites in the GC inlet liner or on the HPLC column.[4]

      • Recommendation: For GC analysis, use a deactivated inlet liner and a high-quality, inert GC column. For HPLC, ensure the column is properly conditioned and suitable for your analyte.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of derivatizing this compound?

    • A1: Derivatization is a chemical modification process used to enhance the analytical properties of this compound. This is often necessary because native polyamines have low volatility and lack a strong chromophore, making them difficult to detect with common analytical techniques like GC-MS and HPLC-UV. Derivatization increases volatility, thermal stability, and introduces a detectable tag (e.g., a fluorescent or UV-active group), thereby improving sensitivity and chromatographic performance.[5][6]

  • Q2: What are the most common derivatizing agents for this compound?

    • A2: Several reagents are commonly used, including:

      • Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives, suitable for HPLC with fluorescence detection.[1][7][8]

      • Isobutyl Chloroformate: A carbamoylation reagent that allows for rapid derivatization and produces sharp peaks in LC-MS/MS analysis.[5]

      • Pentafluoropropionic Anhydride (PFPA): Used for GC-MS analysis, it creates volatile derivatives of polyamines.[9]

      • Benzoyl Chloride: Another option for creating derivatives suitable for HPLC analysis.[10]

  • Q3: How can I confirm that my derivatization reaction was successful?

    • A3: The success of a derivatization reaction can be confirmed by analyzing the reaction mixture using your intended chromatographic method (e.g., HPLC, GC-MS). A successful reaction will show a significant decrease in the peak corresponding to the underivatized this compound and the appearance of a new peak (or peaks) for the derivatized product(s). Comparing the retention time and/or mass spectrum to a known standard of the derivatized compound is the most definitive confirmation.

  • Q4: Is it necessary to quench the derivatization reaction?

    • A4: Yes, it is often beneficial to quench the reaction to stop it from proceeding and to consume any excess derivatizing agent. This can prevent the formation of unwanted side products and degradation of the desired derivative.[1] A common quenching agent for dansyl chloride reactions is a solution of sodium hydroxide or ammonia.[1][11]

Experimental Protocols

Protocol 1: Dansyl Chloride Derivatization for HPLC Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Prepare a standard solution of this compound in 0.1 N HCl. For biological samples, perform a protein precipitation step, for example, with perchloric acid, and collect the supernatant.[7]

  • Buffering: To 50 µL of your sample or standard, add 200 µL of a saturated sodium carbonate solution to raise the pH to the optimal range for derivatization.[7]

  • Derivatization:

    • Prepare a fresh solution of dansyl chloride in acetone (e.g., 10 mg/mL).[7]

    • Add an appropriate volume of the dansyl chloride solution to your buffered sample.

  • Incubation: Incubate the mixture in a water bath at 60-70°C for 45-60 minutes. Protect the samples from light during incubation.[1][7][12]

  • Quenching: Add a small volume of a quenching solution (e.g., 250 mM NaOH) and incubate for a short period (e.g., 10 minutes at 40°C) to consume excess dansyl chloride.[1]

  • Extraction (Optional but Recommended): The dansylated derivatives can be extracted into an organic solvent like toluene or ethyl acetate to concentrate the sample and remove interfering substances.

  • Analysis: The sample is now ready for injection into the HPLC system equipped with a fluorescence or UV detector.

Data Presentation

Table 1: Comparison of Common Derivatizing Reagents for this compound

Derivatizing ReagentTypical Reaction ConditionsAdvantagesDisadvantagesAnalytical Method
Dansyl Chloride pH 9.5-10, 60-70°C, 45-60 minHighly fluorescent derivatives, stableSusceptible to hydrolysis, can react with other functional groupsHPLC-Fluorescence, LC-MS
Isobutyl Chloroformate Completed within 15 minutesRapid reaction, sharp peaksLC-MS/MS
Pentafluoropropionic Anhydride (PFPA) 65°C, 30 minForms volatile derivativesCan lead to thermal degradation of larger polyaminesGC-MS
Benzoyl Chloride Optimized conditions requiredStable derivativesShorter analysis time compared to some methodsHPLC-MS/MS

Table 2: Troubleshooting Summary for Low Derivatization Yield

ParameterRecommended Starting PointOptimization Strategy
pH 9.5-10 (for dansylation)Test a range of pH values (e.g., 9-11) using a suitable buffer.
Temperature 60°CEvaluate temperatures from 40°C to 80°C.[3]
Time 60 minutesAnalyze aliquots at different time points (e.g., 30, 60, 90, 120 min).
Reagent Molar Excess 2-10 foldTest a range of molar ratios to find the optimal concentration.
Solvent Acetonitrile or AcetoneIf solubility is an issue, test alternative dry organic solvents.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Derivatization Yield start Low or No Product check_pH Is pH optimal? (e.g., 9.5-10) start->check_pH adjust_pH Adjust pH with Buffer (e.g., Carbonate) check_pH->adjust_pH No check_reagents Are reagents fresh and in excess? check_pH->check_reagents Yes adjust_pH->check_pH new_reagents Use Fresh Reagents & Optimize Molar Ratio check_reagents->new_reagents No check_conditions Are reaction time & temperature optimized? check_reagents->check_conditions Yes new_reagents->check_reagents optimize_conditions Optimize Time & Temp (e.g., 60°C, 60 min) check_conditions->optimize_conditions No check_solubility Is everything dissolved? check_conditions->check_solubility Yes optimize_conditions->check_conditions change_solvent Try Alternative Solvent (e.g., Acetonitrile) check_solubility->change_solvent No success Yield Improved check_solubility->success Yes change_solvent->check_solubility

Caption: A decision-making workflow for troubleshooting low derivatization yield.

Derivatization_Pathway General Derivatization Pathway for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Derivatized_Product Derivatized Product This compound->Derivatized_Product Derivatizing_Agent Derivatizing Agent (e.g., Dansyl Chloride) Derivatizing_Agent->Derivatized_Product Side_Products Side Products (e.g., Hydrolyzed Reagent) Derivatizing_Agent->Side_Products Hydrolysis Buffer Buffer (pH Control) Buffer->Derivatized_Product Solvent Solvent (e.g., Acetone) Solvent->Derivatized_Product Heat Heat (e.g., 60°C) Heat->Derivatized_Product

References

dealing with matrix effects in mass spectrometry analysis of 1,4-diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometry analysis of 1,4-diaminobutane (putrescine).

Troubleshooting Guide

Q1: I am observing significant signal suppression for this compound in my plasma/urine samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, in this case, this compound.[1][2]

Likely Causes:

  • Phospholipids: In plasma and serum samples, phospholipids are a major cause of ion suppression, especially when using simple protein precipitation for sample cleanup.[3]

  • Salts and Endogenous Metabolites: High concentrations of salts and other small molecule metabolites in urine and plasma can compete with this compound for ionization in the mass spectrometer source.

  • Insufficient Chromatographic Separation: If matrix components co-elute with this compound, the likelihood of ion suppression increases.[4]

Troubleshooting Steps & Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]

    • Solid-Phase Extraction (SPE): SPE can effectively clean up samples by selectively isolating this compound while removing interfering matrix components.[6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up biological samples.

    • Liquid-Liquid Extraction (LLE): LLE is a classic technique to separate compounds based on their solubility in two immiscible liquids, which can be optimized to extract this compound while leaving behind many matrix interferences.[7][8]

    • Protein Precipitation: While a simple method, it is often insufficient on its own for complex matrices like plasma as it does not remove phospholipids effectively.

  • Improve Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution in your LC method to better separate this compound from matrix components.[4]

    • Alternative Column Chemistries: Consider using a different column with a different selectivity to improve the resolution between your analyte and interfering peaks.

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[1][9] This is a viable option if the concentration of your analyte is high enough to remain detectable after dilution.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS):

    • This is the gold standard for correcting for matrix effects.[1] An SIL-IS of this compound (e.g., d8-putrescine) will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for any signal suppression or enhancement.[10][11][12]

Q2: My recovery of this compound is inconsistent across different samples. Could this be related to matrix effects?

A2: Yes, inconsistent recovery is another common issue stemming from matrix effects. The variability in the composition of biological samples can lead to differing degrees of ion suppression or enhancement, resulting in fluctuating recovery.

Troubleshooting Steps & Solutions:

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in recovery.[11]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibrators experience similar matrix effects as the unknown samples, leading to more accurate quantification.

  • Standard Addition: For particularly complex or variable matrices where a suitable blank matrix is unavailable, the standard addition method can be employed.[1] This involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample itself.

  • Thorough Method Validation: Validate your method across multiple sources of the biological matrix to assess the extent of variability and ensure the method is robust.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quantify matrix effects for this compound analysis?

A1: The matrix effect can be quantified by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.[13] The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q2: Should I derivatize this compound for LC-MS analysis? What are the advantages?

A2: Derivatization can be highly beneficial for the analysis of this compound.[14][15]

Advantages of Derivatization:

  • Improved Chromatographic Retention: this compound is a small, polar molecule that can be difficult to retain on standard reversed-phase columns. Derivatization can increase its hydrophobicity, leading to better retention and separation.

  • Enhanced Ionization Efficiency: Derivatizing agents can introduce easily ionizable groups, significantly increasing the sensitivity of the MS detection.[5][16]

  • Increased Specificity: The derivatization reaction is often specific to the functional groups of the analyte, which can help to reduce interferences.

Common derivatizing agents for polyamines include dansyl chloride and isobutyl chloroformate.[17][18][19]

Q3: What are some common stable isotope-labeled internal standards for this compound?

A3: Commonly used stable isotope-labeled internal standards for this compound (putrescine) include:

  • d8-putrescine[10][12]

  • 13C4, 15N2-putrescine[10]

These can be purchased from various chemical suppliers.

Q4: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?

A4: While a structural analog that is not present in the sample (e.g., 1,7-diaminoheptane) can be used, it is not as effective as a stable isotope-labeled internal standard for correcting matrix effects.[17] A structural analog may have different chromatographic retention and ionization efficiency, and therefore may not experience the same degree of matrix effect as the analyte.

Quantitative Data Summary

The following table summarizes quantitative data on recovery and matrix effects for polyamines, including this compound, from various studies.

AnalyteMatrixSample PreparationDerivatization AgentRecovery (%)Matrix Effect (Signal Suppression/Enhancement, %)Reference
PolyaminesUrineSolid-Phase Extraction (C18)Dansyl ChlorideNot specifiedNot specified[17][20]
PolyaminesFoodStable Isotope Dilution AssayNot specifiedNot specifiedCompensated by IS[11][21]
MetanephrineHuman PlasmaSolid-Phase ExtractionNot specifiedNot specified121% (Ion Enhancement)[3]
Various DrugsPlasmaProtein PrecipitationNot specifiedUnderestimatedUp to 5.5-fold suppression[22]

Experimental Protocols

1. Dansyl Chloride Derivatization of this compound in Urine using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the derivatization of polyamines in urine samples.[17][20]

Materials:

  • C18 SPE cartridges

  • Methanol

  • Sodium bicarbonate buffer (20 mM, pH 9-9.5)

  • Sodium hydroxide

  • Dansyl chloride solution (2 mM in acetone-bicarbonate buffer, 2:3 v/v)

  • Acetonitrile

  • 1,7-diaminoheptane (as internal standard)

Procedure:

  • Sample Preparation: Spike urine samples with the internal standard. Adjust the pH to 12 with sodium hydroxide.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of bicarbonate buffer (pH 12).

  • Sample Loading: Load 1 mL of the pH-adjusted urine sample onto the conditioned SPE cartridge.

  • Derivatization: Pass the dansyl chloride solution through the cartridge. Allow the reaction to proceed for 30 minutes at room temperature.

  • Elution: Elute the derivatized polyamines with acetonitrile.

  • Analysis: The eluate can be directly injected into the LC-MS/MS system.

2. Stable Isotope Dilution Assay (SIDA) for this compound

This is a general workflow for SIDA, which is considered the most reliable method for quantification in the presence of matrix effects.[11][21]

Procedure:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d8-putrescine) to the sample at the earliest stage of sample preparation.

  • Sample Preparation: Perform the chosen sample preparation protocol (e.g., LLE or SPE) to extract both the endogenous this compound and the spiked internal standard.

  • Derivatization (Optional but Recommended): Derivatize the extracted sample as described in the protocol above. The internal standard will also be derivatized.

  • LC-MS/MS Analysis: Analyze the sample using LC-MS/MS. Monitor at least two MRM transitions for both the native this compound and the stable isotope-labeled internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the analyte. Calculate the concentration of this compound in the unknown sample using this calibration curve.

Visualizations

Caption: Workflow for Mitigating Matrix Effects using Stable Isotope Dilution and Sample Preparation.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Solutions start Poor Signal or Inconsistent Results for this compound? check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is check_cleanup Is the sample cleanup adequate? check_is->check_cleanup Yes implement_is Implement SIL-IS (e.g., d8-putrescine) check_is->implement_is No improve_cleanup Improve Sample Cleanup (SPE or LLE) check_cleanup->improve_cleanup No derivatize Consider Derivatization check_cleanup->derivatize Yes, but still issues implement_is->improve_cleanup improve_cleanup->derivatize dilute Dilute Sample derivatize->dilute

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing 1,4-Diaminobutane Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic engineering of E. coli for increased 1,4-diaminobutane (putrescine) production.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Titer 1. Inefficient Precursor Supply: Insufficient intracellular ornithine or arginine.1a. Overexpress Ornithine Biosynthesis Genes: Amplify the expression of argC, argD, and argE to boost the ornithine pool.[1] 1b. Deregulate Arginine Biosynthesis: Introduce a mutation in argA (e.g., Y19C) to desensitize N-acetylglutamate synthase from feedback inhibition by arginine.[2] 1c. Block Competing Pathways: Delete argI (ornithine carbamoyltransferase) to prevent the conversion of ornithine to citrulline.[1]
2. Low Enzyme Activity: The key enzymes in the pathway (e.g., ODC, ADC) may have low catalytic efficiency or expression levels.2a. Overexpress Key Enzymes: Use strong promoters (e.g., tac, trc) for the overexpression of ornithine decarboxylase (speC or speF) or arginine decarboxylase (speA) and agmatinase (speB).[1] 2b. Use High-Activity Enzyme Variants: Screen for and utilize arginases with higher activity, such as ARGBT from Bos taurus.[3] 2c. Codon Optimization: Optimize the codon usage of the heterologous genes for E. coli expression.
3. Product Degradation: The produced this compound is being catabolized by the host.3a. Inactivate Degradation Pathways: Delete genes involved in putrescine degradation, such as puuA (γ-glutamylputrescine synthetase).[2][4] While disruption of patA (putrescine aminotransferase) has been reported to have no significant effect, it can be considered.[2]
4. Cofactor Limitation: Insufficient levels of pyridoxal phosphate (PLP) or NADPH, which are essential cofactors for decarboxylases and the overall biosynthetic pathway.4a. Enhance PLP Synthesis: Overexpress genes in the PLP synthesis pathway, such as pdxJ and dxs.[5] Consider co-expressing pyridoxal kinase (pdxK) to improve PLP recycling.[3] 4b. Increase NADPH Availability: Overexpress genes involved in the pentose phosphate pathway (zwf, pgl, gnd) or transhydrogenase (pntAB) to increase the NADPH pool.[5]
Cell Growth Inhibition or Toxicity 1. Metabolic Burden: High-level expression of heterologous proteins can stress the cell.1a. Use Lower Copy Number Plasmids: Medium-copy plasmids can sometimes perform better than high-copy plasmids for metabolic engineering.[6] 1b. Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to balance protein expression and cell growth.
2. Accumulation of Toxic Intermediates: Buildup of intermediates in the pathway may be toxic to the cells.2a. Balance Pathway Expression: Use plasmids with different copy numbers or promoters with varying strengths to balance the expression of enzymes in the pathway, such as L-arginine decarboxylase (ADC) and agmatine ureohydrolase (AUH).
3. High Intracellular Putrescine Concentration: Excessive accumulation of this compound can be toxic.3a. Optimize Fermentation Time: Harvest cells before toxicity becomes a significant issue. 3b. Investigate Putrescine Exporters: While not a primary strategy for increasing intracellular product, understanding and potentially engineering exporters like SapBCDF could modulate intracellular levels.[7]
4. High PLP Concentration: Overexpression of the PLP synthesis module can lead to toxicity.[5]4a. Modulate Expression of PLP Synthesis Genes: Fine-tune the expression levels of pdx genes to avoid excessive PLP accumulation.[5]
Plasmid Instability 1. High Metabolic Load: The metabolic burden of maintaining high-copy plasmids and expressing multiple genes can lead to plasmid loss.1a. Use Antibiotic Selection: Ensure appropriate antibiotic concentrations are maintained throughout the culture. 1b. Chromosomal Integration: Integrate key pathway genes into the E. coli chromosome for more stable expression.[1]
2. Toxic Gene Products: Basal (leaky) expression of a toxic protein can lead to the selection of cells that have lost the plasmid.2a. Use Tightly Regulated Promoters: Employ promoters with low basal expression levels. 2b. Use Host Strains with Tight Expression Control: Utilize strains like BL21(DE3)pLysS, which expresses T7 lysozyme to inhibit basal T7 RNA polymerase activity.
Low Plasmid Yield During Miniprep 1. Poor Cell Growth: Inadequate aeration or nutrient limitations can result in low cell density.1a. Improve Aeration: Grow cultures in baffled flasks with vigorous shaking to ensure sufficient oxygen supply. 1b. Optimize Growth Media: Use a rich medium like Terrific Broth for higher cell densities.
2. Inefficient Lysis or Binding: Problems with the plasmid isolation kit or protocol.2a. Ensure Complete Resuspension and Lysis: Thoroughly resuspend the cell pellet and ensure complete lysis. 2b. Heat Elution Buffer: Heating the elution buffer to 50°C before applying it to the column can improve elution efficiency.[8]

Frequently Asked Questions (FAQs)

Q1: Which biosynthetic pathway is better for this compound production in E. coli: the ornithine or the arginine decarboxylase pathway?

Both pathways have been successfully engineered for this compound production. The ornithine pathway involves the direct decarboxylation of ornithine by ornithine decarboxylase (ODC, encoded by speC or speF).[1] The arginine decarboxylase pathway uses L-arginine as a substrate, which is first converted to agmatine by arginine decarboxylase (ADC, encoded by speA) and then to putrescine by agmatine ureohydrolase (AUH, encoded by speB).[9][6] The choice of pathway can depend on the specific strain, available substrates, and overall metabolic engineering strategy. Some studies have shown higher production levels by engineering the ornithine pathway, especially when precursor supply from glucose is enhanced.[1] Others have achieved high titers using L-arginine as a direct substrate for the arginine decarboxylase pathway.[3]

Q2: What is the role of deleting rpoS in improving this compound production?

The rpoS gene encodes the sigma factor σS, a global stress regulator in E. coli. Deleting rpoS can improve the performance of engineered strains, potentially by enhancing cell growth and mitigating the stress response caused by metabolic burdens from heterologous pathway expression.[1][10][11] This modification has been shown to improve the final titer and productivity of this compound.[1][11]

Q3: How do I optimize fermentation conditions for maximal this compound production?

Optimal fermentation conditions are crucial for achieving high titers. Key parameters to optimize include:

  • pH: The optimal pH can vary depending on the specific pathway and enzymes. For whole-cell biocatalysis using the arginine decarboxylase pathway, a pH of 9.5 has been shown to be optimal.[9][6]

  • Temperature: A temperature of 45°C was found to be optimal for the whole-cell biotransformation of L-arginine to putrescine.[9][6]

  • Substrate Concentration: The optimal concentration of the substrate (e.g., L-arginine) should be determined empirically. For one engineered strain, 20 mM L-arginine was found to be optimal.[9][6]

  • Cultivation Mode: High-cell-density cultivation (fed-batch fermentation) can significantly increase the final product titer.[1][11]

Q4: Can I use L-arginine directly as a substrate instead of glucose?

Yes, using L-arginine as a direct substrate in a whole-cell biocatalysis setup is a viable strategy.[9][3] This approach focuses on the efficient conversion of the precursor to the final product. Co-expression of L-arginine decarboxylase (speA) and agmatine ureohydrolase (speB), or arginase (ARG) and L-ornithine decarboxylase (speC), can be employed for this purpose.[9][3] Using a co-substrate like D-glucose can further improve the titer.[3]

Q5: What are the key genes in E. coli to knock out for increasing this compound production?

Key gene knockouts aim to block competing pathways and prevent product degradation. Important targets for deletion include:

  • argI : Encodes ornithine carbamoyltransferase, which diverts ornithine away from the putrescine pathway.[1]

  • puuA : Encodes γ-glutamylputrescine synthetase, the first step in a major putrescine degradation pathway.[2][4]

  • Putrescine Transport Systems: While not a primary strategy, understanding and potentially modifying putrescine transport systems could influence intracellular accumulation. Genes like puuP are involved in putrescine import.[7]

  • speE : Encodes spermidine synthase, which converts putrescine to spermidine.[12]

  • rpoS : As mentioned, this global stress regulator can be deleted to improve overall strain fitness.[1][11]

Data Presentation

Table 1: Comparison of Metabolic Engineering Strategies for this compound Production in E. coli

Strain/StrategyKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coliΔargI, overexpression of argC-E, plasmid and chromosome-based overexpression of ODC, ΔrpoSGlucose1.680.168-[1]
High-cell density cultivation of the above strainSame as aboveGlucose24.2-0.75[1][11]
Whole-cell biocatalysisCo-expression of L-arginine decarboxylase (speA) and agmatine ureohydrolase (speB)L-arginine-98% (molar conversion)-
Cofactor Engineering (NAP19 strain)Chassis strain with 11 gene knockouts, overexpression of genes for PLP and NADPH synthesisGlucose- (272 mg/L·DCW)--[5]
Arginase and ODC pathway with PLP recyclingExpression of ARGBT (from Bos taurus) and speC, co-expression of pdxKL-arginine28.7--[3]
Optimized Arginase and ODC pathwaySame as above with D-glucose as co-substrateL-arginine and D-glucose43.6--[3]
0.5 L scale fermentation of the above strainSame as aboveL-arginine and D-glucose76--[3]
Arginine decarboxylase pathway with argA mutationY19C mutation in argA, overexpression of speA and speB, ΔpuuATerrific Broth~1.74 (19.8 mM)--[2]

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using λ Red Recombination

This protocol describes a general method for chromosomal gene deletion.

  • Primer Design: Design primers to amplify a drug resistance cassette (e.g., kanamycin) flanked by 50-bp homology arms corresponding to the regions immediately upstream and downstream of the target gene.

  • PCR Amplification: Amplify the resistance cassette using a high-fidelity DNA polymerase. Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Grow the recipient E. coli strain harboring the pKD46 plasmid (expressing the λ Red recombinase) in SOB medium with ampicillin and L-arabinose at 30°C to an OD600 of ~0.6.

    • Induce the expression of the λ Red system by adding L-arabinose.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

  • Electroporation:

    • Add the purified PCR product to the electrocompetent cells.

    • Electroporate the mixture using a gene pulser.

    • Immediately add SOC medium and recover the cells at 37°C for 1-2 hours.

  • Selection and Verification:

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for the resistance cassette.

    • Verify the gene knockout by colony PCR using primers flanking the target gene region.

    • The resistance cassette can be subsequently removed using a helper plasmid expressing the FLP recombinase if the cassette is flanked by FRT sites.

Protocol 2: Overexpression of a Biosynthetic Pathway using a pET System

This protocol outlines the steps for overexpressing genes under the control of a T7 promoter.

  • Plasmid Construction:

    • Clone the gene(s) of interest (e.g., speC, speA-speB) into a pET vector (e.g., pETDuet-1 for co-expression) under the control of the T7 promoter.

    • Transform the resulting plasmid into a cloning strain like E. coli DH5α for plasmid propagation and verification.

  • Transformation into an Expression Host:

    • Transform the verified plasmid into an expression host strain containing the T7 RNA polymerase gene, such as E. coli BL21(DE3).

    • Plate on LB agar with the appropriate antibiotic for plasmid selection.

  • Protein Expression:

    • Inoculate a single colony into LB medium with the antibiotic and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture to an initial OD600 of ~0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-30°C) to improve protein solubility.

  • Cell Harvest and Analysis:

    • Harvest the cells by centrifugation.

    • The cell pellet can be used for whole-cell biocatalysis or lysed for enzyme assays and product analysis.

    • Analyze the production of this compound using methods like HPLC.

Mandatory Visualizations

metabolic_pathway cluster_central_metabolism Central Metabolism cluster_arginine_biosynthesis Arginine/Ornithine Biosynthesis cluster_putrescine_synthesis This compound Synthesis cluster_degradation Competing/Degradation Pathways Glucose Glucose Glutamate Glutamate Glucose->Glutamate Multiple steps Ornithine Ornithine Glutamate->Ornithine argC, argD, argE (Overexpress) Citrulline Citrulline Ornithine->Citrulline argI (Delete) Arginine Arginine Ornithine->Arginine Putrescine Putrescine Ornithine->Putrescine speC / speF (ODC) (Overexpress) Agmatine Agmatine Arginine->Agmatine speA (ADC) (Overexpress) Agmatine->Putrescine speB (AUH) (Overexpress) Spermidine Spermidine Putrescine->Spermidine speE (Delete) gamma_Glutamylputrescine γ-Glutamylputrescine Putrescine->gamma_Glutamylputrescine puuA (Delete) NADPH NADPH PLP PLP experimental_workflow cluster_strain Strain Engineering cluster_process Production Process start Select Host Strain (e.g., E. coli K-12) knockout Gene Knockouts (λ Red Recombination) - Competing Pathways - Degradation Pathways start->knockout integration Gene Integration/Overexpression - Biosynthetic Pathway Genes - Cofactor Synthesis Genes knockout->integration engineered_strain Engineered Strain integration->engineered_strain fermentation Fermentation - Optimize pH, Temp, Media - Fed-batch culture engineered_strain->fermentation analysis Analysis - HPLC for Putrescine Titer - OD600 for Cell Growth fermentation->analysis optimization Iterative Optimization analysis->optimization optimization->knockout Refine Strain optimization->fermentation Refine Process

References

Technical Support Center: Resolving Co-elution Issues of 1,4-Diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with 1,4-diaminobutane (putrescine) and other amines during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze with HPLC, and why does it co-elute with other amines?

A1: this compound and other biogenic amines present analytical challenges primarily due to their high polarity and lack of a native chromophore, making UV detection difficult without derivatization. Co-elution frequently occurs with other structurally similar short-chain diamines, such as 1,5-diaminopentane (cadaverine), because of their similar physicochemical properties, leading to comparable interactions with the stationary and mobile phases in reversed-phase HPLC.

Q2: What is derivatization and why is it necessary for amine analysis?

A2: Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For HPLC analysis of amines, derivatization serves two main purposes: it introduces a chromophore or fluorophore to the molecule, enabling sensitive detection by UV or fluorescence detectors, and it decreases the polarity of the amines, which can improve their retention and separation on reversed-phase columns.[1][2] Common derivatizing reagents include dansyl chloride, benzoyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1]

Q3: Are there methods to analyze this compound without derivatization?

A3: Yes, several methods can be used. Ion-exchange chromatography with suppressed conductivity detection can separate and detect positively charged ions like this compound.[2][3][4] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that can identify and quantify underivatized amines based on their mass-to-charge ratio, offering high selectivity and sensitivity.[5]

Troubleshooting Guides for Co-elution of this compound

Issue: this compound is co-eluting with Cadaverine in Reversed-Phase HPLC.

This is a common issue due to the structural similarity of the two compounds. Here are several approaches to resolve this co-elution:

1. Modify the Mobile Phase Composition:

  • Adjust Organic Solvent Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase the retention times of both analytes and may improve their separation.

  • Change the Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amines and their interaction with the stationary phase. A slight adjustment of the mobile phase pH can alter the selectivity and improve resolution.

  • Introduce an Ion-Pairing Reagent: For separating polar compounds like amines on a reversed-phase column, adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can be effective.[6][7] The ion-pairing reagent forms a neutral complex with the positively charged amines, increasing their retention on the non-polar stationary phase and potentially improving separation.

2. Alter the Stationary Phase:

  • If using a standard C18 column, switching to a different stationary phase chemistry can provide the necessary selectivity. Consider a C8 column or a column with a different bonding chemistry.

3. Optimize the Derivatization Reagent:

  • Different derivatization reagents create derivatives with different chromatographic behaviors. If you are using one reagent (e.g., dansyl chloride) and experiencing co-elution, switching to another (e.g., benzoyl chloride or FMOC-Cl) may resolve the issue.

Issue: Poor peak shape and resolution for all amines, including this compound.

Poor peak shape, such as tailing, can be a symptom of secondary interactions with the stationary phase or issues with the derivatization process.

1. Check the Derivatization Reaction:

  • Ensure the pH of the reaction mixture is optimal for the chosen derivatization reagent. For example, dansyl chloride derivatization is typically performed at a pH of 9-9.5.[1][8]

  • Confirm that the concentration of the derivatization reagent is sufficient and that the reaction time and temperature are appropriate.[8][9][10]

2. General HPLC System Troubleshooting:

  • Check for dead volumes in your HPLC system, such as from poorly connected fittings.

  • Ensure the column is not overloaded.

  • Filter all samples and mobile phases to prevent column frit blockage.

Quantitative Data Summary

The following table illustrates how adjusting the mobile phase concentration can impact the retention time and resolution of this compound (Putrescine) and Cadaverine in cation-exchange chromatography.

Mobile Phase Concentration (Aqueous H₂SO₄)Putrescine Retention Time (min)Cadaverine Retention Time (min)Resolution (min)
10.0 mM5.756.330.58
8.0 mM7.528.430.91
6.0 mM11.4012.951.55
5.0 mM15.5817.872.29
4.5 mM18.8321.622.79

Data extracted from Liao et al., Journal of AOAC International, 2011.[3][11] As shown, decreasing the concentration of the sulfuric acid in the mobile phase increases the retention times and improves the resolution between putrescine and cadaverine.[3][11]

Experimental Protocols

Protocol 1: Derivatization of Amines with Dansyl Chloride

This protocol is a general guideline for the pre-column derivatization of amines with dansyl chloride for HPLC analysis.

  • Sample Preparation: Prepare a standard solution of amines or your sample extract in a suitable solvent.

  • pH Adjustment: Add a sodium carbonate solution (e.g., 0.4 M) to adjust the pH of the sample to approximately 9.[9]

  • Derivatization Reaction:

    • Add a solution of dansyl chloride (e.g., 20 mg/mL in acetone) to the sample.[9]

    • Incubate the mixture in a water bath at 60°C for 1 hour.[9][10]

  • Reaction Quenching: After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.

  • Sample Cleanup (if necessary): The derivatized sample may need to be cleaned up or extracted before injection into the HPLC system.

  • HPLC Analysis: The derivatized amines can be separated on a C18 column with a mobile phase gradient of acetonitrile and water.

Protocol 2: Derivatization of Amines with Benzoyl Chloride

This protocol provides a general procedure for the derivatization of amines with benzoyl chloride.

  • Sample Preparation: Prepare your amine standard or sample extract.

  • pH Adjustment: Add a buffer solution (e.g., sodium tetraborate, pH 8.3) to the sample.[12]

  • Derivatization Reaction:

    • Add a solution of benzoyl chloride in acetonitrile (e.g., 1% v/v) to the sample.[12]

    • Stir the mixture at room temperature (e.g., 25°C) for 10 minutes.[12]

  • Sample Cleanup:

    • The reaction mixture may be centrifuged to remove any precipitate.[12]

    • The derivatized amines are often extracted with an organic solvent like diethyl ether. The extract is then typically evaporated to dryness and reconstituted in the mobile phase.[13]

  • HPLC Analysis: The benzoylated derivatives are well-suited for separation on a C18 column.

Visualizations

TroubleshootingWorkflow start Co-elution of this compound Observed check_method Is the method Reversed-Phase HPLC? start->check_method rp_path Modify Mobile Phase check_method->rp_path Yes other_chrom Alternative Chromatography check_method->other_chrom No adjust_organic Adjust % Organic Solvent rp_path->adjust_organic adjust_ph Adjust pH rp_path->adjust_ph add_ion_pair Add Ion-Pairing Reagent rp_path->add_ion_pair alt_path Consider Alternative Methods rp_path->alt_path resolved Peaks Resolved adjust_organic->resolved adjust_ph->resolved add_ion_pair->resolved change_column Change Stationary Phase (e.g., C8) alt_path->change_column change_derivatization Change Derivatization Reagent alt_path->change_derivatization change_column->resolved change_derivatization->resolved ion_exchange Use Ion-Exchange Chromatography other_chrom->ion_exchange lc_ms Use LC-MS/MS (no derivatization) other_chrom->lc_ms ion_exchange->resolved lc_ms->resolved

Caption: Troubleshooting workflow for resolving this compound co-elution.

DerivatizationPrinciple cluster_before Before Derivatization cluster_after After Derivatization cluster_hplc HPLC Analysis amine This compound (High Polarity, No Chromophore) reagent Derivatization Reagent (e.g., Dansyl Chloride) amine->reagent Reaction derivative Derivatized Amine (Lower Polarity, Chromophore/Fluorophore) reagent->derivative hplc Improved Retention & Sensitive Detection derivative->hplc

Caption: Principle of derivatization for enhanced HPLC analysis of amines.

References

Validation & Comparative

1,4-Diaminobutane (Putrescine) as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,4-diaminobutane (putrescine) as a potential biomarker for specific diseases against established alternatives. The following sections detail its performance, the experimental protocols for its detection, and its role in relevant signaling pathways.

Comparative Analysis of this compound as a Biomarker

This compound, a polyamine, has been investigated as a potential biomarker for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its levels are often elevated in states of increased cell proliferation and metabolic activity.[1] This section compares the diagnostic performance of this compound with established biomarkers for colorectal cancer, Alzheimer's disease, and inflammatory bowel disease.

Colorectal Cancer (CRC)

Elevated levels of polyamines, including this compound, have been observed in the tissues, serum, and urine of colorectal cancer patients.[2][3]

Biomarker PanelSample TypeSensitivitySpecificityArea Under the Curve (AUC)
This compound (Putrescine) & other Polyamines (Machine Learning Model) UrineNot ReportedNot Reported0.961[4]
Urinary Putrescine Urine84.0%[2]Low (not specified)[2]Not Reported
Carcinoembryonic Antigen (CEA) Serum~30-80% (Varies by stage)~70-90%~0.82[1]
Fecal Immunochemical Test (FIT) Stool79%94%Not Reported

Note: The high AUC for the polyamine panel was achieved using a machine learning model combining seven different polyamines, indicating the potential of a multi-polyamine signature for CRC detection.[4] The specificity of urinary putrescine alone was noted to be low due to elevations in other non-malignant gastrointestinal diseases.[2]

Alzheimer's Disease (AD)

Dysregulation of polyamine metabolism has been implicated in the pathophysiology of Alzheimer's disease.[5][6] While studies have shown altered levels of polyamines in the plasma and brain tissue of AD patients, specific quantitative data for this compound as a standalone diagnostic biomarker is limited.[5][7]

BiomarkerSample TypeKey Findings
This compound (Putrescine) PlasmaNo statistically significant differences in plasma putrescine levels were found between AD, Mild Cognitive Impairment (MCI), and healthy controls in some studies.[7][8]
Amyloid-beta 42 (Aβ42) / Aβ40 Ratio CSF, PlasmaA low Aβ42/Aβ40 ratio is a core biomarker for AD, reflecting amyloid plaque deposition in the brain. Plasma Aβ42/Aβ40 ratio has shown good accuracy in predicting brain amyloidosis.
Phosphorylated Tau (p-tau) CSF, PlasmaElevated levels of specific p-tau species (e.g., p-tau181, p-tau217) are highly specific for AD pathology.

Note: Current research focuses on a panel of biomarkers for AD diagnosis, including amyloid and tau proteins. While polyamine metabolism is an area of interest, this compound has not yet been validated as a standalone, reliable biomarker for AD.

Inflammatory Bowel Disease (IBD)

Polyamines are known to be involved in gut inflammation and mucosal healing. Studies have reported altered polyamine levels in patients with IBD.[9]

BiomarkerSample TypeKey Findings
This compound (Putrescine) Feces, TissueFecal and tissue levels of putrescine are reported to be significantly higher in IBD patients compared to healthy controls, correlating with disease activity.[9] However, specific sensitivity and specificity data are not consistently reported.
Fecal Calprotectin StoolA well-established biomarker for intestinal inflammation. It is highly sensitive for detecting IBD activity and distinguishing it from non-inflammatory bowel conditions.
C-Reactive Protein (CRP) SerumA general marker of inflammation that is often elevated during active IBD, but lacks specificity.

Note: While elevated this compound levels are associated with IBD, fecal calprotectin remains the gold standard non-invasive biomarker for monitoring intestinal inflammation in this context.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Sample Preparation:

  • Collect a 24-hour or first-morning urine sample.
  • Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove cellular debris.
  • Store the supernatant at -80°C until analysis.
  • Thaw the urine sample on ice before processing.
  • To 100 µL of urine, add an internal standard (e.g., a deuterated analog of this compound).
  • Perform a derivatization step to improve chromatographic separation and ionization efficiency. A common derivatizing agent is dansyl chloride.
  • Incubate the mixture as required by the derivatization protocol.
  • Perform a liquid-liquid or solid-phase extraction to purify the derivatized analytes.
  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reverse-phase column.
  • Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
  • Optimize the gradient to achieve good separation of this compound from other sample components.
  • Tandem Mass Spectrometry (MS/MS):
  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Select specific precursor-to-product ion transitions for this compound and the internal standard for quantification.

3. Data Analysis:

  • Generate a calibration curve using standards of known this compound concentrations.
  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
  • Normalize the results to creatinine concentration to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is primarily synthesized from the amino acid ornithine through the action of the enzyme ornithine decarboxylase (ODC). This is a rate-limiting step in polyamine biosynthesis.

G Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine This compound (Putrescine) Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase

Biosynthesis pathway of this compound from arginine.

Role in Cancer Proliferation

Elevated polyamine levels, including this compound, are crucial for cell proliferation, a hallmark of cancer. They are involved in various cellular processes that support tumor growth.

G Increased_ODC Increased ODC Activity Putrescine Increased this compound (Putrescine) Increased_ODC->Putrescine DNA_Synthesis DNA Synthesis Putrescine->DNA_Synthesis Protein_Synthesis Protein Synthesis Putrescine->Protein_Synthesis Cell_Cycle Cell Cycle Progression Putrescine->Cell_Cycle Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Protein_Synthesis->Cell_Proliferation Cell_Cycle->Cell_Proliferation

Role of this compound in promoting cancer cell proliferation.

Experimental Workflow for Biomarker Validation

The validation of this compound as a clinical biomarker involves a multi-step process, from sample collection to statistical analysis.

G cluster_0 Sample Collection & Processing cluster_1 Analytical Measurement cluster_2 Data Analysis Patient_Cohort Patient Cohort (Disease vs. Control) Sample_Collection Biological Sample (Urine, Plasma, Feces) Patient_Cohort->Sample_Collection Sample_Processing Processing & Storage (-80°C) Sample_Collection->Sample_Processing Quantification LC-MS/MS Quantification of this compound Sample_Processing->Quantification Statistical_Analysis Statistical Analysis (ROC, Sensitivity, Specificity) Quantification->Statistical_Analysis Biomarker_Validation Biomarker Performance Evaluation Statistical_Analysis->Biomarker_Validation

Workflow for the validation of this compound as a biomarker.

References

Comparative Analysis of 1,4-Diaminobutane (Putrescine) and Cadaverine in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological roles of 1,4-diaminobutane (putrescine) and cadaverine, two structurally similar biogenic diamines. While both are integral to cellular processes, they exhibit distinct origins, signaling pathway affinities, and physiological impacts. This document synthesizes experimental data to objectively compare their functions, offering insights for research and therapeutic development.

Introduction and Physicochemical Properties

This compound (putrescine) and pentane-1,5-diamine (cadaverine) are low-molecular-weight aliphatic polyamines notorious for their association with decomposition odors.[1][2] However, they are also synthesized within living organisms and play crucial roles in cell proliferation, signaling, and stress response.[1][3][4]

Their structural difference—a four-carbon chain for putrescine versus a five-carbon chain for cadaverine—underpins their distinct metabolic origins and nuanced biological activities.[1] Putrescine is synthesized from the amino acid ornithine, while cadaverine is derived from lysine.[1]

G cluster_putrescine Putrescine Synthesis cluster_cadaverine Cadaverine Synthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine This compound (Putrescine) ODC->Putrescine Lysine Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Pentane-1,5-Diamine (Cadaverine) LDC->Cadaverine

Caption: Biosynthesis pathways of Putrescine and Cadaverine.

Comparative Roles in Cell Signaling

Both putrescine and cadaverine function as signaling molecules, primarily through interactions with specific receptors and by influencing downstream signaling cascades.

Receptor Interactions: The most well-characterized receptors for both diamines are the Trace Amine-Associated Receptors (TAARs), a class of G protein-coupled receptors (GPCRs). Computational studies have identified human TAAR6 and TAAR8 as the principal sensors for putrescine and cadaverine.[5] Upon binding, these receptors are predicted to activate the Gαs subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][5] This triggers a cascade of downstream events mediated by protein kinase A (PKA). Additionally, cadaverine has been shown to elicit calcium uptake in human choroid plexus cells via a TAAR1-dependent pathway.[6]

Downstream Pathways:

  • mTOR Pathway: Putrescine is a known activator of the mechanistic target of rapamycin (mTOR) signaling pathway.[7] This activation promotes protein synthesis and cell proliferation, particularly in placental cells.[7] The interaction of polyamines with the mTOR pathway is a critical area of investigation in cancer research.[8]

  • Proto-Oncogene Expression: Studies have shown differential effects on gene expression. Putrescine preferentially stimulates the expression of the c-fos and c-jun proto-oncogenes, whereas its metabolic product, spermidine, more strongly enhances c-Myc synthesis.[9]

  • Ion Channel Modulation: Polyamines, including putrescine, are established regulators of critical ion channels.[10][11] They can modulate the activity of NMDA receptors, which are crucial for synaptic plasticity, though the higher polyamines spermidine and spermine are generally more potent in this role.[12][13]

// Nodes Putrescine [label="Putrescine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cadaverine [label="Cadaverine", fillcolor="#34A853", fontcolor="#FFFFFF"]; TAAR [label="TAAR6 / TAAR8\n(GPCR)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder]; G_Protein [label="Gαs", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response [label="Downstream\nCellular Responses\n(e.g., Gene Expression)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Putrescine -> TAAR [label="binds"]; Cadaverine -> TAAR [label="binds"]; TAAR -> G_Protein [label="activates"]; G_Protein -> AC [label="stimulates"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label="catalyzes"]; cAMP -> PKA [label="activates"]; PKA -> Response [label="phosphorylates\ntargets"]; }

Caption: Generalized TAAR-mediated signaling pathway for Putrescine and Cadaverine.

Quantitative Comparison of Cellular Effects

Direct comparative studies providing quantitative data are essential for discerning the distinct potencies of these molecules. A key study analyzed the in-vitro cytotoxicity of putrescine and cadaverine on human colon adenocarcinoma cells (HT29) over 24 hours.

ParameterThis compound (Putrescine)CadaverineCell LineReference
IC₅₀ (24h) 39.76 ± 4.83 mM40.72 ± 1.98 mMHT29[14]
NOAEL 5 mM2.5 mMHT29[14]
LOAEL 10 mM5 mMHT29[14]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration causing 50% inhibition of cell viability.

  • NOAEL (No-Observed-Adverse-Effect Level): The highest concentration at which no adverse effect is observed.

  • LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest concentration at which an adverse effect is observed.

Interpretation: The data reveals that while both diamines have nearly identical IC₅₀ values, suggesting similar overall cytotoxic potential at high concentrations, cadaverine exhibits adverse effects at half the concentration of putrescine (lower NOAEL and LOAEL values).[14] This indicates that cadaverine may be more potent or engage cytotoxic pathways more readily at lower, more physiologically relevant concentrations in this cell line.[14] Both compounds were found to induce cell death primarily through necrosis rather than apoptosis.[14]

Experimental Protocols

Accurate quantification of intracellular polyamines is fundamental to studying their roles in cell signaling.

Protocol: Quantification of Intracellular Polyamines by HPLC

This method outlines the analysis of putrescine and cadaverine in cell pellets using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for fluorescence detection.[1][15]

A. Materials and Reagents:

  • Cell culture flasks and reagents

  • Phosphate-buffered saline (PBS)

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline (100 mg/mL)

  • Toluene

  • HPLC-grade acetonitrile and water

  • Putrescine and Cadaverine standards

  • C18 reverse-phase HPLC column

B. Experimental Workflow:

// Nodes Start [label="1. Cell Harvesting", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Homogenize [label="2. Homogenization\n(in 0.2M PCA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifuge [label="3. Centrifugation\n(Protein Precipitation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Supernatant [label="4. Collect Supernatant\n(Contains Amines)", fillcolor="#FFFFFF", fontcolor="#202124"]; Derivatize [label="5. Derivatization\n(Dansyl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="6. Extraction\n(Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="7. HPLC Analysis\n(Fluorescence Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="8. Quantification\n(vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Homogenize; Homogenize -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Derivatize; Derivatize -> Extract; Extract -> Analyze; Analyze -> Quantify; }

Caption: General workflow for HPLC-based quantification of biogenic amines.

C. Step-by-Step Procedure:

  • Sample Preparation:

    • Harvest cultured cells by scraping and wash twice with cold PBS.

    • Centrifuge to obtain a cell pellet.

    • Homogenize the pellet in 500 µL of ice-cold 0.2 M PCA.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant, which contains the polyamines.[1]

  • Derivatization:

    • To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate.

    • Add 400 µL of dansyl chloride solution.

    • Vortex and incubate in the dark at 60°C for 1 hour. This step attaches a fluorescent tag to the amines, as they lack a native chromophore.[1]

    • Add 100 µL of proline solution to quench the reaction by reacting with excess dansyl chloride.

  • Extraction:

    • Add 500 µL of toluene to the mixture and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper toluene layer (containing the derivatized polyamines) to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of acetonitrile for injection.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector.

    • Elute the derivatives using a gradient of acetonitrile and water.

    • Detect the fluorescent signals at the appropriate excitation and emission wavelengths for dansylated compounds.

  • Quantification:

    • Prepare a standard curve by derivatizing known concentrations of putrescine and cadaverine standards.

    • Quantify the amounts in the samples by comparing their peak areas to the standard curve.[1]

Conclusion

While this compound (putrescine) and cadaverine are both critical diamines in cellular physiology, they are not interchangeable. They arise from different amino acid precursors and exhibit distinct quantitative effects on cell viability.[14] Their primary known signaling convergence is on TAARs, but putrescine's established role in mTOR activation highlights a key divergence.[7] The finding that cadaverine is active at lower concentrations in cytotoxicity assays warrants further investigation into its specific receptor affinities and downstream signaling partners.[14] For researchers and drug developers, recognizing these nuances is crucial for accurately interpreting experimental results and for designing targeted therapeutic strategies that modulate polyamine pathways.

References

Distinguishing Diaminobutane Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of structural isomers are paramount for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comprehensive comparison of analytical methods for distinguishing 1,4-diaminobutane, also known as putrescine, from its key structural isomers: 1,2-diaminobutane and 1,3-diaminobutane.

The positional isomers of diaminobutane, while sharing the same molecular formula (C₄H₁₂N₂), exhibit different physical and chemical properties due to the varying locations of their amino groups. These differences can be exploited by various analytical techniques to achieve effective separation and identification. This guide will delve into chromatographic and spectroscopic methods, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection and application.

Comparison of Analytical Methodologies

The primary methods for the differentiation of diaminobutane isomers include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and sample preparation requirements.

Chromatographic Methods: GC-MS and HPLC

Chromatographic techniques are powerful tools for separating isomeric compounds. Due to the polar and often non-volatile nature of diamines, derivatization is a common and often necessary step to improve their chromatographic behavior and detectability.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on mass spectra. Derivatization is essential to increase the volatility of the diaminobutanes.

High-Performance Liquid Chromatography (HPLC) is another robust technique for separating these isomers. Pre-column derivatization with a fluorescent tag is frequently employed to enhance detection sensitivity, as native diamines lack a suitable chromophore for UV detection.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile derivatives based on their boiling points and polarity, followed by mass-based detection.Separation of derivatives in the liquid phase based on their differential partitioning between a stationary and mobile phase.
Derivatization Typically required to increase volatility (e.g., acylation with trifluoroacetylacetone).Often required for detection (e.g., dansyl chloride, dabsyl chloride for fluorescence or UV detection).[1][2][3]
Resolution Generally provides high resolution for isomeric separation, especially with optimized temperature programs and appropriate columns.Resolution is dependent on the column, mobile phase, and derivatizing agent. Baseline separation of isomers is achievable.[4]
Limit of Detection (LOD) Can reach low ng/mL to pg/mL levels, depending on the derivatization and MS detector.Can achieve low ng/mL detection limits, particularly with fluorescence detection.[5]
Limit of Quantification (LOQ) Typically in the low ng/mL range.In the low ng/mL range.[5]
Advantages High specificity from mass spectral data, extensive libraries for compound identification.Wide applicability, robust and reproducible, sensitive with appropriate derivatization and detection.
Limitations Derivatization is a necessary and potentially complex step. Thermal degradation of derivatives can be a concern.Derivatization can be time-consuming. Mobile phase composition and gradient need careful optimization for isomer separation.
Spectroscopic Methods: NMR and IR

Spectroscopic methods are invaluable for elucidating the structural differences between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. The number of unique signals and their splitting patterns in ¹H and ¹³C NMR spectra can definitively differentiate the diaminobutane isomers.

Infrared (IR) Spectroscopy identifies functional groups and provides a unique "fingerprint" for each molecule. While all diaminobutane isomers will show characteristic N-H and C-H stretching vibrations, the fingerprint region (below 1500 cm⁻¹) will exhibit distinct patterns allowing for their differentiation.[6][7][8]

IsomerKey ¹H NMR FeaturesKey ¹³C NMR FeaturesKey IR Spectral Features
This compound Two signals: a triplet for the two equivalent -CH₂-NH₂ groups and a multiplet for the two equivalent central -CH₂- groups.Two signals corresponding to the two chemically distinct carbon environments.N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), and a unique pattern in the fingerprint region.[7][8]
1,3-Diaminobutane Four distinct signals due to the asymmetry of the molecule.Four signals corresponding to the four chemically non-equivalent carbons.Similar functional group absorptions to this compound, but with a different and distinguishable fingerprint region.
1,2-Diaminobutane Four distinct signals due to the asymmetric nature of the molecule.Four signals from the four chemically different carbons.Will also display N-H and C-H stretches, with its own characteristic fingerprint region allowing for differentiation.

Experimental Protocols

GC-MS Analysis with Trifluoroacetylacetone Derivatization

This protocol outlines a general procedure for the derivatization and GC-MS analysis of diaminobutane isomers.

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample solution (in a suitable organic solvent like methanol), add 50 µL of trifluoroacetylacetone (TFAA).

  • Add 50 µL of a catalyst, such as pyridine.

  • Seal the vial and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

HPLC Analysis with Dansyl Chloride Derivatization

This protocol provides a general method for the pre-column derivatization of diaminobutane isomers with dansyl chloride for HPLC analysis with fluorescence detection.[5]

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample solution, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Add 200 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, add 100 µL of a quenching solution (e.g., 2% methylamine solution) to react with excess dansyl chloride.

  • Vortex and let it stand for 10 minutes at room temperature.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Fluorescence detector with excitation at 340 nm and emission at 525 nm.

Visualizations

Experimental_Workflow General Experimental Workflow for Diaminobutane Isomer Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis Sample Biological or Chemical Sample Extraction Extraction of Amines Sample->Extraction Derivatization Derivatization (e.g., Acylation for GC, Dansylation for HPLC) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Volatile Derivatives HPLC_FLD HPLC-FLD/UV Analysis Derivatization->HPLC_FLD Tagged Derivatives Data_Processing Data Processing (Chromatogram & Spectra) GC_MS->Data_Processing HPLC_FLD->Data_Processing Identification Isomer Identification (Retention Time & Mass Spectra/Fluorescence) Data_Processing->Identification Quantification Quantification Identification->Quantification Putrescine_mTOR_Pathway Putrescine's Influence on the mTOR Signaling Pathway cluster_downstream Downstream Effects Putrescine Putrescine (this compound) mTORC1 mTORC1 Putrescine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits by Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

A Comparative Guide to Antibody Cross-Reactivity in 1,4-Diaminobutane Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 1,4-diaminobutane, a crucial biogenic amine involved in numerous physiological and pathological processes, heavily relies on the specificity of antibodies employed in immunoassays. Cross-reactivity with structurally similar polyamines such as putrescine, cadaverine, spermidine, and spermine can lead to inaccurate measurements and misinterpretation of experimental results. This guide provides a comparative analysis of antibody cross-reactivity for this compound immunoassays, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate reagents for their studies.

Understanding Antibody Specificity: Monoclonal vs. Polyclonal

The choice between monoclonal and polyclonal antibodies is a critical first step in developing a specific immunoassay.

  • Monoclonal Antibodies (mAbs) : Produced by a single B-cell clone, mAbs recognize a single, specific epitope on the antigen. This results in high specificity and batch-to-batch consistency, making them ideal for quantitative assays where precision is paramount.[1][2][3][4][5]

  • Polyclonal Antibodies (pAbs) : A heterogeneous mixture of antibodies produced by different B-cell clones, pAbs can recognize multiple epitopes on the same antigen. While this can enhance signal amplification, it also increases the likelihood of cross-reactivity with other molecules that share similar structural motifs.[1][2][3][4][5]

Quantitative Comparison of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of several antibodies against this compound and other biogenic amines. The data is compiled from published research, providing a valuable resource for comparing the performance of different antibodies.

Antibody Name/TypeTarget AntigenCross-Reactant% Cross-ReactivityReference
APUT-32 (Monoclonal) Putrescine (this compound)Cadaverine3.8%[6]
Spermidine3.3%[6]
1,3-Diaminopropane2.3%[6]
Anti-Spermine Serum (Polyclonal) SpermineSpermidine88%[4]
Putrescine (this compound) 0.13% [4]
1,3-Diaminopropane0.08%[4]
Cadaverine0.04%[4]
ASPM-1 (Monoclonal) SpermineSpermidine2.0%[6]
Group A Anti-Spermine (Monoclonal) SpermineSpermidine22%[7]
Putrescine (this compound) <0.05% [7]
Cadaverine<0.05%[7]
Group B Anti-Spermine (Monoclonal) SpermineSpermidine10%[7]
Putrescine (this compound) <0.05% [7]
Cadaverine<0.05%[7]
Group C Anti-Spermine (Monoclonal) SpermineSpermidine7%[7]
Putrescine (this compound) <0.05% [7]
Cadaverine<0.05%[7]

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for this key experiment.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is a generalized procedure and may require optimization for specific antibodies and reagents.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific for this compound

  • This compound standard

  • Potential cross-reactants (e.g., putrescine, cadaverine, spermidine, spermine)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of the standard or cross-reactants.

    • Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for the standard (this compound) and each cross-reactant.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:[8]

    % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing the Immunoassay Workflow

The following diagrams illustrate the logical flow of a competitive immunoassay and the relationship between the key components.

Immunoassay_Workflow cluster_prep Preparation Phase cluster_reaction Competitive Reaction Phase cluster_detection Detection Phase Coat Coat Plate with This compound Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Preincubation Pre-incubate Antibody with Standard or Cross-Reactant Wash2->Preincubation Add_to_Plate Add Mixture to Wells Preincubation->Add_to_Plate Incubate1 Incubate Add_to_Plate->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance Add_Stop->Read

Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Competitive_Binding cluster_binding Binding Competition in Solution Ab Primary Antibody Ag_coated Coated this compound Ab->Ag_coated Binds to Plate Ag_free Free this compound (Standard) Ag_free->Ab Binds Cross_reactant Cross-Reactant Cross_reactant->Ab Competes for Binding

Principle of competitive binding in the immunoassay.

References

A Comparative Analysis of 1,4-Diaminobutane and Spermidine on DNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

This guide provides a detailed comparison of the effects of two common biogenic polyamines, 1,4-diaminobutane (also known as putrescine) and spermidine, on the stability of DNA. Polyamines are crucial molecules in cellular physiology, known to interact with nucleic acids and modulate their structure and function.[1][2] Understanding their specific effects is vital for research in molecular biology, drug development, and gene therapy. This analysis is supported by experimental data on thermal stability, structural changes, and protection against enzymatic and radiation-induced damage.

Mechanism of Interaction: Electrostatic Stabilization and Condensation

The primary mechanism by which both this compound and spermidine stabilize DNA is through electrostatic interactions.[3] At physiological pH, these polyamines are polycationic, carrying a positive charge of +2 and +3, respectively. This allows them to bind non-specifically to the negatively charged phosphate backbone of the DNA double helix.[1][3] This binding neutralizes the electrostatic repulsion between the phosphate groups, which inherently destabilizes the duplex. By reducing this repulsion, polyamines compact the DNA structure and increase its stability.[1][3]

Spermidine, with its higher +3 charge, is more effective at neutralizing the DNA backbone charge than the +2 charged this compound. This superior charge-shielding capability allows spermidine to induce a more profound stabilization and condensation of DNA.[4][5] While both polyamines primarily preserve the native B-form secondary structure of DNA, spermidine is more potent at inducing conformational changes and forming tightly packaged condensates.[3][5]

Biosynthesis_Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine This compound (Putrescine) Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis A Prepare DNA Solution B Add Polyamine (Test Sample) A->B C Prepare Control (No Polyamine) A->C D Heat in Spectrophotometer (Ramp 0.5°C/min) B->D C->D E Monitor A260 D->E F Generate Melting Curve E->F G Calculate Tm F->G

References

A Comparative Guide to the Validation of a New Analytical Method for 1,4-Diaminobutane Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of 1,4-Diaminobutane (Putrescine), Supported by Experimental Data.

The accurate quantification of this compound, a crucial biogenic amine involved in numerous physiological and pathological processes, is paramount in diverse research fields, from drug development to food safety. The validation of any new analytical method is a critical step to ensure the reliability, accuracy, and reproducibility of experimental data. This guide provides a comprehensive comparison of a newly developed analytical method for this compound measurement against a well-established conventional method, supported by key validation parameters.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a new, highly sensitive analytical method in comparison to a traditional, widely-used method for the quantification of this compound. The data presented is a synthesis of findings from multiple validation studies.

Performance ParameterEstablished Method: HPLC with Pre-column Derivatization and UV DetectionNew Method: UHPLC-MS/MS with Pre-column Derivatization
**Linearity (R²) **≥0.998[1]>0.99[2]
Limit of Detection (LOD) 0.01 - 0.10 mg/kg[1]0.03 - 0.17 ng/mL[3]
Limit of Quantification (LOQ) 0.02 - 0.31 mg/kg[1]0.72 - 2.5 ng/mL[3]
Precision (RSD) Intraday: 1.86 - 5.95% Interday: 2.08 - 5.96%[1]<10%[4]
Accuracy (Recovery) 89.63% at 10 mg/kg[5]<±15% error[4]

Signaling Pathway of this compound (Putrescine) Biosynthesis

The biosynthesis of this compound is a fundamental metabolic pathway. Understanding this pathway is crucial for interpreting the significance of its quantification in biological systems.

Biosynthesis of this compound Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine This compound (Putrescine) SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine decarboxylated_SAM Decarboxylated S-adenosylmethionine decarboxylated_SAM->SpdS decarboxylated_SAM->SpmS

Caption: Biosynthesis pathway of this compound and other polyamines.

Experimental Workflow for Method Validation

The validation of a new analytical method follows a structured workflow to ensure that it is fit for its intended purpose. This diagram illustrates the key stages of the validation process.

General Workflow for Analytical Method Validation start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness end Method Implementation robustness->end

Caption: A typical workflow for the validation of a new analytical method.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. Below are the protocols for the established and new methods for this compound measurement.

Established Method: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and UV Detection

This method is a widely adopted standard for the quantification of biogenic amines, including this compound.

1. Sample Preparation and Extraction:

  • Homogenize the sample (e.g., tissue, food product).

  • Extract this compound from the homogenized sample using a suitable extraction solvent, typically an acidic solution like 0.1 M HCl or 5% trichloroacetic acid.

  • Centrifuge the mixture to pellet solid debris and collect the supernatant.

2. Derivatization:

  • To an aliquot of the supernatant, add a derivatizing agent such as dansyl chloride.[6] The reaction is typically carried out in an alkaline buffer (e.g., sodium bicarbonate buffer, pH 9.5-10) and at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 45-60 minutes).[6][7]

  • The derivatization reaction enhances the detectability of this compound by adding a chromophore to the molecule.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the dansyl derivative (e.g., 254 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Pre-column Derivatization

This modern approach offers enhanced sensitivity and selectivity, making it particularly suitable for the analysis of low concentrations of this compound in complex matrices.

1. Sample Preparation and Extraction:

  • The sample preparation and extraction steps are generally similar to the established HPLC method, involving homogenization and extraction with an acidic solution.

2. Derivatization:

  • Pre-column derivatization is performed to improve chromatographic separation and ionization efficiency. A variety of derivatizing agents can be used, such as p-toluenesulfonyl chloride or benzoyl chloride.[2][4] The reaction conditions (pH, temperature, time) are optimized for the specific derivatizing agent.

3. UHPLC-MS/MS Analysis:

  • Column: A sub-2 µm particle size C18 or similar reversed-phase column is used to achieve high-resolution separation in a shorter time frame.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used.

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the derivatized this compound.

  • Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve prepared with derivatized standards. An isotopically labeled internal standard is often used to correct for matrix effects and variations in sample preparation and instrument response.

References

A Comparative Guide to 1,4-Diaminobutane in Industrial Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,4-diaminobutane (also known as putrescine) with other key diamines used in the industrial synthesis of polymers. As the demand for high-performance and bio-based polymers grows, understanding the role of the diamine monomer is crucial for material innovation. This document offers an objective analysis of performance characteristics, supported by experimental data, to aid in material selection and development.

Executive Summary

This compound is a pivotal building block for high-performance polyamides, most notably Polyamide 4,6 (PA46). Its unique four-carbon chain structure imparts a high concentration of amide groups in the polymer backbone, leading to exceptional thermal stability, mechanical strength, and wear resistance. This guide will compare polymers derived from this compound with those synthesized from other industrially significant diamines, such as ethylenediamine, hexamethylenediamine, and longer-chain aliphatic diamines. The comparison will focus on key performance indicators, including thermal, mechanical, and physical properties.

Comparative Analysis of Diamines in Polyamide Performance

The properties of polyamides are significantly influenced by the chemical structure of their constituent monomers, particularly the diamine. The length of the carbon chain in the diamine affects the density of amide groups, which in turn governs properties like melting point, water absorption, and mechanical strength.

Aliphatic Diamines

Shorter-chain diamines like this compound lead to polyamides with higher melting points and greater rigidity due to the increased density of hydrogen bonding between amide groups. As the aliphatic chain length of the diamine increases, the resulting polyamides generally exhibit lower melting points, reduced moisture absorption, and increased flexibility.

Aromatic Diamines

Aromatic polyamides, or aramids, are synthesized from aromatic diamines and offer superior thermal and mechanical properties compared to their aliphatic counterparts due to the rigidity of the benzene rings in the polymer backbone.[1] They are known for their exceptional strength and heat resistance.[2]

Data Presentation: Quantitative Comparison of Polyamides

The following tables summarize the key thermal and mechanical properties of polyamides synthesized from various diamines.

Table 1: Thermal Properties of Polyamides Derived from Different Diamines

PolyamideDiamine MonomerMelting Temperature (°C)Glass Transition Temperature (°C)Heat Deflection Temperature (°C) @ 1.8 MPa
PA46 This compound 295 ~80 160
PA66Hexamethylenediamine265~60100-120
PA610Hexamethylenediamine215 - 22540 - 6066
PA410This compound250Not widely reported175 (@0.45 MPa)[3]
PA6(Caprolactam)22040 - 6060-80

Note: Properties can vary based on the specific grade, processing conditions, and presence of additives.

Table 2: Mechanical Properties of Polyamides Derived from Different Diamines

PolyamideDiamine MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Notched Izod Impact Strength (kJ/m²)
PA46 This compound 80 - 100 3.0 - 3.5 30 - 60 5 - 15
PA66Hexamethylenediamine80 - 852.8 - 3.250 - 804 - 10
PA610Hexamethylenediamine55 - 601.8 - 2.2100 - 150>10
PA410This compound~60~2.0~100Not widely reported
PA6(Caprolactam)70 - 802.5 - 3.0100 - 2005 - 20

Note: Properties can vary based on the specific grade, processing conditions, and presence of additives.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyamides are crucial for reproducible research and development.

Synthesis of Polyamide 4,6 (PA46) via Melt Polycondensation

Objective: To synthesize high-molecular-weight Polyamide 4,6 from this compound and adipic acid.

Materials:

  • This compound (putrescine)

  • Adipic acid

  • Catalyst (e.g., phosphoric acid)

  • Nitrogen gas (high purity)

  • Ethanol

Procedure:

  • Nylon Salt Formation:

    • Dissolve equimolar amounts of adipic acid and this compound in ethanol.

    • Stir the solution at a controlled temperature to precipitate the "nylon salt" (adipate salt of this compound).

    • Filter and wash the salt with ethanol to remove impurities.

    • Dry the salt under vacuum. This step ensures a precise 1:1 stoichiometric ratio of the monomers.[4]

  • Polycondensation:

    • Place the dried nylon salt in a high-pressure stainless-steel reactor equipped with a mechanical stirrer and a nitrogen inlet/outlet.

    • Add a small amount of catalyst.

    • Purge the reactor with high-purity nitrogen to remove oxygen.

    • Heat the reactor to a temperature above the melting point of the salt (e.g., 220-250°C) under nitrogen pressure.

    • Once the salt melts, continue heating and stirring for a set period (e.g., 1-2 hours) to initiate pre-polymerization. Water is formed as a byproduct and is removed with the nitrogen stream.

    • Gradually reduce the pressure to a high vacuum while increasing the temperature (e.g., to 280-300°C) to facilitate the removal of water and drive the polymerization to completion, increasing the molecular weight.

    • After the desired viscosity is reached, extrude the molten polymer from the reactor, cool it in a water bath, and pelletize it for further analysis.

Characterization of Polyamides

1. Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the synthesized polyamide.[5]

Procedure:

  • Specimen Preparation: Injection mold the polyamide pellets into standard "dumbbell" shaped specimens as specified in ASTM D638.[6]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[7]

    • Record the force and elongation data throughout the test.

  • Data Analysis: Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

2. Thermal Analysis - Differential Scanning Calorimetry (DSC) (ASTM D3418)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.[8]

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polyamide sample into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.[9] This first heating scan is used to erase the thermal history of the material.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at the same rate. The glass transition and melting transitions are determined from this second heating scan.[2]

3. Thermal Stability - Thermogravimetric Analysis (TGA) (ASTM E1131)

Objective: To evaluate the thermal stability and degradation temperature of the polyamide.[10]

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the polyamide into a TGA pan.

  • Analysis:

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).[11][12]

    • Continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis: Determine the onset of decomposition and the temperature at which specific weight losses occur.

Visualizations

Experimental Workflow for Polyamide Synthesis and Characterization```dot

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers Diamine + Dicarboxylic Acid Salt Nylon Salt Formation Monomers->Salt Polymerization Melt Polycondensation Salt->Polymerization Pellets Polymer Pellets Polymerization->Pellets Tensile Tensile Testing (ASTM D638) Pellets->Tensile Mechanical Properties DSC DSC Analysis (ASTM D3418) Pellets->DSC Thermal Transitions TGA TGA Analysis (ASTM E1131) Pellets->TGA Thermal Stability

Caption: Influence of diamine structure on polyamide properties.

References

Unraveling the Inhibition of Polyamine Synthesis: A Comparative Analysis of Putrescine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polyamine synthesis inhibition is critical for advancing therapeutic strategies against a range of diseases, including cancer and parasitic infections. This guide provides a comparative study of various putrescine analogs, detailing their mechanisms of action, inhibitory efficacy, and the experimental frameworks used for their evaluation.

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1][2][3] The biosynthesis of these crucial molecules is tightly regulated, with Ornithine Decarboxylase (ODC) serving as the first and rate-limiting enzyme in the pathway, converting ornithine to putrescine.[1] The critical role of polyamines in cellular proliferation has made their biosynthetic pathway a prime target for therapeutic intervention, particularly in oncology.[1][4]

This guide focuses on a comparative analysis of putrescine analogs, which are synthetic molecules designed to interfere with polyamine synthesis, primarily by inhibiting ODC. The most well-known of these is α-difluoromethylornithine (DFMO), or eflornithine, an irreversible inhibitor of ODC.[1][5] We will explore the efficacy of DFMO and other analogs, presenting key quantitative data and the methodologies behind these findings.

The Polyamine Synthesis Pathway and Points of Inhibition

The synthesis of polyamines is a multi-step enzymatic process. Understanding this pathway is key to appreciating the mechanism of action of various inhibitors.

Polyamine_Synthesis_Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM decarboxylated S- adenosylmethionine dcSAM->Spermidine aminopropyl group donor dcSAM->Spermine aminopropyl group donor SAM S-adenosylmethionine SAM->dcSAM S-adenosylmethionine Decarboxylase (AdoMetDC) ODC_Inhibitors DFMO (Eflornithine) APA MAP ODC_Inhibitors->Putrescine inhibit SS_Inhibitors S-adenosylhomocysteine derivatives, 5'-methylthioadenosine SS_Inhibitors->Spermidine inhibit SpmS_Inhibitors S-adenosylhomocysteine derivatives, 5'-methylthioadenosine SpmS_Inhibitors->Spermine inhibit AdoMetDC_Inhibitors MGBG AdoMetDC_Inhibitors->dcSAM inhibit

Figure 1: Polyamine Synthesis Pathway and Inhibitor Targets.

Comparative Efficacy of Putrescine Analogs

The effectiveness of putrescine analogs is typically quantified by their ability to inhibit ODC activity (IC50 values) and their impact on intracellular polyamine concentrations. While DFMO is the most studied, other analogs have demonstrated significantly higher potency in vitro.[6]

Analog/InhibitorTarget EnzymeOrganism/Cell LineIC50Effect on Polyamine LevelsReference
DFMO (Eflornithine) ODCHuman adenocarcinoma cells0.1-5.0 mM (growth inhibition)Decreased putrescine and spermidine[7]
Human rectal mucosa-Dose-dependent decrease in putrescine and spermidine[8]
Transformed mouse fibroblasts-Depleted spermidine almost completely, significant decrease in spermine[9]
APA (Aminoguanidine) ODCHuman ODClow nM rangeReduced polyamine levels in Kelly neuroblastoma cells[6]
Compound 11 ODCHuman ODClow nM rangeGreater reduction in spermidine and spermine compared to APA in Kelly cells[6]
MAP (Methylacetylenic Putrescine) ODCDBA/1 mice-Decreased putrescine and spermidine, increased spermine in spleen and lymph node cells[10]
MGBG (Methylglyoxal bis(guanylhydrazone)) AdoMetDC--Decreased spermidine and spermine, increased putrescine[5]
S-adenosylhomocysteine sulphone Spermidine SynthaseRat20 µM-[11]
Decarboxylated S-adenosylhomocysteine (dcSAH) Spermidine SynthaseHuman43 µM-[12]
Spermine SynthaseHuman5 µM-[12]
5'-Methylthioadenosine Spermidine SynthaseRat30-45 µM-[11]
Spermine SynthaseRat10-15 µM-[11]

Experimental Protocols

The evaluation of putrescine analogs involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

Ornithine Decarboxylase (ODC) Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting ODC activity.

Methodology:

  • Enzyme Source: Recombinant human ODC enzyme.

  • Substrate: L-ornithine.

  • Inhibitor: Test compound (e.g., DFMO, APA) at various concentrations.

  • Procedure: The enzyme, substrate, and inhibitor are incubated together. The activity of ODC is measured by quantifying the amount of putrescine produced. This can be done using various methods, including radiometric assays (measuring the release of 14CO2 from [1-14C]-L-ornithine) or chromatographic methods like HPLC to measure putrescine directly.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.[6]

Determination of Intracellular Polyamine Levels

Objective: To measure the effect of putrescine analogs on the intracellular concentrations of putrescine, spermidine, and spermine.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., Kelly neuroblastoma, human adenocarcinoma cell lines) are cultured in the presence and absence of the test compound for a specified period.[6][7]

  • Cell Lysis and Extraction: Cells are harvested, and intracellular polyamines are extracted, typically using an acid precipitation method.

  • Quantification: The extracted polyamines are derivatized (e.g., with dansyl chloride or benzoyl chloride) to make them detectable and then quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[6]

  • Data Analysis: The levels of each polyamine in treated cells are compared to those in untreated control cells to determine the percentage of reduction.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of putrescine analogs on cancer cell growth.

Methodology:

  • Cell Culture: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

  • Measurement of Cell Viability/Proliferation: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, XTT, or by direct cell counting.

  • Data Analysis: The dose-response curve is plotted, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel putrescine analog.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Novel Putrescine Analog Enzyme_Assay ODC Inhibition Assay (Determine IC50) Compound->Enzyme_Assay Cell_Culture Treatment of Cancer Cell Lines Compound->Cell_Culture Animal_Model Xenograft or Transgenic Animal Model Enzyme_Assay->Animal_Model Promising Candidate Polyamine_Analysis Measure Intracellular Polyamine Levels (HPLC) Cell_Culture->Polyamine_Analysis Proliferation_Assay Assess Cell Growth and Viability Cell_Culture->Proliferation_Assay Proliferation_Assay->Animal_Model Promising Candidate Treatment Administer Compound Animal_Model->Treatment Tumor_Growth Monitor Tumor Volume Treatment->Tumor_Growth Biomarker_Analysis Analyze Polyamine Levels in Tumor Tissue Treatment->Biomarker_Analysis

Figure 2: Preclinical Evaluation Workflow for Putrescine Analogs.

Conclusion

The inhibition of polyamine synthesis remains a promising strategy for cancer therapy and other diseases. While DFMO has been a cornerstone in this field, newer putrescine analogs like APA and compound 11 demonstrate significantly improved potency in inhibiting ODC.[6] Furthermore, targeting other enzymes in the pathway, such as spermidine and spermine synthase, offers alternative therapeutic avenues. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers aiming to develop more effective inhibitors of polyamine biosynthesis. Future research should focus on optimizing the pharmacological properties of these potent analogs to enhance their clinical utility.

References

A Comparative Analysis of the Biological Activities of 1,4-Diaminobutane and 1,5-Diaminopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1,4-diaminobutane, commonly known as putrescine, and 1,5-diaminopentane, or cadaverine. These structurally similar biogenic amines are integral to a multitude of physiological and pathological processes. While both are products of amino acid decarboxylation, their distinct carbon chain lengths—four carbons for putrescine and five for cadaverine—confer unique biological functionalities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to facilitate further research and development.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative differences in the biological activities of this compound and 1,5-diaminopentane based on available experimental data.

ParameterThis compound (Putrescine)1,5-Diaminopentane (Cadaverine)Cell LineReference
IC₅₀ (24h) 39.76 ± 4.83 mM40.72 ± 1.98 mMHT29 (Human Colon Adenocarcinoma)[1]
NOAEL 5 mM2.5 mMHT29 (Human Colon Adenocarcinoma)[2]
LOAEL 10 mM5 mMHT29 (Human Colon Adenocarcinoma)[2]

Table 1: Comparative Cytotoxicity. This table outlines the half-maximal inhibitory concentration (IC₅₀), no-observed-adverse-effect level (NOAEL), and lowest-observed-adverse-effect level (LOAEL) of putrescine and cadaverine on the HT29 human colon adenocarcinoma cell line.

EnzymeInhibitorKᵢ (Inhibition Constant)pHReference
Ornithine Decarboxylase (Rat Liver)This compound (Putrescine)> p-phenylenediamine>8[3]
Ornithine Decarboxylase (Rat Liver)1,5-Diaminopentane (Cadaverine)> Putrescine>8[3]

Table 2: Comparative Enzyme Inhibition. This table shows the relative inhibitory constants (Kᵢ) of putrescine and cadaverine on rat liver ornithine decarboxylase, indicating their affinity for the enzyme's active site.

Key Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the primary biosynthetic pathways of this compound and 1,5-diaminopentane, as well as their shared signaling cascade upon interaction with Trace Amine-Associated Receptors (TAARs).

Biosynthesis of this compound and 1,5-Diaminopentane cluster_putrescine This compound (Putrescine) Biosynthesis cluster_cadaverine 1,5-Diaminopentane (Cadaverine) Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N-Carbamoylputrescine N-Carbamoylputrescine Agmatine->N-Carbamoylputrescine Agmatine Iminohydrolase (AIH) N-Carbamoylputrescine->Putrescine N-Carbamoylputrescine Amidohydrolase Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC)

Biosynthesis of Putrescine and Cadaverine.

TAAR_Signaling_Pathway Shared Signaling Pathway via TAARs Ligand This compound or 1,5-Diaminopentane Receptor TAAR6 / TAAR8 Ligand->Receptor Binds G_Protein Gαs/Gαolf Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets

Shared Signaling Pathway via TAARs.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and 1,5-diaminopentane are provided below.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol is adapted from standard procedures for assessing cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

1. Cell Seeding and Treatment:

  • Culture cells (e.g., HT29) in a suitable medium to approximately 80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound and 1,5-diaminopentane in the culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the respective diamine concentrations. Include untreated control wells with fresh medium only.

2. MTT Incubation:

  • Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

3. Solubilization of Formazan:

  • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

4. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the analysis of polyamines in biological samples following pre-column derivatization.[7][8]

1. Sample Preparation and Deproteinization:

  • For cell cultures, harvest approximately 1 x 10⁶ cells by centrifugation.

  • For tissues, weigh approximately 50 mg of the sample.

  • Homogenize the sample in 10 volumes of 0.2 M perchloric acid (PCA).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

2. Derivatization:

  • Mix a known volume of the PCA extract with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol-containing compound like N-acetyl-L-cysteine.

  • The reaction is typically carried out at room temperature for a short period (e.g., 2 minutes) to form fluorescent derivatives.

3. HPLC Analysis:

  • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

  • Use a gradient elution program with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantify the polyamines by comparing the peak areas of the samples to those of known standards.

Experimental_Workflow_HPLC Workflow for HPLC Analysis of Polyamines Sample Biological Sample (Cells, Tissue, etc.) Homogenization Homogenization in Perchloric Acid Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization with OPA Supernatant->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for HPLC Analysis of Polyamines.

References

A Comparative Purity Analysis of Commercially Available 1,4-Diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 1,4-diaminobutane, also known as putrescine, a critical reagent in various research and development applications, including polyamide synthesis and cell culture. We present a framework for assessing the purity of this compound from different suppliers and compare its profile to relevant alternative compounds. This guide includes detailed experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overview of this compound and Its Alternatives

This compound is a biogenic amine that serves as a precursor for the synthesis of polyamines such as spermidine and spermine, which are essential for cell growth and proliferation.[1][2] In industrial applications, it is a key monomer in the production of high-performance polyamides like Nylon 46.[3] Given its importance, the purity of commercially available this compound is a critical factor for reproducible and reliable experimental outcomes.

For specific applications, alternative diamines or polyamines may be considered. In polyamide synthesis, other linear diamines such as 1,5-diaminopentane (cadaverine) and 1,6-hexanediamine are common substitutes, influencing the physical properties of the resulting polymer. In biological studies and cell culture, the choice of polyamine is highly dependent on the specific cell line and experimental goals. While some cell lines, like certain CHO cells, have a specific requirement for putrescine, others may utilize spermidine or spermine directly.[4][5][6]

Comparative Purity Analysis

To provide a practical comparison, we present hypothetical purity data for this compound from three representative commercial suppliers, alongside two common alternatives. The data is compiled from the analytical techniques detailed in the experimental protocols section.

Table 1: Purity and Impurity Profile of Commercial this compound and Alternatives

CompoundSupplierStated Purity (%)HPLC Purity (%)GC-MS Purity (%)Key Impurities Identified by GC-MSWater Content (%)
This compound Supplier A>99.099.599.61,5-Diaminopentane (0.2%), Aminobutanol (0.1%)0.1
This compound Supplier B>98.098.798.8Aminobutanol (0.5%), Unidentified peaks (0.5%)0.3
This compound Supplier C99.099.299.31,5-Diaminopentane (0.3%), Succinonitrile (trace)0.2
1,5-Diaminopentane Supplier D>99.099.699.7Piperidine (0.1%), Unidentified peaks (0.1%)0.1
1,6-Hexanediamine Supplier E>99.599.899.9Hexamethyleneimine (trace)<0.1

Table 2: Quantitative ¹H NMR Purity Assessment

CompoundSupplierMolar Purity by qNMR (%)
This compound Supplier A99.4
This compound Supplier B98.5
This compound Supplier C99.1
1,5-Diaminopentane Supplier D99.5
1,6-Hexanediamine Supplier E99.8

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial this compound sample.

G Experimental Workflow for Purity Assessment of this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Purity Determination A Commercial this compound Sample B Accurate Weighing and Dissolution (e.g., in 0.1 M HCl or appropriate solvent) A->B C HPLC-UV/MS Analysis (Derivatization may be required) B->C D GC-MS Analysis (Derivatization required) B->D E Quantitative ¹H NMR (qNMR) (with internal standard) B->E F Purity Calculation (Area % from HPLC/GC) C->F D->F G Impurity Identification (Mass Spectra from GC-MS) D->G H Molar Purity Calculation (Integration from qNMR) E->H I Final Purity Assessment and Comparison F->I G->I H->I

Caption: Workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is for the analysis of this compound following pre-column derivatization with dansyl chloride.[7]

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in 0.1 M HCl.

    • To 100 µL of the sample solution, add 200 µL of saturated sodium bicarbonate solution.

    • Add 400 µL of dansyl chloride solution (5 mg/mL in acetone) and vortex.

    • Incubate the mixture at 60°C for 45 minutes in the dark.

    • Add 100 µL of 25% aqueous ammonia to stop the reaction.

    • Evaporate the acetone under a stream of nitrogen.

    • Extract the dansylated amines with 500 µL of toluene.

    • Evaporate the toluene extract to dryness and reconstitute in 200 µL of acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves derivatization with propyl chloroformate.[8]

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • To 100 µL of the sample solution, add 1 mL of pyridine and 50 µL of propyl chloroformate.

    • Vortex the mixture for 1 minute.

    • Add 1 mL of 1 M sodium hydroxide and 1 mL of hexane.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for determining the molar purity of this compound.[9][10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., maleic acid) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., D₂O with a drop of DCl to ensure protonation of the amines) to the NMR tube.

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹H.

    • Pulse Program: Standard quantitative pulse sequence with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard). A value of 30 seconds is generally sufficient.

    • Number of Scans: 16 or as needed to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the two CH₂ groups adjacent to the amino groups) and a signal from the internal standard.

    • Calculate the molar purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The purity of this compound is a critical parameter that can significantly impact research outcomes. This guide provides a framework for the systematic assessment of commercially available this compound using a multi-technique approach. While most suppliers provide products with high stated purity, independent verification using the detailed protocols herein is recommended for applications where purity is paramount. The choice between this compound and its alternatives should be based on the specific requirements of the application, taking into account factors such as desired polymer properties or specific cellular needs.

References

Safety Operating Guide

Proper Disposal of 1,4-Diaminobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of 1,4-diaminobutane, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.

This compound, also known as putrescine, is a toxic and corrosive compound that requires careful handling and disposal to prevent harm to personnel and the environment. This document outlines the necessary safety precautions, personal protective equipment (PPE), and the approved procedures for its proper disposal. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[1] It causes severe skin burns and eye damage.[1] Therefore, all handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves.[2][3]

  • Body Protection: A lab coat and, if necessary, additional protective clothing.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a respirator should be worn.[1]

Quantitative Data for Safe Handling

For quick reference, the following table summarizes key safety and physical property data for this compound.

PropertyValue
Boiling Point 158 - 160 °C
Melting Point 25 - 28 °C
Density 0.877 g/mL at 25 °C
Flash Point 63 °C
UN Number UN 2928
Hazard Classes 6.1 (Toxic), 8 (Corrosive)
Incompatible Materials Acids, strong oxidizing agents, aldehydes, acid anhydrides, acid chlorides, metals.

Data sourced from multiple safety data sheets.[1]

Disposal Protocol: Preparing for Licensed Waste Collection

The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[2] Do not attempt to neutralize the chemical unless you are trained and equipped to handle the potentially exothermic reaction.[2] The following protocol details the steps for safely preparing this compound waste for professional collection.

Materials:

  • Dedicated, chemically resistant waste container with a secure lid

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spill kit for corrosive and toxic materials

Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "this compound Waste" and the appropriate hazard symbols (toxic, corrosive).[2]

    • Do not mix this compound with other waste streams unless compatibility has been confirmed to avoid dangerous chemical reactions.[2]

  • Container Management:

    • Use a chemically resistant container for waste collection.[2]

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[2]

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Handling Spills and Contaminated Materials:

    • In case of a spill, clean it up immediately, observing all safety precautions.[4]

    • Sweep up solid this compound, avoiding the generation of dust, and place it into the designated waste container.[4]

    • Any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should also be placed in the hazardous waste container.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.[2]

    • Provide them with accurate information about the waste, including its name, quantity, and associated hazards.

  • Documentation:

    • Maintain a log of the waste generated, including the date and amount.

    • Ensure all necessary paperwork for the hazardous waste disposal is completed as per your institution's and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Need to Dispose of This compound ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste in Labeled, Compatible Container ppe->segregate store Step 3: Store Securely in Ventilated Area segregate->store spill Spill Occurs? store->spill cleanup Clean Spill Using Appropriate Procedure spill->cleanup Yes contact_ehs Step 4: Contact EHS or Licensed Disposal Company spill->contact_ehs No cleanup->store document Step 5: Complete Waste Disposal Documentation contact_ehs->document end End: Waste Collected by Licensed Professionals document->end

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and protecting themselves and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 1,4-diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1,4-diaminobutane, ensuring laboratory safety and operational integrity.

This compound, also known as putrescine, is a corrosive and toxic chemical that requires strict adherence to safety protocols to prevent harm to personnel and the environment. This guide provides essential, immediate safety and logistical information for its proper management in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks: it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and can be fatal if inhaled.[1][2][3] It is also a flammable solid.[1] Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this chemical.

Table 1: Personal Protective Equipment (PPE) for this compound

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2] Nitrile or butyl rubber gloves are recommended. Inspect gloves for tears or holes before each use.
Body Protective clothingWear appropriate protective clothing to prevent skin exposure.[2] A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, full-body protection may be necessary.
Eyes/Face Safety goggles or face shieldWear appropriate protective eyeglasses or chemical safety goggles.[2] A face shield should be used when there is a significant risk of splashing.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially in poorly ventilated areas or when dealing with spills.[2]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is critical to minimize exposure risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2][4]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapors.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep the container tightly closed when not in use.[1][2][4]

  • Keep away from heat, sparks, and open flames.[1][2]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, and metals.[2][4]

  • Store in a tightly closed, corrosive-resistant container.

  • The storage area should be locked up and accessible only to authorized personnel.[2]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately.[2][4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing.[1][2] Rinse the skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting.[2][4] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2][4]

Spill Response Workflow:

In the event of a spill, a coordinated and systematic response is necessary to contain and clean up the material safely. The following workflow diagram outlines the key steps.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Alert Alert Personnel & Safety Officer Evacuate->Alert Immediately Don_PPE Don Appropriate PPE Alert->Don_PPE Ventilate Ensure Adequate Ventilation Don_PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Carefully Collect Absorbed Material Contain->Collect Package Package Waste in Labeled Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for the safe response to a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: Collect spilled material and any contaminated absorbent in a suitable, labeled, and tightly sealed container for disposal.[4]

  • Disposal Method: Dispose of the waste at an approved waste disposal plant.[2] Do not allow the product to enter drains or waterways.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE: Contaminated clothing and shoes should be removed immediately and either decontaminated or disposed of as hazardous waste.[4] Contaminated shoes should be destroyed.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-diaminobutane
Reactant of Route 2
1,4-diaminobutane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。